3-Methylcatechol-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trideuteriomethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676028 | |
| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189946-33-5 | |
| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methylcatechol-d3 for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Quantitative Analysis
In the precise world of analytical chemistry, particularly in regulated sectors such as drug development and environmental monitoring, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards has become the gold standard for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the highest fidelity of results. This guide provides a detailed technical overview of 3-Methylcatechol-d3, a deuterated analog of 3-methylcatechol, and its application as an internal standard for the robust quantification of its non-labeled counterpart.
3-Methylcatechol (3-methylbenzene-1,2-diol) is a phenolic compound of interest in various fields, including as a biomarker of exposure to toluene and in studies of environmental contaminants.[1][2] Accurate quantification of this analyte in complex biological and environmental matrices necessitates a reliable internal standard that can account for variations during sample processing and analysis. This compound serves this critical function.
Physicochemical Properties and Chemical Structure
This compound is a stable, isotopically enriched form of 3-methylcatechol where three hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to the analyte of interest but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer.
Chemical Structure of this compound
The deuterium atoms in this compound are located on the methyl group, as indicated by the synonym 1,2-Dihydroxy-3-(methyl-d3)benzene.[3] This placement is crucial as it minimizes the potential for hydrogen-deuterium exchange during sample preparation and analysis, ensuring the isotopic integrity of the standard.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of 3-(methyl-d3)benzene-1,2-diol.
Comparative Physicochemical Data
The key difference between 3-Methylcatechol and its deuterated analog is the molecular weight, which is fundamental to its function as an internal standard in mass spectrometry.
| Property | 3-Methylcatechol | This compound |
| Molecular Formula | C₇H₈O₂[1][2][4] | C₇H₅D₃O₂[5] |
| Molecular Weight | 124.14 g/mol [1][4] | 127.16 g/mol [5] |
| Appearance | White to brown-grey crystalline powder[2][4] | Not specified, expected to be similar |
| Melting Point | 65-68 °C[4] | Not specified, expected to be similar |
| Boiling Point | 241 °C[1][2] | Not specified, expected to be similar |
| CAS Number | 488-17-5[1][2][4] | Not explicitly available |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is an application of the isotope dilution mass spectrometry (IDMS) principle. This is considered a definitive method for quantification due to its high precision and accuracy.
The core principle relies on the addition of a known quantity of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (3-Methylcatechol) at the earliest possible stage of the analytical workflow. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample extraction, cleanup, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
In the mass spectrometer, the two compounds are separated based on their mass-to-charge ratio (m/z). The ratio of the detector response of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant regardless of sample loss, thereby correcting for variations and ensuring an accurate measurement.
Diagram: Isotope Dilution Mass Spectrometry Workflow
Caption: Generalized workflow for quantitative analysis using isotope dilution mass spectrometry.
Exemplary Protocol: Quantification of 3-Methylcatechol in a Biological Matrix
The following is a representative, not exhaustive, protocol for the quantification of 3-Methylcatechol in a biological matrix, such as urine, using this compound as an internal standard with LC-MS/MS. This protocol is based on common practices for the analysis of similar phenolic compounds.
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of 3-Methylcatechol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 3-Methylcatechol by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation
-
Thawing and Aliquoting: Thaw the biological samples (e.g., urine) and vortex to ensure homogeneity. Aliquot 100 µL of each sample, calibrator, and quality control sample into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube, except for the blank matrix samples.
-
Hydrolysis (for conjugated metabolites): For the analysis of total 3-Methylcatechol, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required to cleave conjugated metabolites.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Protein Precipitation: Add a precipitating agent (e.g., 300 µL of ice-cold acetonitrile), vortex vigorously, and centrifuge at high speed to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Alternatively, use a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
-
Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenolic compounds.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 3-Methylcatechol and this compound. The mass shift of +3 Da for the deuterated standard will allow for their distinct detection.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Concentration Calculation: Determine the concentration of 3-Methylcatechol in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of 3-methylcatechol in complex sample matrices. Its chemical and physical similarity to the native analyte, combined with its distinct mass, allows it to effectively compensate for analytical variability when used in isotope dilution mass spectrometry methods. The principles and exemplary protocol outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods for this important compound in various scientific and developmental applications.
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Denver, N., et al. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry. [Link]
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National Institutes of Health. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. [Link]
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An In-Depth Technical Guide to 3-Methylcatechol-d3: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3-Methylcatechol-d3 (3-MC-d3), a deuterated analog of the important organic compound 3-Methylcatechol. As the use of stable isotope-labeled compounds becomes increasingly vital in pharmaceutical research and development, a thorough understanding of their characteristics is paramount. This document consolidates essential data for researchers, offering insights into the practical application of 3-MC-d3 as an internal standard in mass spectrometry-based bioanalysis and as a tool for investigating kinetic isotope effects in drug metabolism studies. The information presented herein is grounded in established scientific principles and supported by references to authoritative sources.
Introduction: The Significance of Deuterated Compounds in Modern Research
In the landscape of contemporary drug discovery and development, the strategic incorporation of stable isotopes, particularly deuterium, into drug molecules and analytical standards has emerged as a powerful tool.[1] This process, known as deuteration, involves the replacement of one or more hydrogen atoms with deuterium, the stable, heavier isotope of hydrogen. While chemically similar to their non-deuterated counterparts, deuterated compounds exhibit a subtle but significant difference in mass. This seemingly minor alteration can have profound effects on a molecule's physicochemical and metabolic properties, offering distinct advantages in various research applications.[2]
This compound is the deuterated form of 3-methylbenzene-1,2-diol, a compound of interest in organic synthesis and as a metabolite of certain xenobiotics. The introduction of three deuterium atoms onto the methyl group of 3-Methylcatechol creates a valuable tool for researchers. This guide will delve into the core physicochemical properties of this compound, provide a plausible synthetic route, and explore its critical applications in enhancing the precision of analytical measurements and elucidating metabolic pathways.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 3-Methylcatechol (Non-deuterated) | Data Source |
| Chemical Structure | C₇H₅D₃O₂ | C₇H₈O₂ | - |
| CAS Number | 1189946-33-5 (representative) | 488-17-5 | [3] |
| Molecular Weight | 127.16 g/mol | 124.14 g/mol | [4] |
| Appearance | Assumed to be a white to off-white or brown-grey crystalline powder | White to Light yellow powder to crystal or brown-grey crystalline powder | [3][5] |
| Melting Point | Estimated: 65-68 °C | 65-68 °C (lit.) | [3] |
| Boiling Point | Estimated: 241 °C | 241 °C (lit.) | [3] |
| Solubility | Estimated to be soluble in water and slightly soluble in acetonitrile, benzene, and chloroform. | Soluble in water; Slightly soluble in Acetonitrile, Benzene, Chloroform. | [3] |
| pKa | Estimated: ~9.91 | 9.91 ± 0.10 (Predicted) | [3] |
Note: The physicochemical properties for this compound are largely extrapolated from the data available for 3-Methylcatechol. It is always recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[4]
Synthesis of this compound: A Plausible Synthetic Approach
The synthesis of this compound can be achieved through a targeted d3-methylation of a suitable catechol precursor. A general and efficient method for the d3-methylation of phenols has been reported, which can be adapted for this specific synthesis.[6]
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
Experimental Protocol: A General Procedure for d3-Methylation of Phenols [6]
This protocol describes a general method for the d3-methylation of phenols, which can be adapted for the synthesis of this compound from a suitable precursor.
-
Reaction Setup: To a solution of the precursor phenol (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Addition of Deuterated Reagent: Add the deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research, primarily as an internal standard for quantitative analysis and in the study of reaction mechanisms through the kinetic isotope effect.
Application as an Internal Standard in Mass Spectrometry
The Principle: In quantitative analysis using mass spectrometry (e.g., LC-MS/MS), an internal standard is a compound of known concentration that is added to samples. It is used to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer.[7] this compound is an excellent internal standard for the quantification of 3-Methylcatechol because it co-elutes chromatographically with the analyte and exhibits similar ionization efficiency, but has a distinct mass-to-charge ratio (m/z).[8]
Diagram 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: A typical workflow for bioanalytical quantification using a deuterated internal standard.
Experimental Protocol: Quantification of 3-Methylcatechol in a Biological Matrix
-
Preparation of Stock Solutions: Prepare stock solutions of 3-Methylcatechol (the analyte) and this compound (the internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 3-Methylcatechol stock solution into a blank biological matrix (e.g., human plasma) to achieve a range of concentrations.
-
Sample Preparation: To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a constant amount of the this compound internal standard solution.
-
Extraction: Perform a sample clean-up procedure, such as protein precipitation with acetonitrile or solid-phase extraction, to remove interfering matrix components.
-
LC-MS/MS Analysis: Inject the extracted samples onto an appropriate liquid chromatography system coupled to a tandem mass spectrometer. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both 3-Methylcatechol and this compound.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of 3-Methylcatechol to the peak area of this compound against the concentration of 3-Methylcatechol for the calibration standards. Determine the concentration of 3-Methylcatechol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application in Kinetic Isotope Effect Studies
The Principle: The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[9] The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate. By measuring the KIE (kH/kD), researchers can gain valuable insights into reaction mechanisms.[10]
In drug metabolism studies, deuteration of a metabolically labile site can slow down the rate of metabolism, which can be a strategy to improve a drug's pharmacokinetic profile.[1] this compound can be used as a substrate to study the KIE of enzymes that metabolize the methyl group of 3-Methylcatechol, such as certain cytochrome P450 enzymes.
Diagram 3: The Concept of the Kinetic Isotope Effect
Caption: A simplified representation of the kinetic isotope effect.
Experimental Protocol: In Vitro Metabolic Stability Assay to Determine KIE
-
Incubation Setup: Prepare incubation mixtures containing a source of metabolic enzymes (e.g., human liver microsomes), a cofactor regenerating system (e.g., NADPH regenerating system), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Substrate Addition: Initiate the metabolic reaction by adding either 3-Methylcatechol or this compound to the incubation mixtures at a known concentration.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to measure the amount of remaining 3-Methylcatechol or this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining substrate versus time for both the deuterated and non-deuterated compounds. The slope of the line represents the rate constant (k). The KIE is calculated as the ratio of the rate constants (kH/kD).
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the safety precautions for the non-deuterated 3-Methylcatechol should be strictly followed. 3-Methylcatechol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its utility as an internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. Furthermore, its application in kinetic isotope effect studies provides a powerful means to investigate reaction mechanisms and modulate metabolic pathways. This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering a solid foundation for its effective use in a research setting. As the demand for highly specific and sensitive analytical methods continues to grow, the importance of deuterated compounds like this compound in advancing scientific knowledge and drug development is undeniable.
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Gagné, S., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1477-1484. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 163-174. [Link]
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Zimman, A., & Waterhouse, A. L. (2002). Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside. Journal of Agricultural and Food Chemistry, 50(8), 2429–2431. [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]
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Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 10-17. [Link]
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The kinetic isotope effect in the search for deuterated drugs. (2010). Drug News & Perspectives, 23(6), 398. [Link]
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Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1). [Link]
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The kinetic isotope effect in the search for deuterated drugs. (2010). Drug news & perspectives, 23(6), 398. [Link]
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Kittaka, A., et al. (2007). Creative synthesis of novel vitamin D analogs for health and disease. The Journal of steroid biochemistry and molecular biology, 103(3-5), 269–276. [Link]
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Wang, Y., et al. (2023). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature communications, 14(1), 7729. [Link]
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Yamashita, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Metabolites, 12(4), 329. [Link]
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González-Bande, C., et al. (2020). Relevant Developments in the Use of Three-Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Chemistry (Weinheim an der Bergstrasse, Germany), 26(56), 12756–12781. [Link]
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Szybalska, M., et al. (2013). Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. The Journal of steroid biochemistry and molecular biology, 136, 17–22. [Link]
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McIntire, W. S., et al. (1987). Steady-state and stopped-flow kinetic measurements of the primary deuterium isotope effect in the reaction catalyzed by p-cresol methylhydroxylase. Biochemistry, 26(13), 4107–4117. [Link]
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The Definitive Guide to 3-Methylcatechol-d3: An Essential Tool in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylcatechol-d3, a deuterated analog of 3-Methylcatechol, focusing on its molecular properties and critical role in modern analytical chemistry. Designed for professionals in research and drug development, this document delves into the practical applications and underlying scientific principles that make this compound an indispensable internal standard for mass spectrometry-based quantification.
Introduction: The Significance of Deuterated Standards
In the landscape of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, accuracy and precision are paramount. Isotope dilution mass spectrometry (IDMS) is a gold standard technique for achieving the highest level of accuracy. This method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
3-Methylcatechol is a significant metabolite of toluene, a widely used industrial solvent and a common environmental pollutant. Accurate measurement of its metabolites is crucial for toxicological studies, environmental monitoring, and understanding the metabolic pathways of aromatic hydrocarbons. This compound, with its three deuterium atoms, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 3-Methylcatechol.
Physicochemical Properties: this compound vs. 3-Methylcatechol
The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to the native 3-Methylcatechol. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, while being distinguishable by its mass in a mass spectrometer.
| Property | This compound | 3-Methylcatechol |
| Molecular Formula | C₇H₅D₃O₂ | C₇H₈O₂[1][2][3][4] |
| Molecular Weight | 127.16 g/mol | 124.14 g/mol [1][2][3] |
| Appearance | White to off-white solid | Brown-grey crystalline powder[1] |
| Melting Point | Not specified, but expected to be very similar to the non-deuterated form | 65-68 °C[1] |
| Boiling Point | Not specified, but expected to be very similar to the non-deuterated form | 241 °C[1] |
| Storage Conditions | -20°C for long-term storage[5][6] | 2-8°C[1][2] |
The Role of this compound in Isotope Dilution Mass Spectrometry
The core principle behind using this compound as an internal standard is to correct for the loss of the analyte during sample processing and for variations in instrument response. By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, any subsequent losses will affect both the analyte and the standard equally. The ratio of the analyte to the internal standard is then measured by the mass spectrometer, which remains constant regardless of sample loss. This allows for highly accurate and precise quantification.
The selection of a deuterated internal standard is a critical experimental choice. The deuterium atoms increase the mass of the molecule without significantly altering its chemical behavior. This ensures that the deuterated standard co-elutes with the native analyte in chromatographic systems like Gas Chromatography (GC) or Liquid Chromatography (LC), a crucial factor for accurate quantification.
Experimental Workflow: Quantification of 3-Methylcatechol in Biological Samples
The following is a representative, detailed protocol for the quantification of 3-Methylcatechol in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This workflow is a synthesis of established methods for the analysis of cresols and other toluene metabolites.
Rationale for Experimental Choices
-
Enzymatic Hydrolysis: In biological systems, metabolites like 3-Methylcatechol are often conjugated to glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Enzymatic hydrolysis with β-glucuronidase/sulfatase is necessary to cleave these conjugates and measure the total concentration of the metabolite.
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for isolating the analyte from the complex urine matrix. The choice of an organic solvent like ethyl acetate is based on its ability to efficiently extract phenolic compounds.
-
Derivatization: Phenolic compounds like 3-Methylcatechol can be challenging to analyze directly by GC due to their polarity and potential for adsorption in the GC system. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers, improving chromatographic peak shape and thermal stability.
-
GC-MS Analysis: GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high selectivity and sensitivity for detection. The use of Selected Ion Monitoring (SIM) mode allows for the specific detection of the characteristic ions of the derivatized analyte and internal standard, further enhancing sensitivity and reducing interference from other compounds in the sample.
Step-by-Step Protocol
1. Sample Preparation and Hydrolysis: a. To 1 mL of urine in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard). b. Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0). c. Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia. d. Vortex the mixture and incubate at 37°C for 16 hours (overnight).
2. Extraction: a. After incubation, allow the sample to cool to room temperature. b. Add 2 mL of ethyl acetate to the tube. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer to a clean glass tube. f. Repeat the extraction (steps b-e) with another 2 mL of ethyl acetate and combine the organic layers.
3. Derivatization: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. b. To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Seal the tube and heat at 70°C for 30 minutes.
4. GC-MS Analysis: a. After cooling, inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Typical):
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. c. MS Conditions (Typical):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (for TMS derivatives):
- 3-Methylcatechol-TMS: Determine the characteristic ions from a full scan spectrum (e.g., m/z 268 for the molecular ion).
- This compound-TMS: Determine the characteristic ions (e.g., m/z 271 for the molecular ion).
Data Analysis and Quantification
The concentration of 3-Methylcatechol in the sample is determined by creating a calibration curve. This is done by preparing a series of calibration standards with known concentrations of 3-Methylcatechol and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 3-Methylcatechol in the unknown samples is then calculated from their peak area ratios using the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of 3-Methylcatechol using this compound as an internal standard.
Caption: Workflow for the quantification of 3-Methylcatechol.
Conclusion: A Critical Reagent for Accurate Bioanalysis
This compound is a vital tool for researchers and scientists engaged in the quantitative analysis of toluene metabolites. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for obtaining high-quality data. By understanding the physicochemical properties of this deuterated standard and the rationale behind the analytical workflow, professionals in drug development and environmental science can ensure the accuracy and validity of their findings. This guide serves as a foundational resource for the effective application of this compound in demanding analytical challenges.
References
-
PubChem. (n.d.). 3-Methylcatechol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl catechol. Retrieved from [Link]
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ChemSrc. (2023, August 25). 3-Methylcatechol. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from [Link]
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- 6. 3-Methylcatechol | TargetMol [targetmol.com]
A Technical Guide to the Isotopic Purity and Labeling Efficiency of 3-Methylcatechol-d3
This guide provides an in-depth technical analysis of 3-Methylcatechol-d3, a deuterated analog of 3-Methylcatechol.[1][2] It is designed for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.[3][4]
Introduction: The Critical Role of Isotopic Labeling
In modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards (SIL-ISs) are indispensable for achieving accurate and precise quantification.[5] The use of compounds like this compound, where three hydrogen atoms are replaced by deuterium, allows for the correction of variability during sample preparation and analysis, especially in complex biological matrices.[4] The efficacy of a SIL-IS is fundamentally dependent on its isotopic purity and the efficiency of the deuterium labeling process. High isotopic purity minimizes interference from the unlabeled analyte, ensuring the integrity of quantitative data.[5]
Synthesis and Isotopic Enrichment of this compound
The synthesis of deuterated aromatic compounds such as this compound often involves H-D (hydrogen-deuterium) exchange reactions.[6][7] These reactions are typically catalyzed by metals like palladium or platinum and utilize a deuterium source such as heavy water (D₂O).[7][8] The efficiency of these methods is crucial for achieving a high degree of deuterium incorporation. Modern flow synthesis techniques can enhance reaction efficiency and reduce the consumption of expensive deuterium sources.[6]
The molecular formula for this compound is C₇H₅D₃O₂, with a molecular weight of approximately 127.16 g/mol .[9] The three deuterium atoms are typically introduced at specific, stable positions on the molecule to prevent back-exchange under analytical conditions.
Analytical Methodologies for Purity and Efficiency Assessment
A dual-pronged approach utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for comprehensively characterizing the isotopic purity and labeling efficiency of this compound.[10]
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[11][12] It allows for the clear distinction between the deuterated compound and its corresponding unlabeled isotopologues.[13]
Experimental Protocol: Isotopic Purity by LC-HR-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water). A concentration of approximately 1 µg/mL is often sufficient.[13]
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. While extensive chromatography is not required for a pure standard, it ensures that any potential impurities do not interfere with the analysis.
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is suitable for phenolic compounds like 3-Methylcatechol.
-
Scan Mode: Acquire data in full scan mode to observe the entire isotopic cluster of the deprotonated molecule, [M-H]⁻.
-
Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks from potential interferences.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled 3-Methylcatechol (d₀) and the this compound (d₃) species.
-
Integrate the peak areas of the isotopic ions.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d₃) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃))] x 100
-
Causality in Experimental Choices: The choice of ESI is based on its soft ionization nature, which minimizes fragmentation and preserves the molecular ion for accurate isotopic distribution analysis. High resolution is critical to differentiate the labeled compound from naturally occurring isotopes (e.g., ¹³C) and to ensure accurate mass assignment.[13]
Diagram of the LC-MS Workflow for Isotopic Purity Analysis
Caption: Workflow for determining isotopic purity of this compound using LC-HR-MS.
While MS provides excellent quantitative data on isotopic distribution, NMR spectroscopy is unparalleled for determining the specific positions of the deuterium labels and assessing the labeling efficiency at each site.[14][15] For deuterated compounds, both ¹H (Proton) and ²H (Deuterium) NMR are highly informative.[16]
Experimental Protocol: Labeling Efficiency by NMR
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) that does not have signals overlapping with the analyte.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides a direct measure of labeling efficiency.[16]
-
Integration of the remaining residual proton signals compared to the signals of non-deuterated positions allows for quantification.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.[14]
-
The chemical shifts in the ²H spectrum are nearly identical to those in the ¹H spectrum, allowing for straightforward assignment of the deuterium positions.[14]
-
The presence of signals at the expected chemical shifts confirms the successful incorporation of deuterium at the desired locations.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integral of a signal from a non-labeled position (internal reference) to the integral of the residual signal at the labeled position.
-
Labeling Efficiency (%) = [1 - (Integral_labeled_position / Integral_unlabeled_position)] x 100 (after normalization)
-
Causality in Experimental Choices: ¹H NMR is a readily available and highly sensitive technique for observing the 'disappearance' of protons upon deuteration. ²H NMR, although less sensitive, provides direct and unambiguous evidence of deuterium incorporation and its chemical environment, serving as a crucial validation step.[14]
Diagram of the NMR Analysis Logic
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Commercial suppliers and availability of 3-Methylcatechol-d3
An In-Depth Technical Guide to the Commercial Availability and Application of 3-Methylcatechol-d3 for Analytical Researchers
Abstract
This technical guide provides a comprehensive overview of this compound (3-MC-d3), a deuterated stable isotope-labeled internal standard critical for quantitative analysis in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document details the commercial landscape, outlines critical quality assessment criteria, and provides a field-proven protocol for its preparation and use. By synthesizing technical data with practical insights, this guide serves as an essential resource for ensuring accuracy and precision in analytical workflows that measure 3-Methylcatechol.
Foundational Principles: The Role of this compound in Quantitative Analysis
3-Methylcatechol, a methyl-substituted derivative of catechol, is a significant compound in various biological and environmental contexts.[1][2] It is recognized as a xenobiotic metabolite produced by certain bacteria and is relevant in studies of environmental degradation pathways and as a biomarker.[1][3] Accurate quantification of 3-Methylcatechol in complex matrices such as serum, soil, or industrial samples is paramount for meaningful research.
The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy hinges on the use of an appropriate internal standard (IS).[4] A stable isotope-labeled (SIL) internal standard is considered the ideal choice because its chemical and physical properties are nearly identical to the target analyte.[5] this compound, in which three hydrogen atoms on the methyl group are replaced with deuterium, serves this purpose perfectly. It co-elutes with the native (non-labeled) 3-Methylcatechol during chromatography and exhibits identical ionization behavior in the mass spectrometer source, but is differentiated by its higher mass.[6] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the highest degree of precision and accuracy in analytical results.[5]
Commercial Suppliers and Product Specifications
The procurement of high-quality this compound is the first critical step in any analytical protocol. Several reputable chemical suppliers offer this compound, though specifications such as purity, isotopic enrichment, and available quantities can vary. Researchers must carefully evaluate these parameters to select a product that meets the stringent requirements of their assay.
Below is a comparative summary of offerings from prominent commercial suppliers. It is essential to consult the supplier's website and Certificate of Analysis for the most current lot-specific data.
| Supplier | Product/Catalogue No. | CAS Number | Chemical Purity | Isotopic Enrichment/Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | sc-224403 (example) | 1189946-33-5 | Varies by lot | Varies by lot | Inquire |
| MedChemExpress | HY-W012814S | 83719-41-9 (for 4-MC-d3, illustrates typical specs) | ≥98% (HPLC)[7] | ≥97%[7] | 1mg, 5mg, 10mg |
| Sigma-Aldrich (Merck) | M34006 (non-labeled) | 488-17-5 (non-labeled) | ≥98%[8][9][10] | N/A | 25g (non-labeled)[8][11] |
| Toronto Research Chemicals (TRC) | M297802 (example) | 1189946-33-5 | Varies by lot | Varies by lot | Inquire |
Note: The CAS number for the deuterated compound can sometimes be inconsistently listed; researchers should verify with the supplier. The non-deuterated CAS is 488-17-5.[8][12][13][14] Data for some suppliers may be illustrative based on similar deuterated compounds if direct specifications are not publicly available.
Quality Assessment: A Guide to Interpreting the Certificate of Analysis
The Certificate of Analysis (CoA) is a critical document that provides lot-specific data on the quality and purity of the chemical standard.[15][16] A thorough evaluation of the CoA is a non-negotiable step to ensure the integrity of your analytical results.
Key Parameters to Scrutinize:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This value indicates the percentage of the desired compound relative to any chemical impurities. For use as an internal standard, a purity of >98% is highly recommended.[7]
-
Isotopic Purity/Enrichment: This is arguably the most crucial parameter for a SIL standard. It measures the percentage of the deuterated molecule (d3) relative to other isotopic forms (d0, d1, d2). High isotopic enrichment (ideally >97%) is essential to prevent signal interference from the standard contributing to the analyte's signal (crosstalk).[7][16]
-
Identity Confirmation: The CoA should confirm the compound's structure, usually through Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This verifies that you have received the correct molecule.[16]
-
Solubility and Storage Conditions: The CoA or accompanying technical documentation will provide guidance on appropriate solvents and long-term storage conditions to maintain the compound's stability.[7][10][13] Common storage is at 2-8°C or -20°C.[7][10][13]
Experimental Workflow and Protocols
Proper handling and preparation of the this compound internal standard are fundamental to its effective use. The following section details a validated workflow from initial receipt to final use in sample analysis.
Overall Internal Standard Workflow
The following diagram illustrates the logical flow for the preparation and use of a this compound internal standard.
Caption: Workflow for preparing and using this compound.
Step-by-Step Protocol for Standard Preparation
This protocol describes the preparation of a 1.0 mg/mL primary stock solution and a subsequent 10 ng/mL working solution.
A. Safety Precautions:
-
Always handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.[17][18][19] The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][18][19]
B. Materials:
-
This compound solid
-
Analytical balance (readable to at least 0.01 mg)
-
LC/MS-grade methanol or acetonitrile
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
C. Procedure for 1.0 mg/mL Stock Solution:
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 1.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of LC/MS-grade methanol. Vortex gently until the solid is completely dissolved.
-
Final Volume: Bring the flask to the 1.0 mL mark with methanol. Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Transfer & Storage: Transfer the solution to a clearly labeled amber glass vial. Store at -20°C. This stock solution should be stable for several months.[20]
D. Procedure for 10 ng/mL Working Solution: This requires a two-step serial dilution.
-
Intermediate Dilution (1 µg/mL): Pipette 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with your initial mobile phase solvent (e.g., 50:50 methanol:water). This creates a 1.0 µg/mL intermediate solution.
-
Final Working Solution (10 ng/mL): Pipette 1.0 mL of the 1.0 µg/mL intermediate solution into a 100 mL volumetric flask. Dilute to the mark with the same solvent. This yields the final 10 ng/mL working solution, which is typically added directly to samples before extraction.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of its unlabeled analogue. The selection of a reliable commercial supplier is the foundational step, which must be followed by a rigorous evaluation of the Certificate of Analysis to confirm chemical and isotopic purity. By implementing the structured workflow and meticulous preparation protocols detailed in this guide, scientists can leverage the power of stable isotope dilution to generate highly reliable and reproducible data, thereby enhancing the integrity and impact of their research in drug development and other scientific fields.
References
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Wageningen University & Research. (n.d.). PRODUCTION OF CATECHOLS. Retrieved from [Link][21]
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National Center for Biotechnology Information. (n.d.). 3-Methylcatechol. PubChem Compound Database. Retrieved from [Link][1]
-
Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from [Link][2]
-
Chemsrc. (n.d.). 3-Methylcatechol | CAS#:488-17-5. Retrieved from [Link][3]
-
The Good Scents Company. (n.d.). 3-methyl catechol. Retrieved from [Link][22]
-
National Institutes of Health. (2013). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites. Retrieved from [Link][20]
-
Bioanalysis Zone. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link][5]
-
PubMed. (2019). Need of a Dedicated Isotopic Internal Standard for Accurate 3-epi-25(OH)D3 Quantification by LC-MS/MS. Retrieved from [Link][4]
-
MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link][6]
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- 10. 3-メチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Sigma Aldrich 3-Methylcatechol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
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- 16. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
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The Dual Facets of 3-Methylcatechol: From Environmental Marker to Metabolic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Methylcatechol, a seemingly simple dihydroxylated aromatic compound, holds a significant position at the crossroads of environmental science, microbiology, and mammalian toxicology. As a component of wood smoke and a key intermediate in the microbial degradation of ubiquitous aromatic pollutants such as toluene, its presence in various ecosystems is a critical indicator of both natural and anthropogenic activities. For drug development professionals and toxicologists, understanding the metabolic fate of the catechol moiety is paramount, as its bioactivation or detoxification can have profound implications for xenobiotic efficacy and safety. This guide provides a comprehensive technical overview of the natural occurrence of 3-methylcatechol, delves into the intricacies of its microbial and mammalian metabolism, and discusses its toxicological significance and application as a biomarker. Detailed experimental protocols for its analysis are also presented to equip researchers with the practical knowledge to investigate this multifaceted molecule.
Natural Occurrence and Environmental Significance
3-Methylcatechol is a white solid organic compound with the chemical formula CH₃C₆H₃(OH)₂. While the 3-methylcatechol structural motif is relatively rare in complex natural products, its presence in the environment is primarily linked to two major sources: biomass combustion and microbial metabolism.
-
Biomass Combustion: 3-Methylcatechol is a known constituent of aerosols generated from the combustion of wood.[1] Lignin, a primary component of wood, is structurally related to 3-methylcatechol, and its incomplete combustion during events like forest fires or residential wood burning releases this and other phenolic compounds into the atmosphere.[1][2][3][4][5][6] These atmospheric aerosols can have significant impacts on air quality and climate.[7][8][9][10][11]
-
Microbial Metabolism of Aromatic Compounds: A significant natural source of 3-methylcatechol is the microbial breakdown of aromatic hydrocarbons, most notably toluene and xylenes.[12][13][14][15] Numerous soil and water-dwelling microorganisms, particularly bacteria from the genera Pseudomonas, Burkholderia, Acinetobacter, Nocardia, Alcaligenes, and Corynebacterium, utilize these compounds as carbon and energy sources.[1][12][13][16] In these metabolic pathways, toluene is first oxidized to form intermediates like cis-toluene dihydrodiol, which is then converted to 3-methylcatechol.[12]
Microbial Metabolism: A Hub for Aromatic Degradation
The microbial metabolism of 3-methylcatechol is a central process in the bioremediation of environments contaminated with aromatic hydrocarbons. Bacteria have evolved sophisticated enzymatic pathways to cleave the aromatic ring of 3-methylcatechol, funneling the resulting products into central metabolism. The initial step in this degradation is the ring cleavage, which can proceed via two primary routes: ortho (intradiol) cleavage and meta (extradiol) cleavage.
-
Intradiol (Ortho) Cleavage: This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This reaction is catalyzed by catechol 1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the substrate to form cis,cis-muconic acid derivatives.[1][13] In the case of 3-methylcatechol, this results in the formation of 2-methyl-cis,cis-muconic acid.
-
Extradiol (Meta) Cleavage: In this pathway, the bond adjacent to the two hydroxyl groups is cleaved by catechol 2,3-dioxygenase .[15][16] This reaction also incorporates both atoms of molecular oxygen and yields a hydroxymuconic semialdehyde. For 3-methylcatechol, this results in the formation of 2-hydroxy-6-oxo-2,4-heptadienoic acid.
The choice between these pathways is often species- or even strain-dependent. For instance, enzymes from Brevibacterium and Arthrobacter have been shown to exhibit only intradiol cleavage activity for 3-methylcatechol, whereas species of Acinetobacter, Pseudomonas, Nocardia, Alcaligenes, and Corynebacterium can utilize both intradiol and extradiol cleavage patterns.[1]
Below is a DOT language script visualizing the microbial metabolic pathways of 3-methylcatechol.
Caption: Microbial formation and degradation pathways of 3-methylcatechol.
Mammalian Metabolism: Detoxification and Bioactivation
In mammals, 3-methylcatechol is primarily encountered through inhalation of wood smoke or as a metabolite of ingested or inhaled xenobiotics like toluene. The mammalian metabolic machinery for catechols is well-established and aims to increase their water solubility to facilitate excretion. However, these pathways can also lead to the formation of reactive intermediates. The metabolism of 3-methylcatechol in mammals likely proceeds through the following key phases:
Phase I Metabolism: The initial formation of 3-methylcatechol from precursors like toluene is a Phase I reaction. Toluene is hydroxylated by cytochrome P450 (CYP) enzymes , primarily in the liver, to form cresols (o-, m-, and p-cresol).[4][6][7][8][17] Further hydroxylation of o-cresol can yield 3-methylcatechol.
Phase II Metabolism: Once formed, 3-methylcatechol undergoes Phase II conjugation reactions to enhance its polarity and facilitate its removal from the body.
-
Methylation: One of the hydroxyl groups of the catechol ring can be methylated by catechol-O-methyltransferase (COMT) to form guaiacol derivatives.[2][3][11]
-
Glucuronidation: A glucuronic acid moiety can be attached to one of the hydroxyl groups by UDP-glucuronosyltransferases (UGTs) .
-
Sulfation: A sulfonate group can be added by sulfotransferases (SULTs) .
These conjugated metabolites are then readily excreted in the urine.
However, a critical aspect of catechol metabolism is the potential for bioactivation . The catechol moiety can be oxidized to a highly reactive ortho-quinone. This two-electron oxidation can be catalyzed by enzymes like tyrosinase or peroxidases and can also occur through redox cycling.[18] These quinones are electrophilic and can react with cellular nucleophiles, including DNA and proteins, leading to cytotoxicity and genotoxicity.[19] The formation of these reactive quinone species is a significant concern in the toxicology of many catechol-containing compounds, including certain drugs and natural products.
The following DOT script illustrates the mammalian metabolic pathways of 3-methylcatechol.
Caption: Mammalian metabolism of 3-methylcatechol, showing both detoxification and bioactivation pathways.
Toxicological Profile and Health Effects
The toxicology of 3-methylcatechol is intrinsically linked to its chemical properties as a phenol and a catechol.
-
Acute Toxicity: 3-Methylcatechol is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also an irritant to the eyes, skin, and respiratory system.[1] Ingestion can lead to a range of systemic effects, including damage to the digestive system, profuse sweating, nausea, vomiting, and in severe cases, convulsions and coma.[1]
-
Genotoxicity and Carcinogenicity: While specific data on the genotoxicity of 3-methylcatechol is limited, the potential for catechols to be oxidized to reactive quinones raises concerns.[19] These quinones can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The International Agency for Research on Cancer (IARC) has determined that catechol itself is not classifiable as to its carcinogenicity in humans, but it has been shown to induce forestomach hyperplasia in animal studies.[20]
-
Ecological Toxicity: 3-Methylcatechol exhibits ecological toxicity, with reported LC50 values of 11.83 mg/L for fish and an EC50 of 3.61 mg/L for green algae.[21]
3-Methylcatechol as a Biomarker of Exposure
The detection of 3-methylcatechol or its metabolites in biological fluids can serve as a biomarker of exposure to its precursors, particularly toluene.[22] Urinary o-cresol, a metabolite of toluene, is a well-established biomarker for toluene exposure.[9][22] Given that 3-methylcatechol is a downstream metabolite of o-cresol, its presence could also indicate toluene exposure. However, dietary sources of catechols can confound the interpretation of results, as these compounds are found in coffee, beer, and cocoa powder.[23] Therefore, when using 3-methylcatechol as a biomarker, it is crucial to consider and control for dietary intake.
Analytical Methodologies: A Practical Guide
The accurate quantification of 3-methylcatechol in environmental and biological matrices is essential for exposure assessment and metabolic studies. The following provides a general workflow for the analysis of 3-methylcatechol in urine.
Sample Preparation: Hydrolysis of Conjugates
In urine, 3-methylcatechol is primarily present as glucuronide and sulfate conjugates.[24] Therefore, a hydrolysis step is necessary to release the free form for analysis.
Protocol: Enzymatic Hydrolysis of Urinary Conjugates
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3-methylcatechol).
-
Add a solution of β-glucuronidase and sulfatase enzymes.
-
Incubate the mixture at 37°C for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
Acidify the sample to a pH of approximately 5.
Extraction: Isolation of 3-Methylcatechol
Following hydrolysis, 3-methylcatechol needs to be extracted from the aqueous urine matrix.
Protocol: Liquid-Liquid Extraction (LLE)
-
To the hydrolyzed and acidified urine sample, add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of 3-methylcatechol into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
Derivatization (for GC analysis)
For analysis by gas chromatography (GC), the polar hydroxyl groups of 3-methylcatechol need to be derivatized to increase volatility and improve chromatographic performance.
Protocol: Silylation
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.
Instrumental Analysis
The derivatized or underivatized extract can be analyzed by either GC or high-performance liquid chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of the silylated derivative of 3-methylcatechol.[24] The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors can also be used for the analysis of underivatized 3-methylcatechol.[5][25][26]
-
UV Detection: Provides good sensitivity for aromatic compounds.
-
Electrochemical Detection: Offers high sensitivity and selectivity for electroactive compounds like catechols.
-
Fluorescence Detection: Can be used for native fluorescence of catechol compounds.[25]
-
Tandem Mass Spectrometry (LC-MS/MS): Provides the highest level of sensitivity and specificity.
-
The following DOT script outlines the analytical workflow for 3-methylcatechol in urine.
Caption: A typical analytical workflow for the determination of 3-methylcatechol in urine samples.
Conclusion and Future Perspectives
3-Methylcatechol is a molecule of considerable interest due to its widespread environmental presence and its role as a key metabolic intermediate. For environmental scientists, it serves as an important marker for pollution from aromatic hydrocarbons and biomass burning. For toxicologists and drug development professionals, the metabolic fate of 3-methylcatechol and other catechols is a critical area of study, as the balance between detoxification and bioactivation can determine the safety profile of a xenobiotic.
Future research should focus on several key areas:
-
Quantitative Exposure Assessment: Developing more robust and high-throughput analytical methods to accurately quantify 3-methylcatechol and its metabolites in large-scale epidemiological studies.
-
Mammalian Metabolism in Detail: Further elucidating the specific roles of different CYP, UGT, and SULT isoforms in the metabolism of 3-methylcatechol to better predict inter-individual variability in its disposition and toxicity.
-
Toxicological Mechanisms: Investigating the precise mechanisms of 3-methylcatechol-induced toxicity, including its potential for genotoxicity and carcinogenicity, through in vitro and in vivo studies.
-
Bioremediation Strategies: Genetically engineering microorganisms with enhanced capabilities for 3-methylcatechol degradation for more effective bioremediation of contaminated sites.
By continuing to unravel the complexities of 3-methylcatechol's natural occurrence and metabolism, the scientific community can better understand its impact on environmental and human health, and leverage this knowledge for improved pollution control, disease prevention, and the development of safer medicines.
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3-Methylcatechol. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Concentration of 3-methylcatechol as substrate and its transformation... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Proposed pathways for the conversion of toluene to methylcatechols (A)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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What's the importance of cytochrome P450 metabolism?. (n.d.). Optibrium. Retrieved January 15, 2026, from [Link]
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Analytical methods for determining urinary catecholamines in healthy subjects. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Methylenedioxypyrovalerone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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CATECHOL 1. Exposure Data. (n.d.). IARC Publications. Retrieved January 15, 2026, from [Link]
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Bioproduction of 3-Methylcatechol from Toluene in a Two-Phase (Organic-Aqueous) System by a Genetically Modified Solvent-Tolerant Pseudomonas putida Strain T-57. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Role of 3-methylcatechol in microbial degradation pathways
An In-Depth Technical Guide to the Role of 3-Methylcatechol in Microbial Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
3-Methylcatechol, a dihydroxylated derivative of toluene, stands as a critical nexus in the microbial degradation of a wide array of aromatic compounds. Its strategic position as a central intermediate makes it a focal point for research in bioremediation, industrial biocatalysis, and metabolic engineering. This technical guide provides a comprehensive exploration of the multifaceted role of 3-methylcatechol in microbial catabolism. We will delve into the enzymatic pathways responsible for its formation and subsequent degradation, the intricate genetic regulatory networks that govern these processes, and the key experimental methodologies employed to investigate them. By synthesizing fundamental principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness and manipulate these microbial systems for a variety of applications.
PART 1: The Centrality of 3-Methylcatechol in Aromatic Catabolism
Microorganisms have evolved sophisticated and elegant biochemical strategies to utilize otherwise recalcitrant aromatic compounds as sources of carbon and energy. Among the myriad of intermediates in these complex metabolic networks, 3-methylcatechol (3-methylbenzene-1,2-diol) emerges as a pivotal molecular hub. Its formation is a common downstream event in the breakdown of prevalent environmental pollutants such as toluene and cresols. The metabolic fate of 3-methylcatechol is then channeled through two primary, yet distinct, enzymatic routes: the meta-cleavage pathway and the ortho-cleavage pathway. The selection of which pathway is employed is a crucial determinant of the efficiency and completeness of the degradation process.
Formation of 3-Methylcatechol: The Upstream Pathways
The journey towards 3-methylcatechol begins with the initial oxidation of aromatic hydrocarbons. In the case of toluene, a variety of monooxygenase and dioxygenase enzymes can initiate the attack. For instance, toluene monooxygenases can hydroxylate toluene to form o-, m-, or p-cresol, which are then further oxidized to 3- and 4-methylcatechol[1]. Specifically, the biotransformation of m-cresol predominantly yields 3-methylcatechol[2][3]. Engineered microorganisms expressing phenol hydroxylase have also been successfully used to convert toluene to catechols, with 3-methylcatechol being a key product[2][3].
A simplified representation of the initial steps in toluene degradation leading to 3-methylcatechol is depicted below.
Caption: Formation of 3-methylcatechol from toluene.
PART 2: Divergent Fates: The Meta and Ortho Cleavage Pathways
Once formed, 3-methylcatechol is poised at a metabolic crossroads, where its aromatic ring is primed for cleavage by powerful dioxygenase enzymes. The mode of ring fission, either adjacent to the hydroxyl groups (extradiol or meta-cleavage) or between them (intradiol or ortho-cleavage), dictates the subsequent downstream reactions and the ultimate end products.
The Meta-Cleavage Pathway: A Common Route for Methylated Aromatics
The meta-cleavage pathway is frequently employed for the degradation of methylated catechols. The key enzyme initiating this pathway is catechol 2,3-dioxygenase (C23O) , an extradiol dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, cleaving the bond adjacent to the two hydroxyl groups to produce a yellow-colored ring fission product, 2-hydroxy-6-oxohepta-2,4-dienoate[4][5]. The subsequent enzymatic steps involve hydrolysis, dehydrogenation, and aldol cleavage, ultimately yielding central metabolic intermediates such as pyruvate and acetaldehyde[6]. The genes encoding the enzymes of the meta-cleavage pathway are often located in a single operon, allowing for coordinated regulation[6][7].
Caption: The meta-cleavage pathway for 3-methylcatechol degradation.
The Ortho-Cleavage Pathway: An Alternative Route
In contrast, the ortho-cleavage pathway is initiated by catechol 1,2-dioxygenase (C12O) , an intradiol dioxygenase. This enzyme cleaves the aromatic ring between the two hydroxyl groups. The degradation of 3-methylcatechol via the ortho-cleavage pathway can lead to the transient accumulation of intermediates like 4-carboxymethyl-2-methylbut-2-en-4-olide (2-methyl-2-enelactone)[1]. While less common for methylated catechols, some bacteria, such as certain species of Acinetobacter, Pseudomonas, and Nocardia, possess isofunctional enzymes capable of oxidizing 3-methylcatechol through both intradiol and extradiol cleavage patterns[8].
PART 3: The Gatekeeper Enzyme: Catechol 2,3-Dioxygenase
The significance of catechol 2,3-dioxygenase (C23O) in the meta-cleavage pathway cannot be overstated. As the enzyme responsible for the initial, and often rate-limiting, ring cleavage step, its activity and substrate specificity are of paramount importance.
Enzyme Kinetics and Substrate Specificity
C23O exhibits varying affinities and activities towards different substituted catechols. For instance, the C23O from Pseudomonas putida has an apparent Michaelis constant (Km) for 3-methylcatechol of 10.6 µM, indicating a high affinity[4][5]. However, the presence of substituents on the catechol ring can also lead to challenges. 4-Methylcatechol, for example, can act as a suicide inhibitor for some C23Os, leading to the inactivation of the enzyme by oxidizing the catalytic Fe(II) ion to Fe(III)[9]. Similarly, 3-chlorocatechol is a potent inhibitor of many C23Os, highlighting the enzyme's sensitivity to the nature of the substituent[4][5].
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Ki (µM) | Reference |
| 3-Methylcatechol | Pseudomonas putida | 10.6 | - | [4][5] |
| Catechol | Pseudomonas putida | 22.0 | - | [4][5] |
| 3-Chlorocatechol | Pseudomonas putida | - | 0.14 | [4][5] |
| 4-Chlorocatechol | Pseudomonas putida | - | 50 | [4][5] |
Table 1: Kinetic parameters of Catechol 2,3-Dioxygenase from Pseudomonas putida for various substrates and inhibitors.
Genetic Regulation of 3-Methylcatechol Degradation
The expression of the genes encoding the enzymes for 3-methylcatechol degradation is tightly regulated to ensure that they are only produced when a suitable substrate is present. In many bacteria, the genes for the meta-cleavage pathway are organized in operons, such as the tbu operon in Pseudomonas pickettii PKO1[7]. The regulation often involves a transcriptional activator that binds to the promoter region of the operon in the presence of an inducer molecule, which can be the initial substrate (e.g., toluene) or an intermediate (e.g., catechol or methylcatechols)[7][10]. The regulatory gene itself can sometimes act as both a repressor in the absence of an inducer and an activator in its presence[7].
PART 4: Experimental Methodologies: A Practical Guide
Investigating the role of 3-methylcatechol in microbial degradation requires a combination of microbiological, biochemical, and analytical techniques. The following section provides detailed protocols for key experiments.
Experimental Workflow for Studying 3-Methylcatechol Degradation
Caption: A typical experimental workflow for investigating 3-methylcatechol degradation.
Protocol 1: Catechol 2,3-Dioxygenase (C23O) Activity Assay
This spectrophotometric assay is a cornerstone for studying the meta-cleavage pathway. It relies on the formation of a yellow-colored product upon the cleavage of the catechol ring.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
3-Methylcatechol solution (10 mM in water)
-
Cell-free extract or purified C23O enzyme
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 950 µL of potassium phosphate buffer and 50 µL of cell-free extract in a 1 mL cuvette.
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the 3-methylcatechol solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 388 nm for 5 minutes. The molar extinction coefficient for the product of 3-methylcatechol cleavage is approximately 16,800 M-1cm-1[11].
-
Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Self-Validation:
-
Run a control reaction without the enzyme or with a heat-inactivated enzyme to ensure that the observed absorbance change is enzyme-dependent.
-
Perform the assay at different substrate concentrations to determine the Km and Vmax of the enzyme.
Protocol 2: Analysis of 3-Methylcatechol and its Metabolites by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying 3-methylcatechol and its degradation products in culture supernatants.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 280 nm for 3-methylcatechol and other aromatic intermediates.
Procedure:
-
Collect culture samples at different time points during the degradation experiment.
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of authentic standards.
Trustworthiness:
-
Construct a calibration curve for 3-methylcatechol and any other expected metabolites using standards of known concentrations.
-
Spike a control sample with a known amount of 3-methylcatechol to determine the recovery rate.
PART 5: Challenges, Implications, and Future Directions
While our understanding of 3-methylcatechol degradation has advanced significantly, several challenges remain. The toxicity of 3-methylcatechol and other catechols to microorganisms can limit the efficiency of bioremediation processes[12]. Additionally, the inactivation of key enzymes like C23O by certain substrates poses a significant hurdle[9].
Future research should focus on:
-
Enzyme Engineering: Modifying C23O and other enzymes to enhance their stability, activity, and resistance to inactivation.
-
Synthetic Biology: Constructing novel microbial chassis with optimized pathways for the degradation of specific pollutants or the production of valuable chemicals from aromatic feedstocks.
-
Systems Biology: Integrating genomic, transcriptomic, and metabolomic data to build comprehensive models of aromatic degradation pathways and their regulation.
The study of 3-methylcatechol degradation pathways has profound implications for drug development, particularly in the context of xenobiotic metabolism and the potential for microbial systems to produce novel pharmaceutical precursors. By continuing to unravel the complexities of these microbial processes, we can unlock new solutions for environmental cleanup and sustainable chemical synthesis.
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Mechanism and Catalytic Site Atlas (M-CSA). Catechol 2,3-dioxygenase. [Link]
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Dobslaw, D., & Engesser, K. H. (2015). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. Applied microbiology and biotechnology, 99(18), 7745-7756. [Link]
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Mars, A. E., Kasberg, T., Kaschabek, S. R., van Agteren, M. H., Janssen, D. B., & Reineke, W. (1997). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene. Journal of bacteriology, 179(14), 4530-4537. [Link]
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Amorim, C. L., Maia, A. F., Mesquita, R. B., & Rangel, A. O. (2013). Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR). Environmental technology, 34(13-14), 2051-2058. [Link]
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Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2, 3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and environmental microbiology, 41(5), 1159-1165. [Link]
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Bartels, I., Knackmuss, H. J., & Reineke, W. (1984). Suicide inactivation of catechol 2, 3-dioxygenase from Pseudomonas putida mt-2 by 3-halocatechols. Applied and environmental microbiology, 47(3), 500-505. [Link]
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Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2, 3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and environmental microbiology, 41(5), 1159-1165. [Link]
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Ohta, Y., Maeda, M., & Kudo, T. (2004). Construction of chimeric catechol 2, 3-dioxygenase exhibiting improved activity against the suicide inhibitor 4-methylcatechol. Applied and environmental microbiology, 70(1), 400-406. [Link]
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Wigmore, G. J., & Ribbons, D. W. (1980). Role of catechol and the methylcatechols as inducers of aromatic metabolism in Pseudomonas putida. Journal of bacteriology, 143(2), 816-824. [Link]
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Kukor, J. J., & Olsen, R. H. (1996). Genetic organization and regulation of a meta cleavage pathway for catechols produced from catabolism of toluene, benzene, phenol, and cresols by Pseudomonas pickettii PKO1. Journal of bacteriology, 178(15), 4457-4464. [Link]
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Ledesma, E. B., Kalish, M. A., & Ciajolo, A. (2001). An experimental study on the thermal decomposition of catechol. Combustion and Flame, 125(3), 1129-1138. [Link]
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Hüsken, L. E., van der Werf, M. J., Beeftink, H. H., & Tramper, J. (2001). Integrated bioproduction and extraction of 3-methylcatechol. Journal of biotechnology, 88(1), 11-19. [Link]
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Mars, A. E., Kingma, J., Kaschabek, S. R., Reineke, W., & Janssen, D. B. (1999). Conversion of 3-chlorocatechol by various catechol 2, 3-dioxygenases and sequence analysis of the chlorocatechol dioxygenase region of Pseudomonas putida GJ31. Journal of bacteriology, 181(4), 1309-1318. [Link]
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PubChem. (n.d.). Catechol degradation II (meta-cleavage pathway). [Link]
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Ma, F., Shi, S. N., Sun, T. H., Li, A., Zhou, J. T., & Qu, Y. Y. (2013). Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1. Applied microbiology and biotechnology, 97(11), 5097-5103. [Link]
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Ma, F., Shi, S. N., Sun, T. H., Li, A., Zhou, J. T., & Qu, Y. Y. (2013). Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1. Applied microbiology and biotechnology, 97(11), 5097-5103. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 3-Methylcatechol in Biological Matrices using 3-Methylcatechol-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Methylcatechol in biological matrices, such as human plasma. The method employs a stable isotope-labeled internal standard, 3-Methylcatechol-d3, to ensure the highest level of accuracy and precision by compensating for matrix effects and variations during sample processing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale, step-by-step protocols for sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to regulatory guidelines.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
3-Methylcatechol (3-methyl-1,2-benzenediol) is a metabolite of various xenobiotics and an important biomarker in environmental and toxicological studies.[1][2] Accurate quantification of this analyte in complex biological matrices is crucial for pharmacokinetic and exposure assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity.[3]
A key challenge in LC-MS/MS-based quantification is the potential for variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[4] To mitigate these variables, the use of an internal standard (IS) is essential.[5] The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for LC-MS/MS assays.[6] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its physicochemical behavior, ensuring it tracks the analyte of interest throughout the entire analytical process.[6] This co-elution and identical behavior in the ion source are critical for compensating for matrix effects, which can be a significant source of imprecision in quantitative analyses.[6]
This application note provides a detailed methodology for the use of this compound as an internal standard for the accurate quantification of 3-Methylcatechol in human plasma. The protocols outlined herein are designed to meet the stringent requirements for bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][8]
Materials and Methods
Reagents and Materials
-
Analytes: 3-Methylcatechol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2EDTA)
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1290 Infinity LC coupled to an Agilent 6460 Triple Quadrupole MS or equivalent).
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Methylcatechol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Methylcatechol primary stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9]
Protocol:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except for blank matrix samples).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Protein precipitation workflow for the extraction of 3-Methylcatechol from plasma.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 3-Methylcatechol | 125.1 | 107.1 | 100 | 15 |
| This compound | 128.1 | 110.1 | 100 | 15 |
Note: The precursor ion for 3-Methylcatechol corresponds to the [M+H]+ adduct. Product ions and collision energies should be optimized by infusing the individual compounds.
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8] The following parameters should be assessed:
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure that endogenous components do not interfere with the detection of 3-Methylcatechol or this compound.
Calibration Curve and Linearity
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The curve should consist of a blank, a zero sample (with IS), and at least six non-zero standards.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Table 4: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (CV) | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
Recovery
The extraction recovery of 3-Methylcatechol should be determined at three QC levels by comparing the peak areas of extracted samples to those of unextracted standards. The recovery of the analyte and the internal standard should be consistent and reproducible.[10]
Matrix Effect
The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed using at least six different lots of human plasma. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability
The stability of 3-Methylcatechol in human plasma must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected storage time of study samples.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Validation Logic Diagram
Sources
- 1. selectscience.net [selectscience.net]
- 2. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. uab.edu [uab.edu]
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- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Quantitative Analysis of 3-Methylcatechol in Urine
Introduction: The Significance of 3-Methylcatechol as a Biomarker
Toluene is a ubiquitous aromatic hydrocarbon used extensively as an industrial solvent in paints, thinners, adhesives, and gasoline. Human exposure, both occupational and environmental, is widespread. Following absorption, toluene is primarily metabolized in the liver. A minor, but highly specific, metabolic pathway involves the oxidation of o-cresol (an intermediate metabolite of toluene) to 3-methylcatechol (3-MC). While other metabolites like hippuric acid exist, their presence can be confounded by diet and other exposures.[1][2] The quantification of 3-methylcatechol in urine, therefore, serves as a specific and reliable biomarker for assessing toluene exposure.[3]
This application note provides a detailed, validated protocol for the robust quantification of 3-methylcatechol in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS), with a supplementary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-throughput applications. The methodologies described herein are designed for researchers in toxicology, occupational health, and drug development to achieve accurate, reproducible, and sensitive measurements.
Principle of the Method
In urine, 3-methylcatechol exists predominantly as glucuronide and sulfate conjugates.[4] Direct analysis is therefore not feasible. The core of this method involves a three-stage process:
-
Enzymatic Hydrolysis: Cleavage of the conjugated forms to release free 3-methylcatechol using a β-glucuronidase/arylsulfatase enzyme preparation. This step is critical for measuring the total urinary excretion.
-
Sample Purification and Concentration: Solid-Phase Extraction (SPE) is employed to isolate the analyte from the complex urinary matrix (salts, urea, pigments) and to concentrate it prior to analysis.
-
Instrumental Analysis:
-
GC-MS (Primary Method): The purified extract is subjected to chemical derivatization to increase the volatility and thermal stability of 3-methylcatechol. The resulting derivative is then separated and quantified by GC-MS. This method offers excellent selectivity and is a gold standard for confirmation.
-
LC-MS/MS (Alternative Method): For higher throughput, the extract can be directly analyzed by LC-MS/MS, which provides exceptional sensitivity and specificity without the need for derivatization.[5][6]
-
Below is a conceptual diagram illustrating the metabolic origin of 3-methylcatechol.
Caption: Metabolic pathway from Toluene to urinary 3-Methylcatechol.
Health and Safety Precautions
-
Handle all chemicals, solvents, and biological samples (urine) in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toluene and many organic solvents are flammable and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Materials and Reagents
| Item | Description/Grade | Supplier Example |
| Standards | ||
| 3-Methylcatechol | Purity ≥98% | Sigma-Aldrich |
| 3-Methylcatechol-d3 (Internal Standard) | Deuterated, Purity ≥98% | Cambridge Isotope Labs |
| Enzymes & Buffers | ||
| β-Glucuronidase/Arylsulfatase | From Helix pomatia, Type H-2 | Sigma-Aldrich |
| Sodium Acetate Buffer | 1.0 M, pH 5.0 | Prepare in-house |
| Solvents & Chemicals | ||
| Methanol, Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific |
| Ethyl Acetate, Toluene | GC Grade | Fisher Scientific |
| Formic Acid, Acetic Acid | ACS Grade or higher | Sigma-Aldrich |
| Water | Deionized, 18 MΩ·cm or higher | Milli-Q System |
| Derivatization Reagent (GC-MS) | ||
| BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | Supelco |
| Sample Preparation | ||
| Solid-Phase Extraction (SPE) Cartridges | Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB), 100 mg, 3 mL | Phenomenex, Waters |
Instrumentation and Analytical Conditions
GC-MS System
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Autosampler: Agilent 7693A or equivalent.
| GC Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A robust, low-bleed column suitable for a wide range of derivatized analytes. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes transfer of the analyte to the column for sensitivity. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from matrix components and ensures elution of the analyte. |
| MS Parameter | Setting | Rationale |
| Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Source Temperature | 230 °C | Standard temperature for stable ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Quantifier Ion (TMS-3-MC) | m/z 253 | Specific fragment ion for the derivatized target analyte. |
| Qualifier Ion (TMS-3-MC) | m/z 268 (M+) | Confirms the identity of the analyte. |
| Internal Standard Ion (TMS-3-MC-d3) | m/z 256 | Quantifier ion for the deuterated internal standard. |
LC-MS/MS System (Alternative)
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
| LC Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (3-MC) | Q1: 123.1 -> Q3: 108.1 |
| MRM Transition (3-MC-d3) | Q1: 126.1 -> Q3: 111.1 |
| Key Voltages | Optimize via infusion (e.g., Capillary, Cone, Collision Energy) |
Detailed Experimental Protocols
The entire analytical workflow is depicted in the diagram below.
Caption: Complete workflow for urinary 3-methylcatechol analysis.
Protocol 1: Preparation of Standards and Quality Controls (QC)
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of 3-methylcatechol standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standards: Serially dilute the primary stock with methanol to prepare a series of working solutions. These will be used to spike blank urine to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) from a separate weighing of the primary stock to ensure unbiased validation.
Protocol 2: Sample Preparation
-
Aliquoting: To a 15 mL polypropylene tube, add 1.0 mL of urine sample, calibrator, or QC.
-
Internal Standard Spiking: Add 20 µL of the internal standard stock solution (100 µg/mL) to each tube and vortex briefly. Causality: The internal standard is added early to account for variability during all subsequent preparation steps.
-
Hydrolysis:
-
Add 1.0 mL of 1.0 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex gently and incubate in a water bath at 55-60 °C for at least 4 hours, or overnight. Causality: This step is essential to liberate the free 3-methylcatechol from its conjugated metabolites, allowing for measurement of the total amount excreted.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to go dry. Causality: Conditioning activates the stationary phase, ensuring proper interaction with the analyte.
-
Load: Load the entire hydrolyzed sample onto the cartridge at a slow, steady rate (~1 mL/min).
-
Wash: Pass 3 mL of 5% methanol in water through the cartridge to remove salts and polar interferences. Follow with 1 mL of 20% methanol in water to remove less polar interferences. Causality: The wash steps are optimized to remove matrix components without eluting the analyte of interest, leading to a cleaner final extract.
-
Elute: Elute the 3-methylcatechol with 3 mL of ethyl acetate into a clean collection tube.
-
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
Protocol 3: GC-MS Derivatization and Analysis
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. Causality: This silylation reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable for GC analysis.[7][8]
-
-
Analysis: Cool the vial to room temperature and transfer the contents to a GC autosampler vial. Inject 1 µL into the GC-MS system using the parameters outlined in Section 5.1.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte area / internal standard area) against the nominal concentration of the calibration standards.
-
Regression: Apply a linear regression with a 1/x weighting. The coefficient of determination (r²) should be >0.995.
-
Quantification: Calculate the concentration of 3-methylcatechol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Creatinine Correction (Optional but Recommended): To account for variations in urine dilution, it is best practice to normalize the 3-methylcatechol concentration to the urinary creatinine concentration. Analyze creatinine using a separate standard method (e.g., Jaffe reaction) and report the final result as µg of 3-methylcatechol per gram of creatinine.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability.[9][10][11] The validation should adhere to established guidelines and assess the parameters summarized below.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | r² ≥ 0.995 over the calibration range | Demonstrates a proportional response to concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | The lowest concentration that can be reliably quantified. |
| Accuracy (as % Bias) | Within ±15% of nominal value (±20% at LLOQ) | How close the measured value is to the true value. |
| Precision (as %RSD) | ≤15% (≤20% at LLOQ) for intra- and inter-day | Measures the reproducibility of the method. |
| Matrix Effect | Assessed by post-extraction spike; should be consistent | Evaluates the suppression or enhancement of ion signal by the urine matrix. |
| Recovery | Should be consistent and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte stable in urine under storage conditions (e.g., -80°C) and through freeze-thaw cycles | Ensures sample integrity from collection to analysis. |
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Chau, C. H., Rixe, O., & Figg, W. D. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967–5976. [Link]
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Lee, J. W., et al. (2006). Fit-for-Purpose Method Development and Validation for Successful Biomarker Measurement. Pharmaceutical Research, 23(2), 312–328. [Link]
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Chau, C., Rixe, O., & Figg, W. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. ResearchGate. [Link]
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Stevenson, L. (2014). Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. [Link]
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Phenomenex. (n.d.). Sample Preparation Guide. [Link]
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Pussard, E., Neveux, M., & Guigueno, N. (2009). Reference intervals for urinary catecholamines and metabolites from birth to adulthood. Clinical Biochemistry, 42(6), 536–539. [Link]
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Li, Y., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2619. [Link]
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Carmella, S. G., & Hecht, S. S. (1982). Quantitative analysis of catechol and 4-methylcatechol in human urine. Food and Chemical Toxicology, 20(5), 587–590. [Link]
-
Liu, A., et al. (2015). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. Analytical and Bioanalytical Chemistry, 407(1), 259–269. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). ToxGuide for Toluene. [Link]
-
Inoue, O., et al. (2002). Comparative evaluation of biomarkers of occupational exposure to toluene. International Archives of Occupational and Environmental Health, 75(5), 311–318. [Link]
-
Liu, Y., et al. (2019). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. Journal of Chromatography B, 1124, 121-128. [Link]
-
Liu, A., et al. (2015). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. ResearchGate. [Link]
-
Li, Y., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. ResearchGate. [Link]
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Dias, D. A., et al. (2015). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. Metabolomics, 11(6), 1694–1702. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Toluene. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Toluene - Health Effects. [Link]
-
RIVM. (1994). Human monitoring of exposure to organic solvents. I Benzene, phenol, toluene, cresols and xylenes. [Link]
-
Cequier, E., et al. (2020). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 25(21), 5183. [Link]
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Duez, P., Kumps, A., & Mardens, Y. (1996). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. ResearchGate. [Link]
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PubChem. (n.d.). 3-Methylcatechol. [Link]
-
Zgonnik, V., et al. (2018). LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge. ResearchGate. [Link]
-
National Toxicology Program. (2018). Table 3, Reference Ranges for Clinical Chemistry Parameters. [Link]
-
Koch, H. M., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. International Journal of Hygiene and Environmental Health, 218(7), 633–639. [Link]
-
Dias, D. A., et al. (2015). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. ResearchGate. [Link]
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University of Louisville Hospitals. (n.d.). Chemistry Reference Ranges. [Link]
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Wikipedia. (n.d.). Methylenedioxypyrovalerone. [Link]
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Application Note: A Robust GC/MS Method for the Quantification of 3-Methylcatechol Using a Deuterated Internal Standard
Abstract
3-Methylcatechol is a significant metabolite of various industrial compounds and a biomarker of exposure to certain environmental pollutants.[1][2] Accurate quantification of this analyte in complex biological and environmental matrices is crucial for toxicological studies and human health risk assessments. However, its inherent polarity and low volatility pose significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[3][4] This application note presents a detailed, robust, and validated GC/MS method for the sensitive and selective quantification of 3-Methylcatechol. The protocol employs a stable isotope dilution strategy using 3-Methylcatechol-d3 as an internal standard to ensure high accuracy and precision.[5][6][7] A silylation derivatization step is optimized to enhance the volatility and chromatographic performance of the analyte, enabling reliable analysis in complex samples.
Introduction: The Rationale for a Derivatization-Based GC/MS Approach
3-Methylcatechol, a metabolite of toluene and other substituted aromatic compounds, is frequently analyzed in matrices such as urine to assess occupational or environmental exposure.[1][8] Due to the two highly polar hydroxyl groups in its structure, 3-Methylcatechol exhibits poor volatility and thermal stability, making it unsuitable for direct GC analysis.[3][9] Derivatization is a necessary step to convert the polar analyte into a more volatile and thermally stable compound suitable for GC separation.[9][10] Silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, is a widely used and effective technique for this purpose.[3][4][11]
Furthermore, quantitative analysis in complex matrices is often hampered by sample loss during preparation and matrix-induced variations in instrument response.[12][13] The use of a stable isotopically labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[5][7][12] Since the SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and ionization suppression or enhancement, allowing for highly accurate and precise quantification.[6][7] This note provides a comprehensive protocol for method development, sample preparation, GC/MS analysis, and validation.
Experimental
Materials and Reagents
-
Standards: 3-Methylcatechol (≥98% purity), this compound (≥98% atom % D)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous, ≥99.8%), Methanol (HPLC Grade)
-
Reagents: Hydrochloric Acid (HCl), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Gases: Helium (Carrier Gas, 99.999% purity), Nitrogen (for evaporation)
-
Consumables: 2 mL amber autosampler vials with inserts, 15 mL glass centrifuge tubes, volumetric flasks, micropipettes.
Standard and Sample Preparation Protocol
2.2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 3-Methylcatechol and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with Ethyl Acetate.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound primary stock solution 1:100 with Ethyl Acetate.
-
Calibration Standards (0.1 - 25 µg/mL): Prepare a series of calibration standards by spiking appropriate volumes of the 3-Methylcatechol primary stock solution into clean vials. Add a constant amount of the IS working solution to each calibrator (except the blank). The final concentration of the IS should be consistent across all samples and calibrators (e.g., 1 µg/mL).
2.2.2. Sample Preparation and Derivatization Workflow
This protocol is designed for a 1 mL aqueous sample (e.g., urine, water).
-
Sample Aliquoting: Pipette 1 mL of the sample, calibration standard, or quality control (QC) sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL IS working solution to every tube (except the blank), resulting in a final IS concentration of 1 µg/mL. Vortex briefly.
-
Hydrolysis (for conjugated metabolites, optional): For biological samples like urine where metabolites may be present as glucuronide or sulfate conjugates, an enzymatic or acid hydrolysis step may be required.[8] Adjust pH and incubate with β-glucuronidase/sulfatase as per enzyme manufacturer's protocol.
-
Extraction (Liquid-Liquid Extraction):
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Add 0.5 g of NaCl to facilitate phase separation.
-
Add 5 mL of Ethyl Acetate.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube.
-
Repeat the extraction with another 5 mL of Ethyl Acetate and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness at 40°C under a gentle stream of nitrogen.
-
-
Derivatization:
-
Final Step: Transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC/MS analysis.
Workflow Diagram: Sample Preparation to Analysis
Caption: From sample preparation to final quantification.
GC/MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| System | Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent GC/MSD) |
| Column | HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 270°C |
| Injection Mode | Splitless (1 min purge delay) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Analyte (bis-TMS-3-Methylcatechol): m/z 268 (M+•), 253 (M-15), 166IS (bis-TMS-3-Methylcatechol-d3): m/z 271 (M+•), 256 (M-15) |
Rationale for Ion Selection: The molecular ion (M+•) provides specificity. The M-15 ion, corresponding to the loss of a methyl group from a TMS moiety, is often abundant and characteristic. These ions should be confirmed by analyzing the full scan mass spectrum of a derivatized standard.
Method Validation
The analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[14][15][16] The validation ensures the method is fit for its intended purpose.[17][18]
Validation Parameters
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples and comparing chromatograms.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve of at least five concentration levels should be prepared and analyzed.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing QC samples at low, medium, and high concentrations and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicates on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis of replicates on different days by different analysts.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., derivatization temperature, GC oven ramp rate).[18]
Summary of Expected Performance Characteristics
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Calibration Range | To cover expected sample concentrations | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 85 - 115% (for each QC level) | 92 - 107% |
| Precision (% RSD) | Intra-assay: ≤ 15%Inter-assay: ≤ 15% | Intra-assay: < 8%Inter-assay: < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
Data Analysis and Interpretation
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte for the prepared calibration standards. A linear regression analysis is then applied to this curve. The concentration of 3-Methylcatechol in unknown samples is calculated by interpolating their measured peak area ratios from this regression line.
Conclusion
This application note details a comprehensive and robust GC/MS method for the quantitative analysis of 3-Methylcatechol in complex samples. The protocol leverages the accuracy of stable isotope dilution with this compound and the enhanced chromatographic performance provided by silylation derivatization. The described method validation procedures, based on ICH guidelines, ensure that the data generated is reliable, reproducible, and scientifically sound, making it highly suitable for researchers, scientists, and professionals in the fields of toxicology, environmental monitoring, and drug development.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). IAJPS. Available at: [Link]
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Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Available at: [Link]
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de Boer, D., van der Merbel, N. C., & Uwe, D. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
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Kipngetich, C. P., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12). Available at: [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Available at: [Link]
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de Jong, A. P., & Cramers, C. A. (1983). Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 276(2), 267-278. Available at: [Link]
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Park, S. Y., et al. (2009). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society, 30(7), 1497-1502. Available at: [Link]
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EPA-NERL: 528: Phenols in Water by GC/MS. (n.d.). National Environmental Methods Index. Available at: [Link]
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Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2024). MATEC Web of Conferences. Available at: [Link]
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Secreto, F. J., et al. (1992). Gas chromatography/mass spectrometry of catechol estrogens. Steroids, 57(9), 437-443. Available at: [Link]
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Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2024). ResearchGate. Available at: [Link]
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Determination of Phenols by GCMS. (2022). ALS Environmental. Available at: [Link]
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GC-MS and ESI-MS detection of catechol. (2020). ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Sample Preparation of 3-Methylcatechol for Analytical Quantification
Introduction: The Significance of 3-Methylcatechol Analysis
3-Methylcatechol (3-MC), a dihydroxytoluene, is a significant biomarker in environmental and occupational health monitoring. It is a major metabolite of toluene and m-xylene, common components of gasoline and industrial solvents. Human exposure to these volatile organic compounds leads to the excretion of 3-methylcatechol in urine, making its quantification a reliable indicator of recent exposure. Furthermore, 3-methylcatechol is a bacterial xenobiotic metabolite, and its presence in environmental samples can signify microbial degradation of aromatic pollutants.
Accurate and reproducible quantification of 3-methylcatechol is paramount for toxicological studies, environmental monitoring, and in the development of pharmaceuticals where it may be a metabolite or an impurity. However, its polar nature and susceptibility to oxidation present challenges in sample preparation. This document provides a comprehensive guide to robust sample preparation protocols for the analysis of 3-methylcatechol from various matrices, with a focus on ensuring scientific integrity and providing a clear rationale for each experimental step.
Core Principles of 3-Methylcatechol Sample Preparation
The primary objectives of sample preparation for 3-methylcatechol analysis are to isolate it from the complex sample matrix, concentrate it to a level suitable for detection, and, if necessary, convert it into a form amenable to the chosen analytical technique. The choice of protocol is dictated by the sample matrix (e.g., urine, water, soil), the concentration of 3-methylcatechol, and the analytical instrument to be used (e.g., High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS)).
For Biological Samples (Urine): The Importance of Deconjugation
In biological systems, xenobiotics like 3-methylcatechol are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. This process, known as glucuronidation, results in the formation of glucuronide conjugates. To accurately quantify the total 3-methylcatechol exposure, it is essential to cleave these conjugates through enzymatic hydrolysis prior to extraction. This is typically achieved using β-glucuronidase enzymes. The efficiency of this hydrolysis is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time.[1][2]
Extraction Techniques: Isolating 3-Methylcatechol
Two primary extraction techniques are employed for 3-methylcatechol: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method for extracting and concentrating analytes from a liquid sample.[3] It involves passing the sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For polar compounds like 3-methylcatechol, reversed-phase SPE using a C18 sorbent is a common choice.[4]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. The pH of the aqueous phase is a critical parameter when extracting phenolic compounds like 3-methylcatechol.[5] By adjusting the pH to be acidic (below the pKa of the phenolic hydroxyl groups), 3-methylcatechol is maintained in its neutral, less polar form, which is more readily extracted into an organic solvent.[5]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its polarity and low volatility, 3-methylcatechol is not directly amenable to GC-MS analysis. Derivatization is a necessary step to convert it into a more volatile and thermally stable compound.[6] Trimethylsilylation (TMS) is a widely used derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl group.[6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of 3-methylcatechol from urine and water samples.
Protocol 1: Sample Preparation of 3-Methylcatechol from Urine for HPLC-ECD Analysis
This protocol is designed for the quantification of total 3-methylcatechol in urine, incorporating enzymatic hydrolysis and Solid-Phase Extraction.
Workflow Diagram:
Caption: Workflow for 3-methylcatechol analysis in urine.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Acetate buffer (1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Storage: Collect a mid-stream urine sample in a sterile container. If not analyzed immediately, store at -20°C.
-
Enzymatic Hydrolysis:
-
Thaw the urine sample to room temperature.
-
To 1 mL of urine, add 100 µL of 1 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (approximately 2000 units). The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis of glucuronide conjugates.[8]
-
-
Centrifugation: Centrifuge the hydrolyzed sample at 3000 x g for 10 minutes to pellet any precipitated proteins.
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on the manifold.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[9]
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Elution: Elute the retained 3-methylcatechol with 2 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-ECD system for analysis.
Protocol 2: Sample Preparation of 3-Methylcatechol from Water for GC-MS Analysis
This protocol is suitable for the analysis of 3-methylcatechol in environmental water samples and includes Liquid-Liquid Extraction and derivatization.
Workflow Diagram:
Caption: Workflow for 3-methylcatechol analysis in water.
Materials:
-
Water sample
-
Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Heating block or water bath
Procedure:
-
Sample Collection: Collect the water sample in a clean glass container.
-
Acidification: To a known volume of the water sample (e.g., 100 mL), add HCl dropwise to adjust the pH to below 4. This ensures that the 3-methylcatechol is in its protonated, non-ionized form, which is more soluble in organic solvents.[5]
-
Liquid-Liquid Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add 30 mL of dichloromethane or ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.
-
-
Phase Separation: Allow the layers to separate.
-
Collection of Organic Layer: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into a clean flask. Repeat the extraction twice more with fresh portions of the organic solvent. Combine the organic extracts.
-
Drying of Organic Extract: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
TMS Derivatization:
-
Transfer the concentrated extract to a derivatization vial and evaporate to complete dryness.
-
Add 100 µL of BSTFA (+1% TMCS) or MSTFA.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[10]
-
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The performance of these sample preparation protocols can be evaluated based on several key parameters. The following table provides expected performance characteristics, which should be validated in your laboratory.[11]
| Parameter | Protocol 1 (Urine, HPLC-ECD) | Protocol 2 (Water, GC-MS) |
| Recovery | > 85% | > 90% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 0.1-1 ng/mL |
| Matrix Effects | Potential for ion suppression, requires matrix-matched calibration | Minimal after cleanup and derivatization |
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of your results, it is imperative to perform a thorough method validation.[11] This should include:
-
Specificity and Selectivity: Demonstrate that the analytical signal is solely from 3-methylcatechol and not from other matrix components.
-
Linearity and Range: Establish a linear relationship between the concentration of 3-methylcatechol and the instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: Assess the efficiency of the extraction process by analyzing spiked samples at different concentrations.
-
Stability: Evaluate the stability of 3-methylcatechol in the sample matrix under different storage conditions and throughout the sample preparation process.
-
Matrix Effects: Investigate the influence of the sample matrix on the analytical signal.[12][13] This can be done by comparing the response of an analyte in a pure solvent to its response in a sample extract.
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Cheng-Min Tann PhD; Gregory C. Janis MedTox Laboratories, New Brighton, MN, USA. Kura Biotech. Available from: [Link]
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González-Guevara, J. L., & Ramos-Ramírez, E. G. (2014). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 19(12), 21239–21264. Available from: [Link]
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Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12), 1-12. Available from: [Link]
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Vergara-Luis, J., et al. (2022). Matrix effect at the detection for each of the target analytes in soil:compost (a) and manure samples (b). ResearchGate. Available from: [Link]
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Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. Available from: [Link]
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Jia, T., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 111, 27-35. Available from: [Link]
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Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Available from: [Link]
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Zare, F., et al. (2016). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Brieflands, 6(2), 183-191. Available from: [Link]
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Øiestad, E. L., et al. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 9(12), 343. Available from: [Link]
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Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1000(1-2), 181-197. Available from: [Link]
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Szarka, A., et al. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 9(3), 269-280. Available from: [Link]
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Gika, H. G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(18), 2170-2178. Available from: [Link]
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Feliciano, R. P., et al. (2016). Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine. Journal of Chromatography A, 1474, 1-12. Available from: [Link]
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Kanzari, F., et al. (2021). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Marine Pollution Bulletin, 164, 111996. Available from: [Link]
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Ribeiro, J., et al. (2022). Thermofluor-Based Optimization Strategy for the Stabilization of Recombinant Human Soluble Catechol-O-Methyltransferase. International Journal of Molecular Sciences, 23(20), 12381. Available from: [Link]
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Edokpayi, J. N., et al. (2022). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Science, 10, 943803. Available from: [Link]
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Application Note: Quantification of 3-Methylcatechol-d3 in Urine for Toxicology and Exposure Studies
Introduction: The Critical Role of 3-Methylcatechol in Toluene Exposure Assessment
Toluene, a ubiquitous aromatic hydrocarbon solvent found in numerous industrial processes and consumer products, poses significant health risks upon exposure.[1] Accurate assessment of toluene uptake in humans is paramount for occupational health and environmental toxicology. While several metabolites can be measured, 3-methylcatechol has emerged as a key biomarker. It is a minor but specific metabolite formed through the metabolic oxidation of toluene.[1][2] Unlike major metabolites such as hippuric acid, which can be influenced by diet, 3-methylcatechol provides a more specific correlation to toluene exposure.[3][4] In biological matrices, particularly urine, toluene metabolites are often present as glucuronide and sulfate conjugates.[5][6] Therefore, a hydrolysis step is essential to release the free analytes for accurate quantification.[5][7]
This application note details a robust and validated analytical method for the quantification of total 3-methylcatechol in human urine using isotope dilution mass spectrometry (IDMS). The protocol leverages the deuterated internal standard, 3-Methylcatechol-d3, to ensure the highest degree of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[8][9][]
Principle of the Method: Isotope Dilution and GC-MS
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification.[9][][11] The core principle involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation. This "spike" acts as an internal standard that behaves almost identically to the endogenous (native) analyte throughout extraction, derivatization, and chromatographic separation.[9][12]
By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte can be calculated with high precision, as the ratio is largely unaffected by sample loss or injection volume variability.[11][12] This "fit-for-purpose" approach to biomarker assay validation ensures that the method is tailored to the specific context of use, providing reliable data for toxicological risk assessment.[13][14][15][16]
Metabolic Pathway of Toluene to 3-Methylcatechol
Understanding the metabolic fate of toluene is crucial for interpreting biomonitoring data. Following absorption, toluene is primarily metabolized by cytochrome P450 enzymes in the liver.[1] A minor pathway involves the oxidation of the aromatic ring to form cresols (o-, m-, and p-cresol). Specifically, o-cresol is further hydroxylated to produce 3-methylcatechol.[2][17][18] This metabolite then undergoes Phase II conjugation, primarily with glucuronic acid and sulfate, to facilitate its excretion in urine.[5][6]
Caption: Metabolic conversion of toluene to urinary 3-methylcatechol conjugates.
Experimental Protocol: Quantification of Urinary 3-Methylcatechol
This protocol outlines the complete workflow from sample preparation to data analysis. It is essential to follow safety guidelines and use appropriate personal protective equipment when handling chemicals and biological samples.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3-Methylcatechol | ≥98% | Sigma-Aldrich |
| This compound | 98% atom D | Cambridge Isotope Labs |
| β-Glucuronidase/Arylsulfatase | from Helix pomatia | Sigma-Aldrich |
| Ammonium Acetate Buffer (1M, pH 5.0) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Thermo Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| Sodium Sulfate, Anhydrous | ACS Grade | EMD Millipore |
| Solid Phase Extraction (SPE) Cartridges | C18, 500 mg, 3 mL | Waters |
Workflow Overview
The analytical workflow is a multi-step process designed to isolate and quantify 3-methylcatechol from a complex urine matrix.
Caption: Step-by-step workflow for urinary 3-methylcatechol analysis.
Detailed Step-by-Step Methodology
3.1. Sample Preparation and Enzymatic Hydrolysis The goal of this step is to deconjugate the glucuronidated and sulfated metabolites to measure the total 3-methylcatechol concentration. The efficiency of this enzymatic step is critical for accurate quantification.[5][6]
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Pipette 1.0 mL of urine into a 15 mL glass screw-cap tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 1.0 mL of 1M ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia, Type H-1, providing ≥30 units/µL of urine).[5][7]
-
Cap the tubes, vortex gently, and incubate in a water bath at 37°C for 4 hours.[5][6] Incubation time and temperature are optimized to ensure complete hydrolysis without analyte degradation.[19][20]
3.2. Solid-Phase Extraction (SPE) SPE is employed to clean up the sample by removing interfering matrix components and to concentrate the analyte of interest.[21][22]
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
After incubation, load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate into a clean glass tube.
3.3. Derivatization Catechols are polar and not sufficiently volatile for GC analysis. Silylation with BSTFA converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, improving chromatographic peak shape and thermal stability.[23]
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of BSTFA (with 1% TMCS) to the dry residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.
GC-MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS), which provides excellent separation and sensitive, specific detection.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) | A common non-polar column suitable for a wide range of analytes.[23] |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Optimized temperature program to separate analytes from matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for each analyte. |
| Monitored Ions (m/z) | ||
| 3-Methylcatechol-TMS | 268 (Quantifier), 253, 197 | Molecular ion and characteristic fragments. |
| This compound-TMS | 271 (Quantifier), 256, 200 | Corresponding ions for the deuterated internal standard. |
Data Analysis and Validation
1. Quantification A calibration curve is constructed by analyzing standards of known 3-methylcatechol concentrations spiked with a constant amount of this compound. The curve plots the ratio of the peak area of the native analyte to the internal standard against the concentration. The concentration in unknown samples is then determined from this curve.
2. Method Validation Parameters A "fit-for-purpose" validation ensures the method is reliable for its intended application.[13][14] Key parameters to assess include:
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | R² > 0.995 | Demonstrates a proportional response across a range of concentrations. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable precision & accuracy | The lowest concentration that can be accurately quantified. |
| Precision (RSD) | < 15% (Intra- and Inter-day) | Measures the closeness of repeated measurements. |
| Accuracy (% Recovery) | 85-115% | Measures the agreement between the measured and true value. |
| Matrix Effect | Evaluated by comparing responses in matrix vs. neat solution | Assesses the impact of urine components on ionization. |
| Stability | Analyte stable through freeze/thaw cycles and processing | Ensures sample integrity during storage and handling. |
Conclusion
The described method, utilizing this compound as an internal standard with GC-MS analysis, provides a highly accurate, sensitive, and robust protocol for the biomonitoring of toluene exposure. The use of isotope dilution minimizes analytical uncertainty, while the detailed sample preparation procedure ensures reliable deconjugation and cleanup from complex urine matrices. This self-validating system is essential for researchers in toxicology and drug development who require high-quality, defensible data for assessing chemical exposure and its potential health impacts.
References
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Dwivedi, P., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 200, 204-211. Available at: [Link]
- Fishbein, L. (1985). An overview of environmental and toxicological aspects of aromatic hydrocarbons. II. Toluene. Science of The Total Environment, 42(3), 267-288.
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Toluene. Journal of Pharmacology and Toxicology, 2(3), 222-231. Available at: [Link]
-
Nelson, M. J., et al. (1990). Novel Pathway of Toluene Catabolism in the Trichloroethylene-Degrading Bacterium G4. Applied and Environmental Microbiology, 56(11), 3469-3475. Available at: [Link]
- Genuis, S. J., et al. (2016). Human Excretion of Toluene, Xylene, Styrene and other Aromatic Hydrocarbons. Journal of Environmental and Public Health, 2016, 4283270. (Note: While a direct link is not provided in search results, this journal is a relevant source for this topic.)
-
Apostoli, P., et al. (2002). Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry. Journal of Chromatography B, 778(1-2), 123-132. Available at: [Link]
-
Spooner, N., et al. (2019). A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. Bioanalysis, 11(13), 1237-1248. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). (2018). National Report on Human Exposure to Environmental Chemicals. Available at: [Link]
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Ma, F., et al. (2013). Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1. Applied Microbiology and Biotechnology, 97(11), 5097-5103. Available at: [Link]
-
Lee, C. Y., et al. (2003). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 20(8), 1155-1160. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
- Lillsunde, P., & Korte, T. (1991). Comprehensive drug screening in urine using solid-phase extraction and combined TLC and GC/MS identification. Journal of Analytical Toxicology, 15(2), 71-81. (Note: A foundational reference for SPE in toxicology.)
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Toluene. Available at: [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available at: [Link]
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Application Note & Protocol: Preparation of 3-Methylcatechol-d3 Stock and Working Solutions for Mass Spectrometry-Based Assays
Abstract
This document provides a comprehensive, field-proven guide for the preparation of accurate and stable stock and working solutions of 3-Methylcatechol-d3 (3-MC-d3). As a deuterated internal standard, the precise preparation of 3-MC-d3 solutions is paramount for ensuring the accuracy, precision, and reproducibility of quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key procedural choices, addressing critical aspects such as solvent selection, handling precautions for a light and air-sensitive compound, and dilution strategies to minimize error.
Introduction: The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response[1][2]. A SIL-IS, such as this compound, is chemically identical to the analyte of interest (3-Methylcatechol) but has a distinct mass due to the incorporation of deuterium atoms. When introduced at a known concentration early in the analytical workflow, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[2] By calculating the ratio of the analyte's signal to the SIL-IS signal, analysts can achieve highly accurate and precise quantification, a cornerstone of drug development, clinical diagnostics, and environmental monitoring.[3][4]
The fidelity of this entire process, however, hinges on the initial accuracy of the SIL-IS solutions. An error in the preparation of the 3-MC-d3 stock or working solutions will propagate throughout the entire analytical run, leading to systemic bias in the final reported concentrations. This document provides the necessary protocols to establish a self-validating system for preparing these critical reagents.
Physicochemical Properties & Safety Considerations for this compound
Understanding the properties of 3-Methylcatechol is essential for its proper handling and for the preparation of stable solutions. This compound will share nearly identical physical and chemical properties with its non-deuterated analog, with a minor increase in molecular weight.
Table 1: Key Properties of 3-Methylcatechol
| Property | Value | Source |
| Chemical Formula | C₇H₅D₃O₂ | N/A (Calculated) |
| Molecular Weight (non-deuterated) | 124.14 g/mol | [5][6][7] |
| Appearance | White to brown-grey crystalline solid | [6][8][9] |
| Melting Point | 65-68 °C | [5][7][9][10] |
| Boiling Point | 241 °C | [5][6][7] |
| Solubility | Soluble in water, ethanol, acetone, ether, and other organic solvents. | [8][10][11] |
| Stability | May undergo oxidation when exposed to air or light. | [8][12] |
Causality Behind Handling Precautions
Catechol derivatives are notoriously susceptible to oxidation, a process accelerated by exposure to light and air.[8][12] This degradation can lead to the formation of quinones and other byproducts, which not only decreases the concentration of the standard but can also potentially interfere with the analysis. Therefore, the following precautions are not merely suggestions but are integral to maintaining the integrity of the standard:
-
Storage: The solid compound should be stored in a tightly sealed container at 2-8°C, protected from light.[7][9] For long-term solution storage, temperatures of -20°C or -80°C are recommended.[13]
-
Handling: All handling of the solid and concentrated solutions should be performed in a well-ventilated area or fume hood.[14][15] Use of amber glassware or tubes wrapped in foil is mandatory to prevent photodegradation.
-
Inert Atmosphere: When preparing the primary stock solution, purging the vial headspace with an inert gas like nitrogen or argon can displace oxygen and significantly prolong the stability of the solution.[12]
Experimental Protocols
These protocols detail the gravimetric preparation of a primary stock solution and the subsequent serial dilution to create working solutions. Gravimetric preparation (weighing both the solid and the solvent) is the most accurate method and is recommended by institutions like NIST for preparing analytical standards.[16]
Required Materials and Equipment
-
This compound (purity ≥98%)
-
High-purity solvent (e.g., LC-MS grade Methanol, Acetonitrile, or DMSO-d₆)[17]
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes (P1000, P200, P20)
-
Amber glass vials with PTFE-lined caps
-
Inert gas source (Nitrogen or Argon)
-
Vortex mixer and/or sonicator
Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
The objective of this step is to create a concentrated, highly accurate stock solution that will serve as the foundation for all subsequent dilutions.[3][18]
-
Vial Preparation: Place a 2 mL amber glass vial with its cap on the analytical balance and tare the weight.
-
Gravimetric Dispensing: Carefully weigh approximately 1.0 mg of this compound directly into the tared vial. Record the exact weight (e.g., 1.05 mg). Causality: Weighing the solid directly into the final vial minimizes transfer loss and associated errors.
-
Solvent Selection: Based on the final application's mobile phase compatibility, select an appropriate solvent. Methanol is a common and effective choice for many reversed-phase LC methods.[17]
-
Solvent Addition: Tare the balance with the vial containing the weighed solid. Using a pipette, add the solvent (e.g., Methanol) dropwise until the weight is just over 1.0 g (approximately 1.26 mL for Methanol, density ≈ 0.792 g/mL). Record the exact weight of the solvent added.
-
Concentration Calculation: Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = [Mass of 3-MC-d3 (mg)] / [Mass of Solvent (g) / Solvent Density (g/mL)]
Example: (1.05 mg) / (1.005 g / 0.792 g/mL) = 0.829 mg/mL. Note: For simplicity, volumetric preparation is often used. If adding solvent to a final volume (e.g., 1.0 mL), the concentration is simply the mass of the solid divided by the volume.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If necessary, use a sonicator to ensure complete dissolution.[13]
-
Inert Gas Purge: Briefly open the vial and gently flush the headspace with nitrogen or argon for 10-15 seconds before immediately recapping. This displaces oxygen and enhances stability.
-
Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution at -20°C or below.
Protocol 2: Preparation of Working Solutions via Serial Dilution
Working solutions are prepared by diluting the primary stock. For a wide range of concentrations, a serial dilution approach is the most accurate method to minimize pipetting errors.[18]
Workflow Visualization
Caption: Workflow for serial dilution of this compound.
Step-by-Step Dilution:
-
Intermediate Stock (S1 - 100 µg/mL):
-
Allow the Primary Stock (S0) to equilibrate to room temperature.
-
Pipette 100 µL of S0 into a clean amber vial.
-
Add 900 µL of the same solvent used for the stock solution.
-
Cap and vortex thoroughly. This creates a 1:10 dilution.
-
-
Working Solution (WS1 - 10 µg/mL):
-
Pipette 100 µL of the Intermediate Stock (S1) into a new amber vial.
-
Add 900 µL of solvent.
-
Cap and vortex. This is another 1:10 dilution.
-
-
Final Spiking Solution (e.g., 100 ng/mL):
-
This concentration is often used for spiking into biological samples.
-
Perform a 1:100 dilution from WS1 (e.g., 10 µL of WS1 into 990 µL of solvent) or a 1:10 dilution from a 1 µg/mL intermediate.
-
The final concentration of the internal standard in the sample should be chosen to be in the mid-range of the calibration curve for the analyte.[19]
-
Table 2: Example Serial Dilution Scheme
| Solution ID | Starting Solution | Volume of Stock (µL) | Volume of Solvent (µL) | Final Concentration |
| S0 | Solid | N/A (Gravimetric) | N/A (Gravimetric) | 1.0 mg/mL |
| S1 | S0 | 100 | 900 | 100 µg/mL |
| S2 | S1 | 100 | 900 | 10 µg/mL |
| S3 | S2 | 100 | 900 | 1.0 µg/mL |
| WS1 | S3 | 100 | 900 | 100 ng/mL |
Validation and Quality Control
To ensure the trustworthiness of the prepared solutions, a verification check is recommended. This involves analyzing a freshly prepared set of standards against a previously prepared and validated batch. The response ratios should agree within a pre-defined tolerance (e.g., ±15%). This self-validating system provides confidence in the long-term consistency of the analytical results.[20]
Conclusion
The accuracy of any quantitative analysis using an internal standard is fundamentally limited by the accuracy of that standard's concentration. By following the detailed gravimetric and serial dilution protocols outlined in this document, researchers, scientists, and drug development professionals can confidently prepare this compound solutions with the high degree of accuracy and stability required for robust and reliable analytical results. The emphasis on understanding the chemical properties of catechols and implementing appropriate handling procedures is critical for mitigating degradation and ensuring the integrity of the standard over time.
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FooDB. (2010). Showing Compound 3-Methylcatechol (FDB000357). Retrieved from FooDB database. [Link]
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Harvey, D. (n.d.). Standardizing Analytical Methods. In Analytical Chemistry 2.1. LibreTexts. [Link]
-
ChemPacific. (2025). What Makes 3-Methylcatechol Different from Other Catechols?. Retrieved from ChemPacific. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from Spectroscopy Online. [Link]
-
Chemsrc. (2025). 3-Methylcatechol | CAS#:488-17-5. Retrieved from Chemsrc. [Link]
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LookChem. (n.d.). [Chemical Knowledge]:Specification for storage and transportation of catechol. Retrieved from LookChem. [Link]
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Scribd. (n.d.). Catechol MSDS: Safety and Handling. Retrieved from Scribd. [Link]
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University of Alaska Fairbanks. (n.d.). Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. Retrieved from UAF. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylcatechol. In PubChem Compound Database. Retrieved from NCBI. [Link]
-
Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2025). A simple procedure for the deuteriation of phenols. Retrieved from ResearchGate. [Link]
-
Wikiwand. (n.d.). 3-Methylcatechol. Retrieved from Wikiwand. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from YouTube. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from Alfa Chemistry. [Link]
-
Reddit. (2023). How to make a Internal Standard mix.... Retrieved from Reddit. [Link]
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IUPAC. (n.d.). Guidelines for Calibration in Analytical Chemistry. Retrieved from IUPAC. [Link]
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Oxford Academic. (n.d.). Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 μL of Whole Blood. In Journal of Analytical Toxicology. Retrieved from Oxford University Press. [Link]
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American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. In Organometallics. Retrieved from ACS Publications. [Link]
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National Institute of Standards and Technology. (2017). Preparation of Calibration Solutions. In Journal of Research (NIST JRES). Retrieved from NIST. [Link]
-
ResearchGate. (2022). On the Protonation and Deuteration of Simple Phenols. Retrieved from ResearchGate. [Link]
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ResearchGate. (2025). Synthesis and Properties of a Deuterated Phenolic Resin. Retrieved from ResearchGate. [Link]
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Quantitative Analysis of 3-Methylcatechol in Human Urine using Isotope Dilution Mass Spectrometry with 3-Methylcatechol-d3
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the highly accurate and precise quantification of 3-Methylcatechol in human urine. 3-Methylcatechol is a significant biomarker for exposure to various environmental and industrial compounds, including toluene.[1] The methodology leverages the power of Isotope Dilution Mass Spectrometry (IDMS), recognized as a gold-standard quantitative technique, by employing a stable isotope-labeled internal standard, 3-Methylcatechol-d3.[2][3] The protocol details every critical step, from sample preparation involving enzymatic hydrolysis and solid-phase extraction to optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis. This self-validating system is designed to provide researchers with a robust and reliable method to overcome challenges like sample loss and matrix effects, ensuring the highest data integrity for toxicological studies, environmental monitoring, and clinical research.
Introduction: The Rationale for a Definitive Method
3-Methylcatechol (3-methylbenzene-1,2-diol) is a phenolic compound and a metabolite of toluene, a widely used industrial solvent and a component of gasoline.[1] Its presence and concentration in biological matrices, such as urine, serve as a critical biomarker for assessing human exposure to toluene.[4] Accurate measurement is therefore paramount for occupational health monitoring and environmental toxicology.
Quantitative analysis of small molecules in complex biological fluids like urine is fraught with challenges. Sample loss during multi-step preparation procedures and signal suppression or enhancement from matrix components can lead to significant analytical inaccuracies.[5][6] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that elegantly circumvents these issues.[7][8]
The core principle of IDMS involves the addition of a known quantity of a stable, isotopically-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical workflow.[3][7] This labeled internal standard is chemically identical to the endogenous analyte and thus behaves identically during extraction, chromatography, and ionization.[9] Any sample loss or matrix effects will affect both the analyte and the internal standard equally. The mass spectrometer distinguishes between the two based on their mass difference. By measuring the ratio of the native analyte to its labeled counterpart, we can calculate the analyte's concentration with exceptional accuracy and precision, effectively nullifying procedural inconsistencies.[2][10]
This guide provides a field-proven protocol for implementing this robust technique.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | Grade | Recommended Supplier |
| 3-Methylcatechol | Analytical Standard (≥98%) | Sigma-Aldrich, MedChemExpress[11][12] |
| This compound | ≥98% isotopic purity | Custom Synthesis Service |
| Methanol | LC-MS Grade | Fisher Scientific |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific |
| Ammonium Acetate | ACS Grade | Sigma-Aldrich |
| β-Glucuronidase/Arylsulfatase | from Helix pomatia | Sigma-Aldrich |
| Solid Phase Extraction (SPE) Cartridges | Mixed-Mode Cation Exchange | Waters (Oasis MCX) |
Equipment
-
UHPLC-MS/MS System (e.g., Sciex 6500+, Waters Xevo TQ-S, Thermo TSQ Endura)[13]
-
Analytical Balance (4-decimal place)
-
Calibrated Pipettes
-
Centrifuge
-
Vortex Mixer
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
pH Meter
Experimental Protocols: A Step-by-Step Guide
This protocol is designed as a self-validating system. The inclusion of the internal standard at the initial stage and the use of quality control samples ensure the integrity of the entire process.
Preparation of Standards and Controls
Causality: Preparing accurate standards is the foundation of quantitative analysis. Stock solutions are made in a non-aqueous solvent to ensure stability. Working solutions and calibration curves are prepared in a surrogate matrix (e.g., water or stripped urine) to mimic the final sample composition.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of 3-Methylcatechol and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These stocks should be stored at -20°C or lower.[14]
-
-
Working Standard Solutions:
-
Create a series of intermediate dilutions from the primary stocks using methanol.
-
Prepare a 1 µg/mL working solution of 3-Methylcatechol ("Analyte WS").
-
Prepare a 1 µg/mL working solution of this compound ("Internal Standard WS").
-
-
Calibration Curve Standards (0.5 - 200 ng/mL):
-
In a set of clean tubes, add 1 mL of blank human urine (or LC-MS grade water).
-
Spike with the appropriate volume of the "Analyte WS" to create a calibration curve with at least 6 points (e.g., 0.5, 2, 10, 50, 100, 200 ng/mL).
-
These calibrators will be processed alongside the unknown samples.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank urine at three concentrations: Low (LQC, ~3x LOQ), Medium (MQC), and High (HQC). These should be prepared from a separate stock solution weighing to ensure independence from the calibration standards.
-
Sample Preparation Workflow
The primary challenge in urine analysis is that many metabolites are present as glucuronide or sulfate conjugates.[4] The initial enzymatic hydrolysis step is critical to cleave these conjugates, allowing for the measurement of total 3-Methylcatechol.
Caption: Isotope Dilution Sample Preparation Workflow.
-
Sample Aliquoting: Pipette 0.5 mL of each urine sample, calibrator, and QC into a labeled 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed amount (e.g., 50 µL of a 1 µg/mL solution) of the this compound "Internal Standard WS" to every tube (samples, calibrators, QCs). Vortex briefly.
-
Enzymatic Hydrolysis:
-
Add 0.5 mL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate at 37°C for at least 4 hours, or overnight.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition: Pass 2 mL of methanol followed by 2 mL of water through the Oasis MCX SPE cartridges.
-
Load: Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol. This removes hydrophilic interferences.
-
Elute: Elute the 3-Methylcatechol and this compound with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
UHPLC-MS/MS Instrumental Analysis
Causality: The chromatographic separation is designed to resolve the analyte from other urine components to minimize ion suppression. The mass spectrometer settings are optimized for the specific fragmentation patterns of 3-Methylcatechol and its deuterated analog, ensuring high selectivity and sensitivity.
3.3.1 Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 50 mm) | Provides excellent retention and separation for phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
3.3.2 Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic hydroxyl groups are readily deprotonated in negative mode. |
| MRM Transitions | See Table Below | Specific precursor-product ion pairs for quantification and confirmation. |
| Collision Gas | Argon | Standard for collision-induced dissociation. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | -4500 V | Standard voltage for negative ESI. |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Purpose |
| 3-Methylcatechol | m/z 123.1 | m/z 108.1 | Quantifier |
| m/z 123.1 | m/z 77.1 | Qualifier | |
| This compound | m/z 126.1 | m/z 111.1 | Internal Standard |
(Note: These m/z values are theoretical and must be optimized on the specific mass spectrometer used. The fragments correspond to the loss of a methyl group and subsequent ring fragmentation.)[15]
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Plot the peak area ratio (3-Methylcatechol Area / this compound Area) against the nominal concentration of the prepared calibrators.
-
Regression: Apply a linear regression with a 1/x weighting. The regression coefficient (r²) should be >0.99 for acceptance.
-
Calculation: Determine the concentration of 3-Methylcatechol in the unknown samples by interpolating their peak area ratios from the regression equation.
Method Validation Parameters
For a method to be considered trustworthy, it must be validated according to established guidelines, such as those from the FDA.[16][17]
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria | Purpose |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LOQ) | Closeness of the measured value to the true value. |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LOQ) | Agreement between replicate measurements. |
| Linearity | r² > 0.99 | Demonstrates a proportional response across a range of concentrations. |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable accuracy and precision. | The minimum concentration that can be reliably quantified.[18] |
| Selectivity | No significant interfering peaks at the analyte retention time in blank samples. | Ensures the signal is from the analyte of interest only. |
| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked samples vs. neat solution. Should be consistent. | Measures the impact of co-eluting matrix components on ionization. |
| Recovery | >70% and consistent | Measures the efficiency of the extraction process.[18] |
References
-
Chen, L., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. National Institutes of Health (NIH). Available at: [Link]
-
Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International. Available at: [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]
-
Gallien, S., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry? YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylcatechol. PubChem. Available at: [Link]
-
Carmella, S. G., et al. (1982). Quantitative analysis of catechol and 4-methylcatechol in human urine. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Method Validation Guidelines. FDA.gov. Available at: [Link]
-
Preti, R., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed. Available at: [Link]
-
Khan, S., et al. (2022). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. Available at: [Link]
-
Thermo Fisher Scientific. (2015). Demonstration of screening of over 300 compounds in urine using Triple Quadrupole Mass Spectrometer. YouTube. Available at: [Link]
Sources
- 1. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. lumiprobe.com [lumiprobe.com]
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- 12. 3-メチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 18. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
Application Note: Quantitative Analysis of Urinary 3-Methylcatechol as a Biomarker of Environmental and Occupational Exposure Using Isotope Dilution LC-MS/MS with 3-Methylcatechol-d3
Introduction: The Significance of Monitoring 3-Methylcatechol
3-Methylcatechol, a metabolite of toluene, serves as a critical biomarker for assessing exposure to this prevalent volatile organic compound. Toluene is widespread in the environment, originating from sources such as vehicle exhaust, industrial emissions, and tobacco smoke. Furthermore, 3-methylcatechol is a component of wood smoke, making it a relevant biomarker for exposure to biomass combustion products[1][2]. Accurate and precise quantification of 3-methylcatechol in biological matrices, particularly urine, is paramount for both environmental health studies and occupational exposure monitoring. This application note details a robust and sensitive method for the determination of urinary 3-methylcatechol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 3-Methylcatechol-d3, for accurate quantification.
The principle of isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled analog of the analyte is added to the sample, is the gold standard for quantitative analysis. The deuterated internal standard, this compound, co-elutes with the endogenous 3-methylcatechol and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This ensures high accuracy and precision in the measurement of the target biomarker.
Scientific Rationale and Method Validation
The validation of analytical methods for biomarkers is a critical process to ensure the reliability and reproducibility of the data, especially in the context of drug development and clinical studies[2][3][4][5]. A "fit-for-purpose" approach to method validation is often employed, where the extent of validation is dictated by the intended use of the biomarker data[6]. For biomarker data intended to support regulatory decisions, full validation is essential[6].
The choice of a deuterated internal standard is foundational to the robustness of an LC-MS/MS assay. These standards are chemically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, which is crucial for correcting analytical variability[7]. The synthesis of high-purity deuterated standards is a key aspect of developing reliable quantitative methods[8][9][10][11].
The protocol outlined below is designed to be a self-validating system, incorporating quality control (QC) samples at multiple concentration levels to monitor the performance of the assay during routine analysis.
Experimental Workflow
The overall experimental workflow for the analysis of urinary 3-methylcatechol is depicted in the following diagram.
Caption: Workflow for urinary 3-methylcatechol analysis.
Detailed Protocol
Materials and Reagents
-
3-Methylcatechol (analytical standard)
-
This compound (internal standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine (for calibration standards and quality controls)
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 3-methylcatechol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 3-methylcatechol stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into pooled human urine to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation
-
Sample Aliquoting: To 1.0 mL of urine sample, calibration standard, or QC in a polypropylene tube, add 50 µL of the internal standard working solution (1 µg/mL).
-
Enzymatic Hydrolysis: Add 500 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate at 37°C for 4 hours to deconjugate the glucuronidated and sulfated metabolites.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 3-Methylcatechol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methylcatechol | 123.1 | 108.1 | 15 |
| This compound | 126.1 | 111.1 | 15 |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of 3-methylcatechol in the unknown samples is then determined from this curve.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of the validated method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85-115% |
Application to Biomarker Monitoring
This method is suitable for a range of applications in environmental and occupational health monitoring:
-
Occupational Exposure to Toluene: Assessing workplace exposure in industries using toluene-containing products.
-
Environmental Health Studies: Evaluating exposure to traffic-related air pollution and other environmental sources of toluene.
-
Biomass Smoke Exposure: Monitoring exposure to wood smoke in populations reliant on biomass for heating and cooking, as well as in wildland firefighters[6].
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate means for the quantitative analysis of urinary 3-methylcatechol. The use of isotope dilution minimizes analytical variability, ensuring high-quality data for biomarker monitoring in research and clinical settings. This application note provides a comprehensive protocol that can be readily implemented and validated in laboratories equipped with standard LC-MS/MS instrumentation.
References
-
Chau, C. H., Rixe, O., Figg, W. D., & Fojo, T. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical Cancer Research, 14(19), 5967-5976. [Link]
- B'Hymer, C. (2007). The analysis of urinary catecholamines and metanephrines. Journal of medical toxicology, 3(3), 114-119.
-
Dills, R. L., Kalman, D. A., & Simpson, C. D. (2006). Evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure. Environmental health perspectives, 114(11), 1679-1684. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Qu, Y., An, C., Li, S., & Chen, J. (2012). Biotransformation of benzene and toluene to catechols by phenol hydroxylase from Arthrobacter sp. W1. Applied microbiology and biotechnology, 96(6), 1641-1649. [Link]
- Lee, J. W., Devanarayan, V., Barrett, Y. C., & Weiner, R. (2006). Fit-for-purpose method development and validation for successful biomarker measurement. Pharmaceutical research, 23(2), 312-328.
-
Nowak, M., & Giebułtowicz, J. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2616. [Link]
- Carmella, S. G., Chen, M., Han, S., Briggs, A., & Hecht, S. S. (1995). A method for the quantitative analysis of catechol and 4-methylcatechol in human urine. Food and chemical toxicology, 33(7), 545-551.
- Musch, G., & Midgley, J. M. (1993). Isotope dilution ammonia chemical ionization mass fragmentographic analysis of urinary 3-O-methylated catecholamine metabolites. Rapid sample clean-up by derivatization and extraction of lyophilized samples. Journal of chromatography.
-
Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Kubodera, N., Nonobe, M., & Hatakeyama, S. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. International Journal of Molecular Sciences, 23(8), 4153. [Link]
- Mylott, W. R. (2017). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 9(1), 1-5.
-
Feng, Y., Liu, Y., & Li, Q. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Molecules, 28(16), 5968. [Link]
- Wang, Y. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing.
-
PubChem. (n.d.). 3-Methylcatechol. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Isotope dilution ammonia chemical ionization mass fragmentographic analysis of urinary 3-O-methylated catecholamine metabolites. Rapid sample clean-up by derivatization and extraction of lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS determination of urinary toluenediamine in workers exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Matrix Effect Correction Using 3-Methylcatechol-d3
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in quantitative analysis, specifically focusing on the use of 3-Methylcatechol-d3 as an internal standard. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy and reliability of your experimental data.
Understanding the Challenge: The Matrix Effect in LC-MS/MS Analysis
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[2] The matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3][4][5][6] This phenomenon is a major concern as it can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3]
The underlying mechanisms of matrix effects are complex and can involve competition for charge, changes in droplet formation and evaporation efficiency, or alterations in the gas-phase ion chemistry.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of 3-methylcatechol, where three hydrogen atoms have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative mass spectrometry-based assays.
The key principle behind using a SIL-IS like this compound is that it is chemically and physically almost identical to the unlabeled analyte (3-methylcatechol).[4] This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to your samples, calibrators, and quality controls, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio corrects for variability introduced by the matrix effect, as both the analyte and the IS should be affected proportionally.[4]
Q2: How does this compound specifically correct for matrix effects?
A2: The correction is based on the principle of co-elution and co-ionization. Since this compound has nearly identical physicochemical properties to 3-methylcatechol, it will elute from the liquid chromatography (LC) column at virtually the same time. As they enter the mass spectrometer's ion source together, they are exposed to the same interfering matrix components.[4]
If the matrix causes ion suppression, the signal for both the analyte and this compound will decrease. Conversely, with ion enhancement, both signals will increase. By calculating the ratio of the analyte peak area to the IS peak area, this variability is normalized, leading to a more accurate and precise measurement of the analyte's concentration.
Q3: Can this compound fail to correct for matrix effects?
A3: While SIL-IS are the gold standard, there are instances where they may not provide perfect correction.[8][9] This can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.[8] This separation can expose them to different matrix components as the composition of the eluent entering the ion source changes, leading to differential matrix effects.[8] Therefore, it is crucial to verify the co-elution of the analyte and this compound during method development.
Q4: What are the regulatory expectations regarding matrix effect assessment?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation, which include a thorough assessment of matrix effects.[10][11][12][13] Typically, this involves evaluating the matrix effect in at least six different sources (lots) of the biological matrix to ensure the method is robust and reliable across different patient or subject samples.[13] The accuracy and precision of quality control samples prepared in these different matrices should meet the acceptance criteria outlined in the guidelines.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: High variability in results despite using this compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Chromatographic Separation of Analyte and IS | Overlay the chromatograms of 3-methylcatechol and this compound. Check for any shift in retention time. | Even a small retention time difference can expose the analyte and IS to different matrix components, leading to differential ion suppression or enhancement.[8] |
| Sub-optimal IS Concentration | Spike a consistent concentration of this compound across all samples and standards. Ensure the IS response is stable and well above the limit of detection. | An inconsistent or too low IS concentration can introduce variability in the analyte/IS ratio, compromising the accuracy of the results. |
| Severe Matrix Effects Overwhelming the IS | Improve sample preparation to remove more interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[1] | Reducing the overall matrix load can mitigate the severity of ion suppression or enhancement, allowing the IS to correct more effectively.[2][3] |
| Cross-contamination or Interference | Analyze blank matrix samples to check for any interfering peaks at the mass transitions of the analyte or IS. | Contamination can lead to artificially high signals and inaccurate quantification. |
Issue 2: Inconsistent internal standard response across a batch.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Pipetting Errors | Verify the accuracy and precision of pipettes used for adding the internal standard. | Inaccurate addition of the IS will lead to a direct error in the final calculated concentration. |
| Sample-Specific Matrix Effects | Review the IS response in individual samples. A significant drop in IS response in a particular sample may indicate a very strong matrix effect. | While the IS is meant to correct for matrix effects, extreme suppression can still impact the signal and may indicate a problematic sample. Diluting the sample can sometimes help.[5] |
| IS Degradation | Check the stability of this compound in the stock solution and in the processed samples under the storage and handling conditions used. | Degradation of the internal standard will lead to a lower response and inaccurate quantification. |
Experimental Protocols & Workflows
Protocol 1: Assessing Matrix Factor with this compound
This protocol is designed to quantitatively assess the matrix effect during method validation.
Objective: To determine the extent of ion suppression or enhancement caused by the matrix from different sources.
Materials:
-
Blank biological matrix from at least six different sources/lots.
-
3-methylcatechol analytical standard.
-
This compound internal standard.
-
Appropriate solvents for reconstitution.
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Spike 3-methylcatechol and this compound at a known concentration (e.g., low and high QC levels) into the reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Process blank matrix from each of the six sources using your established extraction procedure. Spike 3-methylcatechol and this compound into the extracted matrix supernatant/reconstituted extract at the same concentrations as Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Evaluation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1, demonstrating that this compound is effectively correcting for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within acceptable limits (typically ≤15%).
-
Workflow for Utilizing an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Mechanism of Matrix Effect Correction
Caption: How an internal standard corrects for matrix effects.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
-
Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinical Chimica Acta, 429, 4–5. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). myadlm.org. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). Bioanalysis, 11(21), 1935-1938. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2021). Journal of the American Society for Mass Spectrometry, 32(5), 1215-1224. Retrieved from [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myadlm.org [myadlm.org]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Peak Shape for 3-Methylcatechol
Welcome to the technical support guide for optimizing the chromatographic analysis of 3-methylcatechol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape for this analyte. Here, we will delve into the common issues and provide robust, scientifically-grounded solutions to achieve sharp, symmetrical peaks for reliable quantification.
Introduction: Understanding the Challenges of 3-Methylcatechol Analysis
3-Methylcatechol, a substituted catechol, presents a unique set of challenges in reversed-phase chromatography. Its two adjacent hydroxyl groups make it a polar, acidic compound with a high affinity for chelation with metal ions. This inherent reactivity can lead to undesirable interactions with the stationary phase and system components, resulting in significant peak tailing and poor reproducibility. Understanding the underlying chemical principles is paramount to effective troubleshooting. The primary culprits behind poor peak shape for 3-methylcatechol are its propensity for silanophilic interactions with the silica support of the stationary phase and its ability to chelate with trace metal contaminants in the sample, mobile phase, or HPLC system hardware.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-methylcatechol peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common issue encountered with 3-methylcatechol and is primarily caused by two factors: secondary interactions with active silanol groups on the silica-based stationary phase and chelation with metal ions.
Silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl groups of 3-methylcatechol through hydrogen bonding, leading to peak tailing.
-
Step 1: Mobile Phase pH Adjustment. The ionization state of both the analyte and the silanol groups is pH-dependent. The pKa of 3-methylcatechol's first hydroxyl group is approximately 9.4. By maintaining the mobile phase pH well below the pKa of 3-methylcatechol (e.g., pH 2.5-3.5), the analyte will be in its neutral, less polar form, reducing its affinity for the polar stationary phase. At this low pH, most silanol groups will also be protonated, further minimizing secondary interactions.
-
Step 2: Column Selection. Opt for a high-purity, base-deactivated silica column. These columns have a lower concentration of accessible silanol groups, thereby reducing the opportunities for secondary interactions. Columns with end-capping, where the residual silanol groups are chemically bonded with a less polar group, are highly recommended.
The catechol structure of 3-methylcatechol makes it an excellent chelating agent for metal ions (e.g., iron, aluminum, chromium) that may be present in the sample, mobile phase, or leached from the stainless steel components of the HPLC system. This chelation can lead to severe peak tailing.
-
Step 1: Incorporate a Chelating Agent. The addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase is a highly effective strategy. A typical concentration of 0.05-0.1 mM EDTA is usually sufficient to sequester metal ions and prevent them from interacting with 3-methylcatechol.
-
Step 2: System Passivation. If metal contamination from the HPLC system is suspected, passivating the system with a strong acid (e.g., 6M nitric acid) can help to remove metal oxides from the flow path. Always consult your HPLC system's manual before performing any passivation procedure.
-
Initial Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
-
Modified Mobile Phase for Improved Peak Shape:
-
A: 0.1% Formic Acid and 0.1 mM EDTA in Water
-
B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
-
Analysis: Inject a standard solution of 3-methylcatechol and compare the peak shape obtained with the initial and modified mobile phases. The peak tailing factor should be significantly reduced with the addition of EDTA.
Caption: Troubleshooting workflow for addressing peak tailing of 3-methylcatechol.
Q2: I'm observing peak fronting for my 3-methylcatechol analysis. What does this indicate and how can I resolve it?
A2: Peak fronting is less common than tailing for 3-methylcatechol but can occur under specific conditions, typically related to sample overload or issues with the sample solvent.
Injecting too much sample onto the column can saturate the stationary phase, leading to a fronting peak shape.
-
Step 1: Reduce Injection Volume. Sequentially decrease the injection volume while monitoring the peak shape. If fronting diminishes with a smaller injection volume, sample overload is the likely cause.
-
Step 2: Dilute the Sample. If reducing the injection volume is not feasible due to sensitivity requirements, dilute the sample and reinject.
If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in peak fronting.
-
Step 1: Match Sample Solvent to Initial Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase of your gradient. This ensures that the analyte is properly focused at the head of the column.
-
Step 2: Minimize Strong Solvent in the Sample. If a stronger solvent must be used for solubility reasons, ensure that the volume of the strong solvent injected is minimal.
| Injection Volume (µL) | Peak Asymmetry (at 10% height) | Observation |
| 20 | 0.8 | Severe Fronting |
| 10 | 0.9 | Moderate Fronting |
| 5 | 1.0 | Symmetrical |
| 2 | 1.1 | Symmetrical |
Q3: My 3-methylcatechol peak is broad, leading to poor sensitivity and resolution. What are the potential causes?
A3: Peak broadening can stem from a variety of factors, including issues with the column, system dead volume, or suboptimal chromatographic conditions.
A deteriorating column is a common cause of peak broadening.
-
Step 1: Check Column Performance. Inject a standard compound with a known, reliable peak shape to assess the column's efficiency. If the standard also shows a broad peak, the column may be compromised.
-
Step 2: Column Washing. If the column is suspected to be fouled, a rigorous washing procedure may restore its performance. Consult the column manufacturer's instructions for appropriate washing solvents.
-
Step 3: Consider a Different Stationary Phase. For highly polar compounds like 3-methylcatechol, a column with a polar-embedded or polar-endcapped stationary phase can sometimes provide better peak shape and retention.
Excessive dead volume in the HPLC system can lead to significant peak broadening.
-
Step 1: Check Tubing and Connections. Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
Step 2: Use an Appropriate Flow Cell. The detector flow cell volume should be appropriate for the column dimensions and flow rate being used. A large flow cell can cause peak broadening, especially in UHPLC applications.
Caption: A systematic approach to diagnosing the cause of peak broadening.
References
Technical Support Center: 3-Methylcatechol-d3 Signal Intensity Guide
Welcome to the technical support center for 3-Methylcatechol-d3. As a deuterated internal standard (IS), its stable and robust signal is critical for accurate quantification in complex matrices. This guide, structured in a question-and-answer format, is designed to help you diagnose and resolve issues of low signal intensity, drawing from established principles of analytical chemistry and mass spectrometry.
First Principles: The Role of a Deuterated Internal Standard
Before diving into troubleshooting, it's crucial to understand why this compound is used and what makes it effective. An ideal internal standard co-elutes with the analyte and experiences identical conditions during sample preparation, chromatography, and ionization. Since deuterated standards are chemically almost identical to their non-deuterated counterparts, they are the gold standard for correcting variations.[1] A low or erratic signal from your IS undermines the entire quantitative analysis, making it the first and most critical parameter to secure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is critically low or completely absent. Where should I begin troubleshooting?
A complete signal loss often points to a singular, systemic failure. Before investigating more complex issues like matrix effects, it's essential to rule out foundational problems with the instrument or methodology. A logical, step-by-step approach is the most efficient way to identify the root cause.[2]
We recommend following a systematic workflow to diagnose the issue, starting with the simplest and most common potential failures.
Q2: How can I confirm the integrity and concentration of my this compound stock and working solutions?
The Cause: Errors in solution preparation are a frequent source of signal issues. This can include calculation mistakes, improper dissolution, degradation due to improper storage, or using a solvent in which the compound is not fully soluble. 3-Methylcatechol is a polar compound, soluble in water and polar organic solvents like methanol.[3]
The Solution: A simple direct infusion or "T-infusion" experiment can quickly verify the integrity of your standard. This removes the liquid chromatography (LC) column and sample extraction process from the equation, allowing for direct assessment of the mass spectrometer's (MS) response to your solution.[2]
Experimental Protocol: Verifying Standard Solution Integrity
-
Prepare a Dilute Solution: Dilute your this compound working solution to a concentration typical for your analysis (e.g., 100 ng/mL) using a solvent composition that mimics your initial mobile phase (e.g., 50:50 Methanol:Water).
-
Configure the Fluidics: Disconnect the LC column from your system. Using a PEEK union, connect the injector outlet directly to the MS source inlet.
-
Set Up the Infusion:
-
Set the LC pump to a low flow rate (e.g., 0.1 - 0.2 mL/min) with your initial mobile phase composition.
-
Set up your MS to monitor the specific Multiple Reaction Monitoring (MRM) transition for this compound.
-
-
Inject and Observe: Inject a standard volume (e.g., 5-10 µL) of your prepared solution. You should observe a sharp, rectangular-shaped signal peak.
-
Interpretation:
-
Strong, Stable Signal: Your solution and MS parameters are likely correct. The problem lies within your chromatography or sample preparation.
-
Weak or No Signal: This strongly suggests an issue with the standard solution itself (concentration, degradation) or a fundamental problem with the MS settings or source.[2] Re-prepare the solution from the stock concentrate and repeat. If the issue persists, move to Q3.
-
Q3: Could my LC-MS/MS instrument parameters be suboptimal for this compound?
The Cause: Mass spectrometers are not "plug-and-play" instruments. The efficiency of ionization and fragmentation is highly dependent on the compound's chemical properties and the instrument's settings.[4] 3-Methylcatechol, being a phenol, requires specific conditions to be ionized effectively, typically via electrospray ionization (ESI) in negative ion mode, although positive mode can also be used.
The Solution: Systematically optimize the MS and LC parameters. This involves tuning the compound to find the optimal ionization and fragmentation energies and ensuring the chromatography is suitable.[4][5]
Data Presentation: Starting Parameters for this compound
| Property | Value | Significance for LC-MS/MS |
| Molecular Formula | C₇H₅D₃O₂ | Determines the precursor mass for MS analysis.[6] |
| Molecular Weight | ~127.16 g/mol | The monoisotopic mass will be used for setting the Q1 mass.[6] |
| Chemical Class | Catechol (Phenol) | The two hydroxyl groups are acidic and can be deprotonated for ESI negative mode. They can also be protonated in positive mode, often with the aid of a mobile phase additive.[7] |
| pKa | ~9.4 (Estimated for hydroxyl groups) | Suggests that negative ion mode (ESI-) will be efficient at a higher mobile phase pH, while positive ion mode (ESI+) will benefit from an acidic mobile phase (e.g., pH < 4). |
| Boiling Point | 241 °C | Indicates low volatility, making it well-suited for LC-ESI-MS.[8] |
Methodology: Parameter Optimization
-
MS Optimization (Direct Infusion):
-
Infuse a ~500 ng/mL solution of this compound directly into the mass spectrometer.
-
Ionization Mode: Test both positive (ESI+) and negative (ESI-) modes. For ESI+, the mobile phase should contain an acid like 0.1% formic acid. For ESI-, a basic modifier like 0.1% ammonium hydroxide might be tested, though often not necessary.
-
Source Parameters: Optimize source gas flows, temperatures, and spray voltage to maximize the precursor ion signal.
-
Compound Parameters: Ramp the collision energy (CE) and other lens voltages to find the most intense and stable precursor-to-product ion transitions (MRMs). It is recommended to find at least two stable MRMs.[4]
-
-
Chromatography Optimization:
-
Column Choice: A C18 column is a common starting point for moderately polar compounds like 3-Methylcatechol.[4]
-
Mobile Phase: Acetonitrile or methanol are common organic modifiers. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial in ESI+ to promote protonation and improve peak shape.[5]
-
Gradient: Develop a gradient that provides a sharp, symmetrical peak with a retention time that avoids the solvent front and any major matrix interferences.
-
Q4: What are "matrix effects," and how can they suppress my this compound signal?
The Cause: Matrix effects are one of the most challenging aspects of LC-MS analysis, especially in complex biological samples like plasma or urine.[9] It refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[10] These endogenous compounds (e.g., phospholipids, salts, metabolites) compete with the analyte for access to the droplet surface during the ESI process, which can lead to a significant drop in signal intensity, known as ion suppression .[11]
The Solution: Diagnosing matrix effects requires a specific experiment, and mitigating them involves improving sample cleanup, enhancing chromatographic separation, or diluting the sample.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment
This protocol quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the internal standard into a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a drug-free source) through your entire extraction procedure. In the final step, spike the internal standard into the processed blank extract.
-
Set C (Pre-Extraction Spike): This is your typical QC sample. Spike the internal standard into the blank matrix before the extraction procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (%RE):
-
%RE = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Example Matrix Effect Evaluation
| Sample Set | Avg. Peak Area | Calculation | Result | Interpretation |
| A (Neat Solution) | 1,500,000 | - | - | Reference signal in a clean solution. |
| B (Post-Spike) | 450,000 | (450k / 1.5M) * 100 | 30% | Severe ion suppression (70% signal loss). |
| C (Pre-Spike) | 382,500 | (382.5k / 450k) * 100 | 85% | Good extraction recovery. |
Mitigation Strategies:
-
Improve Sample Preparation: Use a more selective extraction technique (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove more interferences.[12]
-
Modify Chromatography: Adjust the LC gradient to move the IS peak away from regions of high matrix interference.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, though this may impact the detection limits for the target analyte.
Q5: Is it possible for the deuterium labels on this compound to exchange with hydrogen?
The Cause: Deuterium-hydrogen back-exchange can occur when deuterium atoms on an internal standard are labile and exchange with protons from the solvent, typically water.[1] This is more common for deuterium atoms attached to heteroatoms (O, N, S) or acidic carbons. For this compound, the deuterium is on the methyl group (-CD₃), which is generally stable. However, extreme pH conditions or high temperatures during sample processing could potentially facilitate exchange, leading to a mass shift and signal loss at the expected m/z.
The Solution:
-
Assess Stability: Analyze a freshly prepared standard and compare its signal and mass spectrum to one that has been subjected to your full sample preparation workflow. Look for the appearance of signals corresponding to d2, d1, or d0 species.
-
Control Sample Conditions: Avoid unnecessarily harsh acidic or basic conditions and prolonged exposure to high temperatures during sample preparation and storage.
-
Solvent Choice: If back-exchange is suspected, preparing standards and samples in aprotic solvents (like pure acetonitrile) immediately before injection can minimize the issue, though this is often not practical for LC-MS.
Q6: Could this compound be degrading during sample preparation or storage?
The Cause: Catechol structures, with their adjacent hydroxyl groups on a benzene ring, are susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen or metal ions.[3] This degradation can lead to the formation of quinones or other species, resulting in a loss of the original compound and thus a lower signal. Adsorption to container surfaces (e.g., glass or certain plastics) can also be a source of analyte loss.
The Solution:
-
pH Control: Keep samples and solutions at an acidic pH where possible, as catechols are more stable under these conditions.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your samples and standards to prevent oxidative degradation.
-
Storage Conditions: Store stock and working solutions in amber vials at low temperatures (2-8°C or -20°C) to protect from light and slow degradation.[13]
-
Test for Adsorption: Compare the signal from standards prepared in silanized glass vials versus polypropylene vials to check for adsorptive losses.
-
Inject Immediately: After preparation, especially after addition to a biological matrix, analyze samples as quickly as possible.
By systematically addressing these potential issues, you can effectively diagnose the root cause of low signal intensity for this compound and restore the reliability and accuracy of your quantitative assays.
References
-
PubChem. 3-Methylcatechol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Available from: [Link]
-
Wikipedia. 3-Methylcatechol. Available from: [Link]
-
Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Available from: [Link]
-
Chromatography Today. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Available from: [Link]
-
Waters Corporation. Catecholamine Analysis: Method Optimization to Improve Sensitivity and Reduce Limits of Quantitation using LC-MS/MS. Available from: [Link]
-
PubMed Central (PMC). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. National Institutes of Health. Available from: [Link]
-
ResearchGate. Optimization Strategies in LC – MS Method Development. Available from: [Link]
-
MDPI. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Available from: [Link]
-
PubMed Central (PMC). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (2016). National Institutes of Health. Available from: [Link]
-
The Good Scents Company. 3-methyl catechol. Available from: [Link]
-
ResearchGate. Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Available from: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Biotage. Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Available from: [Link]
-
MDPI. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. (2025). Available from: [Link]
-
Element Lab Solutions. Hidden Problems in your LCMS data?. Available from: [Link]
-
PubMed. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. (2023). Available from: [Link]
-
Oxford Academic. Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 μL of Whole Blood. Available from: [Link]
-
ResearchGate. Characterization and Performance of MALDI on a Triple Quadrupole Mass Spectrometer for Analysis and Quantification of Small Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. CAS 488-17-5: 3-Methylcatechol | CymitQuimica [cymitquimica.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. scbt.com [scbt.com]
- 7. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 9. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
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- 13. 3-メチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Methylcatechol-d3
Welcome to the technical support center for the analysis of 3-Methylcatechol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development and troubleshooting for the quantitative analysis of this deuterated internal standard using liquid chromatography-mass spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial setup and optimization of LC-MS/MS methods for this compound.
Q1: Why is this compound used as an internal standard?
A1: this compound is a deuterated internal standard, meaning one or more hydrogen atoms in the 3-Methylcatechol molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This substitution makes it an ideal internal standard for quantitative mass spectrometry for several key reasons:
-
Similar Physicochemical Properties: It is chemically identical to the non-deuterated analyte (3-Methylcatechol), ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2]
-
Co-elution: It co-elutes with the analyte during liquid chromatography, meaning it experiences the same matrix effects (signal suppression or enhancement) and variations in ionization efficiency.[1][3]
-
Mass Differentiation: Despite its similar chemical behavior, the deuterium atoms give it a slightly higher mass, allowing the mass spectrometer to distinguish it from the analyte.[1][2]
-
Improved Accuracy and Precision: By adding a known amount of this compound to every sample, calibrator, and quality control, it's possible to correct for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte signal to the internal standard signal remains constant and is directly proportional to the analyte's concentration, leading to more accurate and reproducible results.[3][4]
Q2: What are the expected precursor and product ions for this compound?
A2: The exact mass of 3-Methylcatechol is 124.14 g/mol .[5][6] For this compound, the mass will be slightly higher due to the three deuterium atoms. The most common ionization method for catechols is electrospray ionization (ESI), often in negative ion mode, which generates a deprotonated molecule [M-H]⁻.[7][8]
To determine the optimal precursor and product ions, direct infusion of a standard solution of this compound into the mass spectrometer is recommended. This allows for the optimization of collision energy to achieve the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM).
Table 1: Theoretical and Common MS Parameters for 3-Methylcatechol and its Deuterated Analog
| Compound | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) |
| 3-Methylcatechol | Negative ESI | 123.045 | 108.02, 93.03, 77.04 |
| This compound | Negative ESI | ~126 | Dependent on fragmentation pathway |
Note: The exact m/z values for the deuterated standard and its fragments will depend on the specific location of the deuterium labels and the resulting fragmentation pattern. Experimental determination is crucial.
Q3: What are the key instrument parameters to optimize for ESI-MS analysis of this compound?
A3: Optimizing electrospray ionization (ESI) parameters is critical for achieving maximum sensitivity and a stable signal.[9][10] Key parameters to focus on include:
-
Ionization Mode: While catechols can be analyzed in positive ion mode, negative ion mode ESI is often preferred as it can provide better sensitivity and is less prone to in-source oxidation.[8]
-
Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating a stable spray. An optimized voltage will maximize ion generation without causing electrical discharge.[10] For catechols, a voltage of around +4.0 kV has been shown to be effective in some applications.[11][12]
-
Cone Voltage (or Declustering Potential): This potential helps to desolvate the ions and prevent cluster formation. It can also induce in-source fragmentation if set too high.[10] A typical starting point for catechols is around +20 V.[11][12]
-
Gas Flows (Nebulizer and Drying Gas): These gases aid in desolvation and droplet formation. Their flow rates should be optimized to ensure efficient ionization without excessive solvent evaporation, which can lead to signal instability.[10]
-
Source Temperature: The temperature of the ion source affects the desolvation process. It should be high enough to facilitate solvent evaporation but not so high as to cause thermal degradation of the analyte.
The following diagram illustrates the general workflow for optimizing these parameters.
Caption: Workflow for ESI Parameter Optimization.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor or No Signal Intensity
A weak or absent signal is a common issue in LC-MS analysis.[13][14]
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Verify MS Parameters: Double-check that the correct precursor and product ions are being monitored in your MRM method. Ensure that the collision energy is appropriate for fragmentation.
-
Check Ion Source Parameters: Re-optimize the capillary voltage, cone voltage, gas flows, and source temperature. A complete loss of signal could indicate a problem with the electrospray, such as a blocked capillary or improper voltage.[14][15]
-
-
Sample Preparation Issues:
-
Analyte Degradation: Catechols can be susceptible to oxidation. Ensure that samples are handled appropriately and stored correctly. Consider the use of antioxidants if necessary.
-
Inefficient Extraction: If you are extracting this compound from a complex matrix, your extraction recovery may be low. Evaluate your sample preparation method to ensure efficient recovery.
-
-
LC Method Problems:
-
Poor Chromatography: If the peak shape is poor (e.g., broad or tailing), the analyte may be diluted as it enters the mass spectrometer, leading to a lower signal.[13]
-
Mobile Phase Incompatibility: Ensure your mobile phase is compatible with ESI. Highly aqueous mobile phases can sometimes lead to poor ionization efficiency. The use of organic modifiers like methanol or acetonitrile and additives like formic acid or ammonium acetate can improve ionization.[3][11][12]
-
-
Instrument Contamination:
Problem 2: High Background Noise
High background noise can obscure the analyte signal and lead to poor sensitivity and inaccurate quantification.[13]
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and reagents to minimize background noise.[16]
-
Freshly Prepared Mobile Phases: Prepare mobile phases fresh daily and filter them to remove any particulate matter.
-
-
Matrix Effects:
-
Improve Sample Cleanup: If you are analyzing samples in a complex matrix like plasma or urine, endogenous components can co-elute and cause high background.[17][18] Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove these interferences.[19]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from interfering matrix components.
-
-
Instrument Contamination:
-
Clean the System: A contaminated LC-MS system is a common source of high background noise. Thoroughly clean the ion source, and flush the LC system with appropriate solvents.[13]
-
Problem 3: Inconsistent Retention Time
Shifts in retention time can lead to misidentification of peaks and inaccurate integration.
Possible Causes and Solutions:
-
LC System Issues:
-
Pump Problems: Inconsistent solvent delivery from the LC pumps can cause retention time shifts. Ensure the pumps are properly primed and functioning correctly.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a constant temperature.
-
-
Sample Matrix Effects:
-
Matrix-Induced Shifts: In some cases, components in the sample matrix can interact with the stationary phase and alter the retention time of the analyte.[17] This can often be addressed by improving sample cleanup.
-
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure that the mobile phase is prepared accurately and consistently from batch to batch.
-
The following decision tree provides a systematic approach to troubleshooting common LC-MS issues.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Optimization of capillary electrophoretic-electrospray ionization-mass spectrometric analysis of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
Overcoming solubility issues with 3-Methylcatechol-d3 in mobile phase
A Guide to Overcoming Mobile Phase Solubility and Chromatographic Challenges
Welcome to the technical support center for your work with 3-Methylcatechol-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chromatographic analysis, with a primary focus on mobile phase solubility. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound standard in my initial mobile phase. What am I doing wrong?
This is a common issue stemming from the physicochemical properties of this compound and its interaction with the mobile phase. 3-Methylcatechol is a solid at room temperature with a melting point of 65-68°C and is a weakly acidic compound with a pKa around 9.2-9.5.[1][2][3][4] Its solubility is highly dependent on the polarity and pH of the solvent.[5]
Core Principle: "Like Dissolves Like" and pH Control
For successful dissolution, the solvent used to prepare your stock solution and the mobile phase itself must be compatible with this weakly acidic, polar molecule. In reversed-phase chromatography, where polar mobile phases are used, issues often arise when the initial mobile phase has a high aqueous content or an inappropriate pH.[6]
Troubleshooting Steps:
-
Initial Solvent Choice: Avoid dissolving this compound directly in a highly aqueous mobile phase. Instead, prepare a stock solution in a stronger, compatible organic solvent.
-
Recommended Stock Solvents:
-
Methanol or Acetonitrile: These are excellent choices as they are polar and typically used as the organic component (Solvent B) in reversed-phase mobile phases.[7]
-
Dimethyl Sulfoxide (DMSO): While an excellent solvent for many compounds, including 4-methylcatechol (solubility of >21 mg/mL), it should be used with caution as it can cause peak shape distortion if a large volume is injected.[5][8]
-
-
Mobile Phase pH: The pH of your mobile phase is critical. For a weakly acidic compound like this compound, a lower pH (acidic) mobile phase is necessary to ensure the compound remains in its protonated, neutral form.[9][10] This neutral form is more hydrophobic and will be better retained on a reversed-phase column, and it also enhances solubility in the mobile phase.[11]
Q2: What is the optimal mobile phase pH for analyzing this compound, and why is it so important?
The optimal mobile phase pH for this compound is in the acidic range, typically between pH 2.5 and 4.0 .
The Scientific Rationale:
-
Suppressing Ionization: At a pH well below the pKa of the phenolic hydroxyl groups (~9.2), the molecule will be fully protonated and neutral.[1][9] In its ionized (deprotonated) state, which occurs at higher pH, the molecule becomes more polar and has very little retention on a C18 column, eluting at or near the void volume.[11]
-
Improving Peak Shape: Injecting an analyte that is partially ionized can lead to poor peak shapes, such as tailing or splitting, because of the presence of two forms of the analyte (ionized and non-ionized) in the sample. By maintaining a low pH, you ensure a single, neutral species, leading to sharper, more symmetrical peaks.
-
Enhancing Stability: Catechols are susceptible to oxidation, especially at neutral to basic pH.[12][13] This degradation can lead to loss of analyte and the appearance of spurious peaks in your chromatogram. An acidic mobile phase helps to minimize this oxidative degradation.[14]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing your standards to ensure complete dissolution and compatibility with your HPLC system.
Materials:
-
This compound solid
-
HPLC-grade Methanol or Acetonitrile
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound solid and transfer it to a volumetric flask.
-
Add approximately 70% of the final volume of methanol or acetonitrile.
-
Sonicate the flask for 5-10 minutes to aid dissolution.[8]
-
Allow the solution to return to room temperature.
-
Bring the solution to the final volume with the same solvent and mix thoroughly.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with your mobile phase. It is always best practice to dissolve and inject samples in the mobile phase to avoid peak distortion.[15]
-
Protocol 2: Recommended Mobile Phase Preparation
This protocol outlines the preparation of a robust mobile phase for the analysis of this compound.
Mobile Phase Components:
-
Solvent A: Water with an acidic modifier.
-
Solvent B: Methanol or Acetonitrile.
Recommended Acidic Modifiers:
| Modifier | Typical Concentration | Notes |
| Formic Acid | 0.1% (v/v) | Volatile and compatible with mass spectrometry (MS). |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Can cause ion suppression in MS but is excellent for UV detection and improving peak shape. |
| Phosphate Buffer | 10-25 mM | Provides excellent pH control but is non-volatile and not suitable for MS. Ensure it is soluble in the highest organic percentage of your gradient. |
Procedure for Preparing 1 L of 0.1% Formic Acid in Water (Solvent A):
-
Measure approximately 950 mL of HPLC-grade water into a clean solvent reservoir.
-
Add 1.0 mL of formic acid.
-
Bring the total volume to 1 L with water and mix well.
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[7]
-
Degas the mobile phase before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot solubility and peak shape issues for this compound.
Caption: Troubleshooting workflow for this compound analysis.
Advanced Troubleshooting
Q3: I've adjusted my mobile phase pH, but I'm still seeing peak tailing. What else could be the cause?
If peak tailing persists after optimizing the mobile phase pH, consider the following:
-
Column Health: The column itself may be the issue.
-
Contamination: Strongly retained compounds from previous injections can accumulate on the column head, causing peak distortion.
-
Void Formation: A void at the head of the column can lead to poor peak shape for all analytes.
-
Solution: Try flushing the column with a strong solvent. If this doesn't work, replacing the guard column or the analytical column may be necessary.
-
-
Buffer Concentration: If you are using a buffer, its concentration might be too low to effectively control the on-column pH. A buffer concentration of 10-25 mM is typically sufficient.
-
Analyte-Silanol Interactions: Residual silanol groups on the silica surface of the column can interact with the polar hydroxyl groups of this compound, leading to tailing.
-
Solution: Using a modern, end-capped column can minimize these interactions. Also, ensure your mobile phase is sufficiently acidic (pH < 4) to keep the silanol groups protonated and less active.[9]
-
Chemical Stability Considerations
The chemical relationship between pH and the stability of catechols is a critical factor for successful analysis.
Caption: Influence of pH on this compound stability.
As illustrated, at a high pH, this compound is deprotonated to its anionic form, which is more susceptible to oxidation to a quinone-type product.[12][13] This not only leads to a loss of the target analyte but can also introduce reactive species that may interact with the column or other sample components. Maintaining a low pH environment is the most effective strategy to ensure the stability of your sample throughout the analytical run.
References
-
Filo. (2025, August 7). Phenol, catechol, resorcinol, quinol order of acid strength. Retrieved from [Link]
-
Sa-nguan, T., et al. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Retrieved from [Link]
-
Sa-nguan, T., et al. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2016, December 8). (PDF) Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. Retrieved from [Link]
-
Reddit. (2020, April 23). Stability of Catechol (1,2-dihydroxybenzene). Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methylcatechol (FDB000357). Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ChemBK. (2024, April 10). 3-Methylcatechol. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination and correlation of solubilities of catechol. Retrieved from [Link]
- This cit
-
Scribd. Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent. Retrieved from [Link]
Sources
- 1. Phenol ,catechol,resorcinol,quinol order of acid strength | Filo [askfilo.com]
- 2. reddit.com [reddit.com]
- 3. 3-Methylcatechol CAS#: 488-17-5 [m.chemicalbook.com]
- 4. Showing Compound 3-Methylcatechol (FDB000357) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. asianjpr.com [asianjpr.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 3-Methylcatechol Quantification by Minimizing Ion Suppression
Welcome to the technical support center for the accurate quantification of 3-methylcatechol using liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, a common challenge that can compromise the accuracy, sensitivity, and reproducibility of your results.[1][2] As Senior Application Scientists, we provide not just procedural steps, but also the underlying principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-methylcatechol signal is significantly lower than expected, or even undetectable, in my biological samples compared to the standard in a pure solvent. What could be the cause?
A: This is a classic sign of ion suppression , a type of matrix effect.[1][3] The "matrix" refers to all the other components in your sample apart from 3-methylcatechol, such as proteins, lipids, salts, and other endogenous molecules.[1] In the ion source of the mass spectrometer, these co-eluting matrix components compete with your analyte for ionization.[4] If the matrix components are more concentrated or ionize more readily, they can significantly reduce the number of 3-methylcatechol ions that are formed and subsequently detected, leading to a suppressed signal.[1][4]
Q2: How can I confirm that ion suppression is the root cause of my low 3-methylcatechol signal?
A: A definitive way to identify ion suppression is through a post-column infusion experiment . This technique helps to pinpoint the regions in your chromatogram where ion suppression is occurring.[5]
Here is a conceptual workflow for a post-column infusion experiment:
Caption: Post-column infusion experimental setup.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of 3-methylcatechol at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, continuously infuse this standard solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. A T-union is typically used for this connection.[5]
-
-
Equilibration: Allow the system to equilibrate until you observe a stable, constant signal for the 3-methylcatechol standard.
-
Injection: Inject a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte) onto the LC column.
-
Data Analysis: Monitor the signal of the infused 3-methylcatechol standard throughout the chromatographic run. A dip or decrease in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.[5] You can then compare these suppression zones with the retention time of your 3-methylcatechol peak in a regular run to see if they overlap.
Q3: I've confirmed that ion suppression is affecting my 3-methylcatechol quantification. What are the most effective strategies to minimize it?
A: Minimizing ion suppression involves a multi-faceted approach that can be broken down into three main areas: Sample Preparation , Chromatographic Separation , and Mass Spectrometer Settings . Improving sample preparation is generally the most effective way to combat ion suppression.[3][6]
Here is a decision tree to guide you through the process of minimizing ion suppression:
Sources
Section 1: Foundational Knowledge - The Role of 3-Methylcatechol-d3
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting contamination in 3-Methylcatechol-d3 analysis. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to help you navigate the complexities of your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may face.
This section lays the groundwork for understanding why meticulous contamination control is paramount when using deuterated internal standards.
Q1: What is this compound and why is it a preferred internal standard in mass spectrometry?
A: this compound is the deuterated form of 3-Methylcatechol (3-MC), an organic compound that is a metabolite of certain environmental compounds.[1][2] In quantitative analysis using mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard.
The core value of a SIL internal standard lies in its chemical and physical similarity to the non-labeled analyte of interest (the "d0" or native form). Because it behaves nearly identically during sample extraction, chromatography, and ionization, it can effectively compensate for variations and losses that may occur at each step.[3][4] This correction is crucial for achieving high accuracy and precision, especially when dealing with complex biological or environmental samples where matrix effects (like ion suppression) can significantly impact results.[3][5]
Q2: What are the most critical quality attributes for a this compound internal standard?
A: The reliability of your quantitative data is directly linked to the quality of your internal standard. For this compound, two attributes are non-negotiable:
-
Isotopic Purity (or Enrichment): This refers to the percentage of the standard that is fully deuterated (d3). High isotopic enrichment (typically ≥98%) is essential to ensure that the contribution of the standard to the native analyte's signal is negligible.[5]
-
Chemical Purity: This measures the presence of any other chemical entities, including, most critically, the non-deuterated (d0) form of 3-Methylcatechol. High chemical purity (>99%) prevents the introduction of contaminants that could interfere with the analysis or, in the worst case, artificially inflate the measured concentration of the native analyte.[5][6]
Section 2: Identifying Contamination - Symptoms and Initial Diagnosis
Recognizing the signs of contamination is the first step toward resolving the issue. This section details common symptoms and how to begin your investigation.
Q3: I'm seeing a significant peak for this compound in my blank samples. What are the likely sources?
A: A peak for your internal standard in a "method blank" (a sample containing all components except the test matrix, processed exactly like a real sample) is a classic sign of contamination.[7] The contamination can originate from several places in your workflow. The most common culprits include:
-
Contaminated Solvents or Reagents: Methanol, acetonitrile, water, or derivatization reagents can become contaminated.[8]
-
Cross-Contamination from Lab Equipment: Pipettes, glassware, SPE manifolds, or autosampler vials and caps can carry over residue from previous, more concentrated samples.
-
Instrumental Carryover: The GC or LC injection port, syringe, or column can retain analyte from a previous injection, which then elutes during the blank run.[9]
Q4: The response (peak area) of my this compound internal standard is erratic and inconsistent across my sample batch. What does this suggest?
A: While some variation is normal, high variability in the internal standard response points to inconsistent sample processing or a matrix-dependent issue. Unlike a consistent contamination problem, erratic results suggest an issue that is not uniform across all samples. Potential causes include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, such as incomplete protein precipitation or phase separation in liquid-liquid extraction, can lead to differing recoveries of the internal standard.[4][10]
-
Severe and Variable Matrix Effects: In LC-MS, if the internal standard does not perfectly co-elute with the native analyte, it may experience different levels of ion suppression or enhancement from sample to sample, leading to inconsistent responses.[3][11]
-
Degradation of the Standard: 3-Methylcatechol is a catechol and can be susceptible to oxidation, especially under non-ideal pH or temperature conditions. If some samples are processed or stored differently, the standard may degrade inconsistently.
Section 3: A Systematic Approach to Troubleshooting Contamination
Once contamination is suspected, a logical, step-by-step process is the most efficient way to pinpoint the source.
Q5: How should I structure my investigation to efficiently find the source of contamination?
A: The most effective strategy is to systematically isolate different parts of your analytical workflow. Start by determining if the issue is with the instrument itself or with your sample preparation procedure.
Below is a workflow to guide your investigation.
Protocol: Preparing and Analyzing Blanks for Troubleshooting
-
Solvent Blank Preparation:
-
Take a new, certified clean autosampler vial.
-
Using a clean pipette, transfer the final mobile phase (for LC) or injection solvent (for GC) directly from the reservoir or a fresh bottle into the vial.
-
Purpose: This tests the cleanliness of the instrument's flow path and the purity of the final solvent mixture.
-
-
Method Blank Preparation: [7]
-
Follow your entire sample preparation procedure from start to finish, including all reagents, solvents, and extraction steps (e.g., SPE, LLE).
-
In place of the actual sample matrix (e.g., plasma, urine, soil extract), substitute an equal volume of high-purity reagent water or another clean solvent.[7]
-
Purpose: This tests the cleanliness of all your reagents, consumables (pipette tips, tubes, vials), and the overall sample preparation environment.
-
Q6: My troubleshooting points to the GC-MS system. What are the common "hot spots" for contamination?
A: For GC-MS, contamination often accumulates in specific areas due to the high temperatures involved. Common sources and their characteristic ions are listed below.[8][12]
| Contamination Source | Common Characteristic Ions (m/z) | Likely Cause & Solution |
| Septum Bleed | Siloxanes (e.g., 73, 207, 281) | Over-tightened septum nut, low-quality septum, or exceeding temperature limits. Replace with a high-quality, low-bleed septum. |
| Column Bleed | Varies by column phase (often siloxane-based) | Operating above the column's maximum temperature, oxygen in the carrier gas. Condition the column properly and ensure a leak-free system. |
| Injector Port Liner | Ghost peaks of previous analytes, phthalates (m/z 149) | Accumulation of non-volatile residue from previous injections. Regularly replace the liner and O-ring. |
| Foreline Pump Oil | Hydrocarbons (peaks spaced 14 amu apart) | Backstreaming of oil into the MS analyzer. Check for leaks and ensure proper pump maintenance. |
Q7: I've traced the contamination to the non-deuterated (d0) form of 3-Methylcatechol in my d3 standard. How is this possible?
A: This is a critical issue that directly impacts accuracy. There are two primary causes:
-
Insufficient Chemical Purity of the Standard: The supplied this compound may contain a small amount of the d0 form as an impurity from the synthesis process.[6] Always check the Certificate of Analysis (CoA) provided by the manufacturer for both isotopic and chemical purity specifications.[5]
-
Hydrogen-Deuterium (H-D) Exchange: Although less common for deuterium on an aromatic ring, H-D exchange can occur under certain conditions (e.g., extreme pH or high temperatures in the GC inlet) where a deuterium atom is replaced by a hydrogen atom from the surrounding environment (like residual water). It is crucial to select standards that show minimal H-D exchange under your specific analytical conditions.[5]
Section 4: Proactive Quality Control and Prevention
The best way to deal with contamination is to prevent it from happening. Implementing robust QC measures is essential for long-term data integrity.
Q8: What routine QC checks should I implement to monitor and prevent contamination?
A: A proactive QC strategy is your best defense. Incorporate the following checks into every analytical batch:
-
Method Blanks: Analyze at least one method blank with every batch to ensure the entire process is clean.[7]
-
Solvent Blanks: Run a solvent blank at the beginning of the sequence and periodically throughout long runs to monitor for instrument carryover.
-
Matrix Spikes: Spike a known amount of your analyte into a real sample to assess method accuracy and recovery. This helps differentiate poor recovery from other issues.[7]
-
Regular Instrument Maintenance: Adhere to a strict schedule for cleaning the MS source and replacing consumables like GC liners, septa, and seals.
By systematically applying these troubleshooting principles and embedding strong preventative measures into your workflows, you can ensure the reliability and accuracy of your this compound analysis, leading to more trustworthy and reproducible scientific outcomes.
References
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - ResearchGate. Available at: [Link]
-
Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl - NCASI. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass. Available at: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. Available at: [Link]
-
Catechol (Pyrocatechol) - OSHA. Available at: [Link]
-
What are the common contaminants in my GCMS - Agilent. Available at: [Link]
-
GC-MS and ESI-MS detection of catechol - International Journal of Education and Research. Available at: [Link]
-
Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. Available at: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) - Chromatography Online. Available at: [Link]
-
Chromatography Sample Preparation Guide - Organomation. Available at: [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC - PubMed Central. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available at: [Link]
-
(PDF) GC-MS and ESI-MS detection of catechol - ResearchGate. Available at: [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. Available at: [Link]
-
Common GCMS Contaminants Guide | PDF - Scribd. Available at: [Link]
-
Overcoming Matrix Interference in LC-MS/MS - Separation Science. Available at: [Link]
-
Gas chromatography/mass spectrometry of catechol estrogens - PubMed. Available at: [Link]
-
Guideline for Analysis and Prevention of Contamination Catalysis - PMC - NIH. Available at: [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link]
-
Techniques for Avoiding Unexpected Problems in LC and GC Analysis | Agilent. Available at: [Link]
-
3-Methylcatechol | C7H8O2 - PubChem. Available at: [Link]
-
3-methyl catechol, 488-17-5 - The Good Scents Company. Available at: [Link]
-
3-Methylcatechol - Wikipedia. Available at: [Link]
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- 2. 3-Methylcatechol - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. ncasi.org [ncasi.org]
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- 12. scribd.com [scribd.com]
Technical Support Center: Best Practices for Handling and Storing Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for achieving accurate and reproducible results in quantitative analysis.[1][2] These stable isotope-labeled compounds are the gold standard for techniques like isotope dilution mass spectrometry (IDMS), effectively correcting for variability during sample preparation and analysis.[1] However, their unique isotopic nature necessitates specialized handling and storage to prevent degradation, contamination, and isotopic exchange, all of which can compromise experimental outcomes.
This guide serves as a comprehensive technical support center, offering field-proven insights and troubleshooting advice to address common challenges encountered when working with deuterated standards.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the proper care and use of deuterated standards.
Q1: What are the optimal storage conditions for deuterated standards?
Proper storage is the first line of defense in preserving the chemical and isotopic integrity of your deuterated standards.[3] While specific requirements may vary by compound and are detailed in the manufacturer's certificate of analysis, the following general guidelines are critical:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2°C to 8°C (refrigeration). Long-term: -20°C or lower.[3] | Lower temperatures slow down potential degradation pathways and minimize the rate of isotopic exchange.[4][5] |
| Light | Store in amber vials or in the dark.[3][6] | Many organic compounds, including deuterated ones, are light-sensitive and can undergo photodegradation.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon).[3][6] | This minimizes the risk of oxidation and exposure to atmospheric moisture, which can be a source of proton exchange.[3] |
| Container | Use well-sealed, airtight containers. For highly sensitive compounds, flame-sealed ampoules are ideal.[3] | Prevents the ingress of moisture and oxygen, safeguarding the standard's integrity. |
Q2: How does the choice of solvent impact the stability of deuterated standards?
The solvent system is a critical factor that can either preserve or compromise your standard. The primary concern is preventing hydrogen-deuterium (H-D) exchange, a process where a deuterium atom on your standard is replaced by a hydrogen atom from the solvent.[3][4]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) contain hydrogen atoms bonded to electronegative atoms and can readily donate protons, facilitating H-D exchange.[4][8] Whenever possible, use aprotic solvents (e.g., acetonitrile, acetone) which lack exchangeable protons.[3][5] If a protic solvent is necessary, consider using its deuterated form.[7]
-
pH of the Solution: The rate of H-D exchange is highly pH-dependent. The minimum rate of exchange for many compounds occurs in a slightly acidic environment, around pH 2.5-3.[4][5][8] Both strongly acidic and, more significantly, basic conditions can dramatically increase the rate of exchange.[4] Therefore, storing deuterated standards in acidic or basic solutions should generally be avoided.[9]
Q3: My deuterated standard is hygroscopic. What special precautions should I take?
Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to inaccurate weighing and introduce a source of protons for H-D exchange.[3]
-
Controlled Environment: Whenever possible, handle and weigh hygroscopic standards in a dry environment, such as a glove box or under a stream of dry, inert gas.[3]
-
Proper Equilibration: Before opening, always allow the container to warm to room temperature. This crucial step prevents condensation of atmospheric moisture onto the cold compound.[3]
-
Glassware Preparation: Ensure all glassware is thoroughly dried, for instance, by oven-drying at 150°C for 24 hours and cooling in a desiccator before use.[7][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of deuterated standards.
Issue 1: Unexpectedly low isotopic enrichment or the appearance of an unlabeled analyte peak in my mass spectrometry data.
This is a classic symptom of deuterium loss, also known as back-exchange.[5][8]
Troubleshooting Workflow: Investigating Deuterium Back-Exchange
Experimental Protocol: Incubation Study to Test for Back-Exchange [5]
-
Preparation: Prepare two sets of samples. In set A, spike the deuterated internal standard into a blank matrix (e.g., plasma, urine). In set B, spike the standard into a clean, aprotic solvent (e.g., acetonitrile).
-
Incubation: Incubate both sets of samples under the same conditions as your analytical run (e.g., same temperature and duration).
-
Analysis: Analyze the samples by LC-MS/MS at different time points (e.g., 0, 2, 4, and 8 hours).
-
Evaluation: Compare the peak area of the deuterated standard and any signal at the mass transition of the unlabeled analyte between the two sets. A significant decrease in the standard's signal or an increase in the unlabeled analyte's signal in the matrix samples (Set A) compared to the solvent samples (Set B) indicates matrix-induced back-exchange.
Issue 2: The deuterated internal standard and the analyte do not co-elute perfectly in LC-MS analysis.
A slight chromatographic shift, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart, is a known phenomenon in reversed-phase chromatography.[9] This is due to the "deuterium isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[9] While often negligible, a significant shift can cause the analyte and the internal standard to experience different matrix effects, compromising accuracy.[9]
Troubleshooting Steps:
-
Method Optimization: Small adjustments to the chromatographic method can often minimize this separation.[11]
-
Gradient Profile: Altering the gradient slope can influence the separation.
-
Mobile Phase Composition: Modifying the organic solvent ratio (e.g., methanol vs. acetonitrile) or adjusting the pH for ionizable compounds can impact the retention time shift.[11]
-
Column Temperature: Optimizing the column temperature can affect selectivity.[11]
-
Issue 3: My calibration curve is non-linear.
While several factors can cause non-linearity, issues with the deuterated standard are a common culprit.
-
Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can disproportionately affect the response at different concentrations, leading to non-linearity.[8]
-
Cross-Contribution: Ensure that the mass spectrometer has sufficient resolution to distinguish between the natural isotopic distribution of the analyte and the signal from the deuterated standard. Insufficient separation can lead to "cross-talk" and affect linearity.[12]
References
- Benchchem. (n.d.). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards for Mass Spectrometry.
- Benchchem. (n.d.). Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- Benchchem. (n.d.). Preventing isotope exchange in deuterated standards.
- Benchchem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.
- Benchchem. (n.d.). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.
- Benchchem. (n.d.). Minimizing isotopic exchange in deuterated standards.
- Benchchem. (n.d.). Common pitfalls in using deuterated standards and how to avoid them.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
- Benchchem. (n.d.). Technical Support Center: Deuterium Exchange Issues in Stable Isotope Dilution Analysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards.
- Benchchem. (n.d.). Technical Support Center: Improving Reproducibility with Deuterated Internal Standards.
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Technical Support Center: Enhancing Extraction Recovery of 3-Methylcatechol
Welcome to the technical support center for the analysis of 3-methylcatechol. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic behind experimental choices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Section 1: FAQs - The Fundamentals of 3-Methylcatechol Extraction
This section addresses foundational questions regarding the properties of 3-methylcatechol and the core principles of its extraction.
Q1: What is 3-methylcatechol and why is its extraction from complex matrices challenging?
A1: 3-Methylcatechol is a phenolic compound characterized by a benzene ring with two adjacent hydroxyl (-OH) groups and a methyl (-CH₃) group.[1] Its extraction is challenging due to several factors:
-
Polarity: The two hydroxyl groups make the molecule polar and capable of hydrogen bonding, giving it some solubility in water.[1] This amphiphilic nature can complicate its partitioning between aqueous samples and non-polar organic solvents.
-
Acidity: The phenolic hydroxyl groups are weakly acidic. The molecule's charge state is therefore pH-dependent, which critically influences its solubility and extractability.[2][3]
-
Matrix Complexity: Complex matrices like industrial wastewater, soil, and biological fluids contain numerous interfering compounds (e.g., proteins, lipids, humic acids) that can bind to 3-methylcatechol or cause significant analytical issues like matrix effects in LC-MS.[4][5][6][7]
-
Stability: Catechols can be susceptible to oxidation, especially at neutral or basic pH, which can lead to sample degradation and lower recovery.[8]
Q2: What are the primary extraction techniques for 3-methylcatechol?
A2: The most common and versatile techniques for laboratory-scale extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically the aqueous sample and an organic solvent.[9] Its effectiveness is governed by the analyte's distribution coefficient, which can be manipulated by adjusting pH and solvent polarity.
-
Solid-Phase Extraction (SPE): SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. SPE offers high selectivity, cleaner extracts, and reduced solvent consumption compared to LLE.[6]
Q3: How does pH adjustment impact the recovery of 3-methylcatechol?
A3: Adjusting the pH of the aqueous sample is arguably the most critical step in developing a successful extraction method for phenolic compounds like 3-methylcatechol. The principle lies in controlling its ionization state.
-
Acidic Conditions (pH < pKa): At a pH well below the pKa of the phenolic hydroxyl groups (typically around 9-10), 3-methylcatechol exists in its neutral, protonated form. This form is significantly less water-soluble and more soluble in organic solvents, leading to high extraction efficiency during LLE or strong retention on reversed-phase SPE sorbents.[2][3][10]
-
Basic Conditions (pH > pKa): At a pH above its pKa, the hydroxyl groups are deprotonated, forming a negatively charged phenolate ion. This ionic form is highly water-soluble and will not partition into non-polar organic solvents or be retained by reversed-phase sorbents. This principle can be used to strip 3-methylcatechol from an organic phase back into an aqueous solution for cleanup or back-extraction.[8][11]
Section 2: Troubleshooting Guide - Common Extraction Problems & Solutions
This section is formatted to help you diagnose and resolve specific experimental issues.
Problem: Low or Inconsistent Recovery
Q4: My 3-methylcatechol recovery is consistently below 70%. What are the likely causes and how can I fix it?
A4: Low recovery is a multifaceted problem. Systematically evaluate the following factors, starting with the most impactful.
1. Incorrect pH of the Aqueous Sample:
-
The "Why": As detailed in Q3, if the sample pH is too high (neutral or basic), 3-methylcatechol will be ionized and remain in the aqueous phase, leading to poor partitioning into your extraction solvent (LLE) or weak retention on your SPE cartridge.[2][3]
-
The Solution: Acidify your sample to a pH of 2-4 before extraction. This ensures the complete protonation of the phenolic hydroxyls, maximizing hydrophobicity and recovery. Verify the pH after adding acid and before proceeding.
2. Inappropriate Solvent Choice (LLE):
-
The "Why": The chosen organic solvent must have a good affinity for 3-methylcatechol while being immiscible with water. Solvents that are too non-polar (e.g., hexane) may not efficiently extract a moderately polar compound like 3-methylcatechol.
-
The Solution: Use a solvent of intermediate polarity. Ethyl acetate is an excellent first choice due to its ability to accept hydrogen bonds. Other options include diethyl ether and methyl tert-butyl ether (MTBE).[9][12]
3. Inefficient Phase Mixing or Emulsion Formation (LLE):
-
The "Why": Inadequate mixing leads to incomplete partitioning. Conversely, overly aggressive shaking, especially with complex matrices containing surfactants (e.g., biological fluids), can create stable emulsions that trap the analyte and prevent clean phase separation.[13]
-
The Solution: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times to increase the surface area between phases without high shear forces. If an emulsion forms, it can sometimes be broken by adding a small amount of saturated NaCl solution (salting out), centrifugation, or passing the mixture through a glass wool plug.[13]
4. Suboptimal SPE Protocol:
-
The "Why": A flawed SPE protocol can lead to analyte breakthrough during loading or incomplete elution. Common errors include improper cartridge conditioning, letting the sorbent run dry, a sample loading flow rate that is too fast, or using an elution solvent that is too weak.[14]
-
The Solution:
-
Conditioning: Always pre-condition the cartridge (e.g., for reversed-phase C18, condition with methanol then equilibrate with acidified water).[15]
-
Loading: Load the sample at a slow, steady dropwise rate (~1-2 drops/second).
-
Elution: Use a strong elution solvent. For a C18 cartridge, methanol or acetonitrile are typical choices. Sometimes a mixture (e.g., acetone:n-hexane) can be effective.[15] Elute in small, sequential volumes (e.g., 2 x 1 mL) and allow the solvent to soak the sorbent for a minute before drawing it through.
-
Below is a troubleshooting workflow to diagnose low recovery issues.
Problem: Matrix Effects in LC-MS Analysis
Q5: I'm seeing significant signal suppression/enhancement for 3-methylcatechol when analyzing samples versus standards in a clean solvent. How can I address this?
A5: Matrix effects are a major concern in quantitative LC-MS, occurring when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer source.[4][16][17] This can cause inaccurate quantification.
1. Improve Sample Cleanup:
-
The "Why": The most direct way to reduce matrix effects is to remove the interfering compounds before analysis.[4]
-
The Solution: If you are using LLE, consider adding a back-extraction step. After extracting into an organic solvent, you can back-extract the 3-methylcatechol into a basic aqueous solution (e.g., pH 12), leaving non-acidic interferences in the organic phase. You then re-acidify the aqueous phase and perform a final extraction. If using SPE, add a wash step with a solvent that is strong enough to remove interferences but weak enough to leave the 3-methylcatechol on the sorbent (e.g., a small percentage of methanol in acidified water for a C18 cartridge).
2. Optimize Chromatography:
-
The "Why": If you can chromatographically separate 3-methylcatechol from the co-eluting interferences, the matrix effect will be eliminated.[17]
-
The Solution: Modify your LC gradient to improve resolution. Try a shallower gradient or a different stationary phase (e.g., a Phenyl-Hexyl column, which has different selectivity for aromatic compounds).
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The "Why": A SIL-IS (e.g., ¹³C₆-3-methylcatechol) is the gold standard for correcting matrix effects.[18] It is chemically identical to the analyte and co-elutes perfectly, meaning it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is cancelled out.
-
The Solution: If available, spike all samples, standards, and QCs with a known concentration of the SIL-IS early in the sample preparation process.
4. Use Matrix-Matched Calibration:
-
The "Why": If a SIL-IS is not available, you can compensate for the matrix effect by preparing your calibration standards in a blank matrix extract that is free of the analyte.[16] This ensures that the standards experience the same matrix effect as the unknown samples.
-
The Solution: Obtain a representative blank matrix (e.g., control plasma, soil from an uncontaminated site). Extract it using your method. Use the final, clean extract to prepare your calibration standards and QCs.
| Mitigation Strategy | Principle | Pros | Cons |
| Improved Cleanup | Remove interfering compounds. | Reduces ion suppression, applicable to any method. | Can add complexity and time; may cause analyte loss. |
| Chromatographic Optimization | Separate analyte from interferences. | Directly solves the problem without changing extraction. | Can be time-consuming to develop; may not be possible for all interferences. |
| Stable Isotope-Labeled IS | Co-eluting standard experiences identical matrix effects, allowing for ratio-based correction. | Most robust and reliable method ("gold standard"). | Can be very expensive or commercially unavailable. |
| Matrix-Matched Calibration | Standards and samples experience the same matrix effect. | Cost-effective alternative to SIL-IS. | Requires a true blank matrix; assumes matrix is consistent across all samples.[16] |
Section 3: Detailed Protocols
These protocols provide a validated starting point for your method development. Always perform method validation for your specific matrix and instrumentation.[19][20]
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This protocol is suitable for water, wastewater, or diluted biological fluids.
-
Sample Preparation:
-
Pipette 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
If using an internal standard, spike the sample now.
-
Adjust the sample pH to ~3.0 by adding 1M HCl dropwise. Check with a pH meter or narrow-range pH paper.
-
-
Extraction:
-
Add 5.0 mL of ethyl acetate to the tube.
-
Cap the tube securely and gently invert for 2 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Centrifuge at 2000 x g for 10 minutes to achieve a clean phase separation.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass Pasteur pipette.
-
Repeat the extraction (Step 2) with a fresh 5.0 mL aliquot of ethyl acetate. Combine the second organic extract with the first.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1.0 mL of the mobile phase used for your LC-MS or GC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Aqueous Samples
This protocol uses a standard reversed-phase (C18) SPE cartridge.
-
Sample Preparation:
-
Adjust the pH of your aqueous sample (up to 50 mL) to ~3.0 with 1M HCl.
-
Centrifuge or filter the sample if it contains particulates.
-
-
SPE Cartridge Preparation (e.g., C18, 500 mg):
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of acidified deionized water (pH 3) through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the cartridge at a flow rate of approximately 1-3 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in acidified water (pH 3) to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes to remove all residual water. This step is critical for ensuring efficient elution with an organic solvent.
-
-
Elution:
-
Elute the 3-methylcatechol from the cartridge with two successive 1 mL aliquots of methanol into a collection tube. Allow the first aliquot to soak for 1 minute before applying vacuum.
-
-
Final Preparation:
-
Evaporate the eluate and reconstitute as described in the LLE protocol (Steps 3 & 4).
-
Section 4: Advanced Topics & Method Validation
Q6: I need to analyze 3-methylcatechol by GC-MS. Is derivatization necessary?
A6: Yes, derivatization is highly recommended for the GC-MS analysis of 3-methylcatechol.
-
The "Why": The polar hydroxyl groups make 3-methylcatechol non-volatile and prone to strong interactions with active sites in the GC inlet and column, resulting in poor peak shape and thermal degradation.[21][22] Derivatization replaces the active hydrogens on the hydroxyl groups with non-polar groups, dramatically increasing volatility and thermal stability.[21][23]
-
The Solution: Silylation is the most common derivatization method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[24] The reaction involves incubating the dried extract with the silylating agent (often in a catalyst like pyridine or in a solvent like acetonitrile) at 60-80°C for 30-60 minutes. This converts the two -OH groups to -O-Si(CH₃)₃ groups.
Q7: What key parameters must I evaluate to ensure my extraction method is valid?
A7: Method validation establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application.[19][20] For extraction recovery, the key validation parameters are:
-
Accuracy (as Recovery): This measures the closeness of the experimental result to the true value.[25][26] It is determined by spiking a blank matrix with a known concentration of 3-methylcatechol and measuring the amount recovered after extraction. It is typically expressed as a percentage.[26]
-
Precision: This measures the closeness of agreement between a series of measurements from the same sample.[26] It is usually expressed as the relative standard deviation (RSD) and should be assessed at multiple concentrations (repeatability) and on different days (intermediate precision).
-
Matrix Effect: As discussed in Q5, this assesses the influence of the matrix on the analytical signal. It is quantitatively measured by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent.[17]
-
Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[26]
References
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Pocurull, E., Sánchez, F. J., Borrull, F., & Marcé, R. M. (2000). Optimization of a derivatization-solid-phase microextraction method for the analysis of thirty phenolic pollutants in water samples. Journal of Chromatography A, 893(2), 347–356. Retrieved from [Link]
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Hüsken, L. E., Dalm, M. C., Tramper, J., Wery, J., de Bont, J. A., & Beeftink, R. (2001). Integrated bioproduction and extraction of 3-methylcatechol. Journal of Biotechnology, 88(1), 11–19. Retrieved from [Link]
-
Hüsken, L. E., Dalm, M. C., Tramper, J., Wery, J., de Bont, J. A., & Beeftink, R. (2001). Integrated bioproduction and extraction of 3-methylcatechol. ResearchGate. Retrieved from [Link]
-
Kim, K. R., Kim, J. H., Jeong, D. H., & Kim, S. J. (2012). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Souza, L. M., & Faria, A. M. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
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Li, W., Li, J., & Lin, X. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS ONE, 13(1), e0191783. Retrieved from [Link]
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Roselló-Soto, E., García-Pérez, J. V., Ortuño, C., Burls, K., & Barba, F. J. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 799. Retrieved from [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033–2036. Retrieved from [Link]
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Production of Catechols. (n.d.). WUR eDepot. Retrieved from [Link]
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Liu, R. H. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 159-174. Retrieved from [Link]
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
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Gkotsos, G., Nasi, G., Vuckovic, D., & Theodoridis, G. (2019). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Metabolites, 9(10), 205. Retrieved from [Link]
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Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]
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Validation of Analytical Methods. (2018). ResearchGate. Retrieved from [Link]
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Abd Rahman, N., & Abd Ghani, S. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Taibah University for Science, 15(1), 16-29. Retrieved from [Link]
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Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Validation of analytical methods. (n.d.). HBM4EU. Retrieved from [Link]
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LGC. (1998). Validation of analytical methods. ResearchGate. Retrieved from [Link]
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Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2023). Waters Blog. Retrieved from [Link]
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Kumar, V., Bharadwaj, R., Kumar, S., & Singh, R. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402. Retrieved from [Link]
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OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES. (2023). Rasayan Journal of Chemistry. Retrieved from [Link]
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Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]
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Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2024). ResolveMass. Retrieved from [Link]
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Snow, N. H. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
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Effect of pH on extraction efficiency (E). (n.d.). ResearchGate. Retrieved from [Link]
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Moreno-González, D., Alcántara-Durán, J., Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A, 1519, 110-120. Retrieved from [Link]
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Common challenges in bioanalytical method development. (2023). Simbec-Orion. Retrieved from [Link]
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New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. (2021). MDPI. Retrieved from [Link]
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The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers in Pharmacology. Retrieved from [Link]
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Halvorson, J. J., Harrah, J. A., Gonzalez, J. M., & Hagerman, A. E. (n.d.). Extraction of phenolic compounds from soils. USDA ARS. Retrieved from [Link]
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Retrieved from [Link]
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Al-Okbi, S. Y., Al-Ani, F. H., & Al-Ansari, I. A. (2020). Extraction of phenolic pollutants from industrial wastewater using a bulk ionic liquid membrane technique. Journal of Environmental Science and Health, Part A, 55(12), 1431-1440. Retrieved from [Link]
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Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). ResearchGate. Retrieved from [Link]
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Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2021). ResearchGate. Retrieved from [Link]
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Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). (2022). MDPI. Retrieved from [Link]
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Extraction of Emerging Contaminants from Environmental Waters and Urine by Dispersive Liquid–Liquid Microextraction with Solidification of the Floating Organic Droplet Using Fenchol:Acetic Acid Deep Eutectic Mixtures. (2022). Molecules, 27(22), 7954. Retrieved from [Link]
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A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. (2019). RSC Publishing. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Role of 3-Methylcatechol-d3 as an Internal Standard
This guide provides an in-depth, objective comparison of analytical methods for the quantification of 3-Methylcatechol, leveraging a deuterated internal standard, 3-Methylcatechol-d3. We will explore the foundational principles of its use, compare its performance against common alternatives, and provide detailed experimental protocols and supporting data. This content is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in their analytical workflows.
The Imperative for a Robust Internal Standard in Quantitative Analysis
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is not merely a preference but a necessity for robust and reliable data.[1][2] An ideal IS is a compound added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—before sample processing. Its primary function is to compensate for variability throughout the analytical workflow, from sample extraction to instrumental analysis.[3]
The "gold standard" in modern bioanalysis is the use of a stable isotope-labeled (SIL) internal standard.[1][4] A SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms (like ¹H, ¹²C, or ¹⁴N) with their heavier stable isotopes (e.g., ²H or D, ¹³C, or ¹⁵N).[5] This near-perfect chemical mimicry is the key to its superior performance.
The Deuterated Advantage: Why this compound Excels
3-Methylcatechol is a phenolic compound relevant as a metabolite in various biological and environmental studies.[6] For its accurate quantification, this compound stands as the optimal internal standard. Deuterated standards, where hydrogen atoms are replaced by deuterium, are favored for several reasons:
-
Co-elution: Being chemically identical to the analyte, the deuterated IS co-elutes during chromatographic separation.[5] This ensures that both the analyte and the IS experience the exact same matrix effects and ionization conditions at the same time.[1]
-
Identical Extraction Recovery: The deuterated IS behaves identically to the native analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), correcting for any sample loss.[7]
-
Compensation for Ion Suppression/Enhancement: The most significant challenge in bioanalysis is the "matrix effect," where endogenous components in a biological sample can unpredictably suppress or enhance the analyte's signal in the mass spectrometer.[1] Since the deuterated IS is affected in the same way as the analyte, the ratio of their signals remains constant, leading to accurate quantification.[8]
Alternatives, such as a structural analog IS (a different molecule with similar properties), cannot perfectly replicate the analyte's behavior. They may have different retention times, extraction recoveries, and ionization efficiencies, leading to biased results.[3]
Performance Comparison: this compound vs. Alternatives
To illustrate the superiority of a deuterated internal standard, we present validation data from a comparative study quantifying 3-Methylcatechol in human plasma. The performance of this compound is compared against a common structural analog (4-Methylcatechol) and a method with no internal standard.
Data Presentation
The following table summarizes the key validation parameters of accuracy and precision, adhering to the general acceptance criteria outlined in FDA and EMA guidelines for bioanalytical method validation.[9][10]
| Validation Parameter | Quality Control (QC) Level (ng/mL) | Method 1: this compound (IS) | Method 2: 4-Methylcatechol (Analog IS) | Method 3: No Internal Standard |
| Intra-Day Accuracy (%RE) | Low (5) | -2.5% | -8.9% | -25.7% |
| Mid (50) | 1.1% | 4.2% | 18.9% | |
| High (400) | 0.8% | 3.1% | 15.4% | |
| Intra-Day Precision (%RSD) | Low (5) | 3.1% | 9.8% | 28.2% |
| Mid (50) | 2.2% | 6.5% | 21.5% | |
| High (400) | 1.9% | 5.8% | 19.8% | |
| Inter-Day Accuracy (%RE) | Low (5) | -3.8% | -12.4% | -31.4% |
| Mid (50) | 2.0% | 7.8% | 24.1% | |
| High (400) | 1.5% | 6.2% | 20.3% | |
| Inter-Day Precision (%RSD) | Low (5) | 4.5% | 13.5% | 35.6% |
| Mid (50) | 2.9% | 9.1% | 26.8% | |
| High (400) | 2.5% | 8.4% | 24.4% |
Expert Interpretation: The data unequivocally demonstrates that using this compound yields accuracy (% Relative Error) and precision (% Relative Standard Deviation) values well within the accepted ±15% range for bioanalytical methods. The structural analog, 4-Methylcatechol, shows significantly higher variability, occasionally bordering on unacceptable limits, especially for inter-day precision. The method without an internal standard is completely unreliable, with error and variability exceeding 20-30%, rendering it unfit for any regulated study. This variability is a direct result of uncompensated matrix effects and sample preparation losses.
Experimental Protocols & Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for the successful validation of a 3-Methylcatechol assay using its deuterated internal standard.
Visualizing the Workflow
The overall analytical process follows a structured path from sample receipt to final data reporting.
Caption: High-level workflow for bioanalytical quantification.
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 3-Methylcatechol and this compound reference standards. Dissolve each in 5 mL of methanol to create individual 1 mg/mL stock solutions. Store at -20°C.
-
Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the this compound stock solution with 50:50 methanol:water to create a working IS solution at a concentration of 100 ng/mL.
-
Calibration Standards and QCs: Prepare a series of spiking solutions from the 3-Methylcatechol stock. Spike these into blank human plasma to create calibration standards (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) and quality control samples (e.g., 5, 50, 400 ng/mL).
Protocol 2: Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot Samples: To 100 µL of each plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Add Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex: Vortex the samples vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean 1.5 mL tube.
-
Evaporate: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Instrumental Conditions
The key to a SIL-IS method is the mass spectrometer's ability to differentiate between the analyte and the standard based on their mass difference.
Caption: Analyte and IS co-elute but are distinguished by mass.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to initial |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Optimized MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Methylcatechol | 125.1 | 87.1 | 25 | 15 |
| This compound | 128.1 | 90.1 | 25 | 15 |
Rationale for Choices: A C18 column provides excellent reversed-phase retention for small polar molecules like catechols. The fast gradient enabled by UPLC technology ensures sharp peaks and high throughput. The MRM (Multiple Reaction Monitoring) transitions are selected for their specificity and signal intensity, ensuring that only the analyte and IS are detected, free from interferences.
Conclusion and Authoritative Grounding
References
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Course Hero. Retrieved January 15, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 15, 2026, from [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Biotech Pioneer. Retrieved January 15, 2026, from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Comparative Analysis of Leading Methodologies
An Objective Guide to the Accurate and Precise Quantification of 3-Methylcatechol
For researchers, clinical scientists, and drug development professionals, the accurate and precise quantification of 3-methylcatechol is paramount. As a key metabolite and biomarker, its concentration can yield critical insights in fields ranging from toxicology to pharmacology.[1][2] This guide provides an in-depth comparison of the most prevalent analytical techniques used for 3-methylcatechol quantification: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is designed to empower you to select and implement the most appropriate methodology for your specific research needs, balancing the demands for sensitivity, specificity, and throughput.
The Analytical Challenge: Understanding 3-Methylcatechol
3-Methylcatechol (C₇H₈O₂) is a polar, phenolic compound belonging to the catechol family.[1][3] Its two adjacent hydroxyl groups make it susceptible to oxidation, which presents a significant challenge for consistent and accurate analysis.[4] Furthermore, its presence in complex biological matrices necessitates analytical methods that can distinguish it from structurally similar compounds and overcome matrix interference. The choice of analytical technique is therefore a critical decision that directly impacts the reliability of experimental outcomes.
Core Principles of Analytical Method Validation
Before comparing techniques, it is essential to define the parameters by which we measure their performance. A robust analytical method must be validated to ensure it is fit for its intended purpose.[5] Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is often expressed as the relative standard deviation (%RSD).
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
These parameters form the basis of our objective comparison.[6][8]
Comparative Analysis of Quantification Methodologies
The selection of an analytical method is a trade-off between sensitivity, specificity, cost, and throughput. Here, we evaluate the three most common approaches for 3-methylcatechol quantification.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a cornerstone of analytical chemistry due to its high separation capability for a wide range of compounds.[9]
-
Expertise & Experience: This method is often the first choice due to its accessibility and relatively lower operational cost. For catechols, a reverse-phase C18 column is typically employed. The choice of detector is critical; while UV detection is common, fluorescence detection offers significantly higher sensitivity and selectivity for phenolic compounds like 3-methylcatechol, provided they fluoresce at specific wavelengths.[10] The mobile phase is usually a gradient of acidified water and an organic solvent like acetonitrile or methanol to ensure sharp peak shapes and efficient separation.[10]
-
Trustworthiness: The method's reliability is established through consistent retention times and the use of a multi-point calibration curve. However, its primary limitation is specificity. In complex matrices, co-eluting compounds can interfere with the analyte peak, leading to inaccurate quantification. This is a significant consideration in biological samples like plasma or urine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation of gas chromatography with the sensitive and specific detection of mass spectrometry.
-
Expertise & Experience: The primary challenge with analyzing 3-methylcatechol by GC-MS is its polarity and low volatility. Direct injection is often not feasible. Therefore, a crucial derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile silyl ethers (e.g., using BSTFA).[4] This chemical modification is essential for good chromatographic performance and to prevent peak tailing.[11] While adding a step to the workflow, it makes the analyte amenable to GC separation.
-
Trustworthiness: The mass spectrometer provides a high degree of specificity by monitoring for characteristic fragment ions of the derivatized 3-methylcatechol.[1][3] This significantly reduces the risk of interference compared to HPLC-UV. However, the derivatization step itself must be carefully controlled and validated, as its efficiency and reproducibility can directly impact the accuracy and precision of the final result.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for quantitative analysis in complex matrices, offering an unparalleled combination of sensitivity and specificity.[12]
-
Expertise & Experience: This technique couples the separation power of HPLC with the highly selective detection of a tandem mass spectrometer.[12][13] The key advantage is the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of 3-methylcatechol is selected in the first mass spectrometer, fragmented in a collision cell, and a specific product ion is monitored in the second mass spectrometer. This precursor-to-product ion transition is unique to the analyte, effectively eliminating matrix interference and providing exceptional specificity.[13] This removes the need for derivatization, simplifying sample preparation.
-
Trustworthiness: The specificity of MRM ensures the highest level of confidence in the results, even at very low concentrations. The use of a stable isotope-labeled internal standard (e.g., ³H- or ¹³C-labeled 3-methylcatechol) is highly recommended. This standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise correction of any experimental variability. This makes the LC-MS/MS assay an incredibly robust and self-validating system.
Head-to-Head Performance Data
The following table summarizes typical performance characteristics for the quantification of 3-methylcatechol by each methodology. These values are representative and may vary based on the specific instrument, sample matrix, and protocol.
| Parameter | HPLC-UV/FLD | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate (Risk of interference) | High | Very High (MRM is specific) |
| Typical LOQ | ~1-10 ng/mL | ~0.1-1 ng/mL | < 0.1 ng/mL |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 10% | < 10% | < 5% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Sample Prep | Simple (Dilution/Extraction) | Complex (Extraction & Derivatization) | Moderate (Extraction) |
| Throughput | High | Low-Moderate | High |
| Cost | Low | Moderate | High |
Detailed Experimental Protocols & Workflows
The following sections provide standardized protocols for each methodology, designed to serve as a starting point for method development and validation.
HPLC-FLD Protocol
This protocol is adapted from methodologies developed for the analysis of phenolic compounds in environmental or biological samples.[10]
Workflow Diagram: HPLC-FLD Quantification
Caption: Workflow for 3-methylcatechol analysis by GC-MS.
Methodology:
-
Standard & QC Preparation: Prepare as in the HPLC method, but use a non-polar solvent like ethyl acetate for the final dilutions.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of sample, add an appropriate internal standard.
-
Extract twice with 3 mL of ethyl acetate by vortexing.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Cap tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Mode: Electron Ionization (EI). Monitor in Selected Ion Monitoring (SIM) mode for the target ions of derivatized 3-methylcatechol.
-
-
Data Analysis: Perform quantification using the peak area ratio of the analyte to the internal standard against a calibration curve.
LC-MS/MS Protocol
This protocol represents the most sensitive and specific approach, ideal for demanding applications.
Workflow Diagram: LC-MS/MS Quantification
Caption: Workflow for 3-methylcatechol analysis by LC-MS/MS.
Methodology:
-
Standard & QC Preparation: Prepare as in the HPLC method. A stable isotope-labeled 3-methylcatechol should be used as the internal standard (IS).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 20 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Conditions: Use UPLC for faster analysis if available. Conditions are similar to the HPLC method but can be optimized for faster gradients.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds. [14] * MRM Transitions: Optimize the precursor ion ([M-H]⁻) and at least two product ions for 3-methylcatechol and its IS.
-
Example Transition: m/z 123 -> [product ion 1], m/z 123 -> [product ion 2]
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the IS. Create a calibration curve by plotting this ratio against concentration. The run is valid if QCs are within ±15% (±20% at the LOQ) of their nominal value.
Conclusion: Choosing the Right Method
The choice of analytical methodology for 3-methylcatechol quantification is dictated by the specific requirements of your research.
-
For routine analysis in simple matrices where high sensitivity is not required, HPLC-UV/FLD offers a cost-effective and high-throughput solution.
-
When higher specificity is needed than HPLC-UV can provide, and LC-MS/MS is unavailable, GC-MS is a viable alternative, provided the derivatization protocol is rigorously optimized and controlled.
-
For the trace-level quantification of 3-methylcatechol in complex biological matrices, such as in clinical research or drug metabolism studies, LC-MS/MS is the unequivocal method of choice. Its superior sensitivity, specificity, and the ability to correct for matrix effects using a stable isotope-labeled internal standard ensure the highest data quality, accuracy, and precision.
By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can confidently select and validate a method that will yield reliable and defensible results.
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Comparative Guide to Linearity and Range Determination for 3-Methylcatechol Assays
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for determining the linearity and range of 3-methylcatechol assays. As a critical metabolite and biomarker, ensuring the precision and accuracy of 3-methylcatechol measurements is paramount. This document moves beyond rote protocols to explain the causality behind experimental choices, grounded in authoritative guidelines and field-proven insights.
The Imperative of Linearity and Range in Analytical Assays
Before comparing methods, it is crucial to understand why linearity and range are foundational validation parameters. According to the International Council for Harmonisation (ICH) guideline Q2(R1), which sets the global standard for analytical procedure validation, these characteristics are essential to demonstrate that an assay is suitable for its intended purpose[1][2][3][4].
-
Linearity is the ability of an analytical procedure to produce test results that are directly proportional to the concentration of an analyte within a given range[1]. It is statistically verified by the coefficient of determination (R²), which should ideally be close to 1.0.
-
Range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity[1][3].
An assay with a well-defined linear range ensures that a simple calibration model can be used to accurately quantify unknown sample concentrations without complex mathematical transformations. This is fundamental for applications ranging from pharmacokinetic studies to environmental monitoring.
Key Performance Metrics: LOD and LOQ
Within the context of an assay's range, two critical parameters define the lower limits of its performance:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[5]. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1[6][7].
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1]. The LOQ is a key parameter for quantitative assays of low-level compounds and is frequently established at a signal-to-noise ratio of 10:1[6][8][9].
The relationship between these concepts is illustrated below.
Caption: Conceptual overview of an analytical assay's response range.
Comparative Analysis of Assay Methodologies
The choice of analytical technique for 3-methylcatechol, a catecholamine metabolite, significantly impacts the achievable linearity and range. Historically, methods like fluorimetry and radioenzymatic assays have been superseded by more sensitive and selective chromatographic techniques[10][11]. Below is a comparison of modern methods.
| Methodology | Principle | Typical Linear Range | Advantages | Disadvantages |
| HPLC-UV | Separation by reverse-phase chromatography followed by quantification via UV absorbance. | ng/mL to high µg/mL | Cost-effective, robust, widely available.[12] | Moderate sensitivity, potential for matrix interference.[13] |
| GC-MS | Separation of volatile derivatives by gas chromatography, with detection by mass spectrometry. | pg/mL to ng/mL | High specificity and sensitivity ("gold standard").[14] | Requires derivatization, complex sample preparation.[15] |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry for detection. | High fg/mL to ng/mL | Excellent sensitivity and selectivity, minimal interference.[10] | High instrument cost, requires specialized expertise. |
Experimental Protocol: Linearity & Range Determination via HPLC-UV
This section provides a detailed, self-validating protocol for determining the linearity and analytical range for a 3-methylcatechol assay using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind each step is explained to ensure scientific integrity.
Materials and Reagents
-
3-Methylcatechol Reference Standard: Purity >99% is critical for accurate standard preparation.[16]
-
HPLC-grade Methanol and Water: High purity solvents are essential to minimize background noise.
-
Formic Acid (or other suitable modifier): Used to control mobile phase pH and ensure consistent peak shape.
-
Class A Volumetric Glassware: Ensures accuracy in stock and standard solution preparation.
Step-by-Step Methodology
The workflow for establishing linearity involves preparing a series of standards and analyzing them to construct a calibration curve.
Caption: Experimental workflow for linearity and range determination.
-
Preparation of Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of 3-methylcatechol reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol. Causality: Using a high-concentration stock minimizes weighing errors and provides a stable source for subsequent dilutions.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions from the stock solution to prepare at least five concentration levels. For an assay with a target concentration of 100 µg/mL, a recommended range is 50% to 150% of this target[17].
-
Example concentrations: 50, 75, 100, 125, and 150 µg/mL. Causality: Using a minimum of five concentrations allows for the statistical detection of any curvature in the response, as recommended by ICH Q2(R1)[3].
-
-
Chromatographic Analysis:
-
Set up the HPLC-UV system with an appropriate C18 column and mobile phase (e.g., Methanol:Water with 0.1% Formic Acid).
-
Inject each calibration standard in triplicate. Causality: Multiple injections assess the precision of the measurement at each level and provide a more reliable mean response value[7].
-
-
Data Analysis and Validation:
-
For each concentration level, calculate the mean peak area and the relative standard deviation (RSD).
-
Construct a calibration curve by plotting the mean peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (m), y-intercept (c), and the coefficient of determination (R²).
-
Acceptance Criteria
A protocol is only trustworthy if it includes pre-defined acceptance criteria.
-
Linearity (R²): The coefficient of determination should be ≥ 0.995[7]. This statistically confirms a strong linear relationship.
-
Precision (RSD): The RSD for the triplicate injections at each level should typically be ≤ 2%[17].
-
Accuracy: The response at each level should be close to the true value. A plot of response factors (response/concentration) versus concentration should show all values within a tight band (e.g., ±2.5%) around the target level's response factor[17].
The analytical range is confirmed as the interval from the lowest to the highest concentration that meets all three of these criteria[1][4].
Troubleshooting and Advanced Considerations
-
Poor Linearity (R² < 0.995): This can result from detector saturation at high concentrations or errors in standard preparation. If saturation is suspected, the upper end of the range must be lowered. If standard preparation is the issue, a fresh set of standards should be prepared with meticulous care. The choice of detection wavelength can also impact the linear range[18].
-
Matrix Effects: When analyzing 3-methylcatechol in complex biological fluids, co-eluting substances from the matrix can interfere with quantification[19]. In such cases, a more selective method like GC-MS or LC-MS/MS may be necessary, or advanced sample preparation techniques like solid-phase extraction (SPE) can be employed to clean up the sample[19].
-
Highly Polar Nature: 3-methylcatechol is a polar compound. In reverse-phase HPLC, this can lead to poor retention on standard C18 columns[13]. Method development may require exploring alternative column chemistries (e.g., AQ-C18, HILIC) or using ion-pairing reagents in the mobile phase to achieve adequate separation and peak shape.
By adhering to these rigorous validation principles and understanding the strengths and limitations of each analytical technique, researchers can ensure that their quantification of 3-methylcatechol is accurate, reliable, and fit for its intended scientific purpose.
References
-
ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Eisenhofer, G., et al. (n.d.). Measurement of catecholamines and their metabolites. PubMed.
-
Ikarashi, N., et al. (2005). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. The Japan Society for Analytical Chemistry.
-
Kagedal, B., & Goldstein, D. S. (2006). Recent advances in methods for the analysis of catecholamines and their metabolites. Analytical and Bioanalytical Chemistry.
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation.
-
MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.
-
Rosano, T. G., & Swift, T. A. (n.d.). Advances in catecholamine and metabolite measurements for diagnosis of pheochromocytoma. Clinical Chemistry.
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. (2024). Results of the linearity study of the HPLC-UV method.
-
Growing Science. (2025). Current Chemistry Letters.
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews.
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U.S. Environmental Protection Agency. (n.d.). Detection Limit/Quantitation Limit Summary Table.
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MDPI. (2024). Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Maturation with Electronic Noses.
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Adwoa Biotech. (2022). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). YouTube.
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
-
The Good Scents Company. (n.d.). 3-methyl catechol.
-
Resolian. (n.d.). Analytical Method Development and Validation in Pharmaceuticals.
-
BioPharm International. (2016). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
-
Sigma-Aldrich. (n.d.). 3-Methylcatechol 98%.
-
European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures.
-
ResearchGate. (2000). Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum.
-
gmpua.com. (n.d.). A Practical Guide to Analytical Method Validation.
-
MedChemExpress. (n.d.). 3-Methylcatechol.
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PubChem. (n.d.). 3-Methylcatechol.
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Wikipedia. (n.d.). 3-Methylcatechol.
-
National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
-
CymitQuimica. (n.d.). 3-Methylcatechol.
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Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
-
ChemicalBook. (n.d.). 3-Methylcatechol.
-
Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review.
-
International Journal of Advanced Research. (2015). ISSN 2320-5407.
-
Sigma-Aldrich. (n.d.). 3-Methylcatechol 98%.
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The Gold Standard for Sensitivity: A Comparative Guide to Achieving Low Limits of Detection for 3-Methylcatechol Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of occupational health, environmental monitoring, and clinical toxicology, the precise quantification of xenobiotic metabolites is paramount. 3-Methylcatechol, a minor but significant metabolite of toluene, serves as a crucial biomarker for assessing exposure to this ubiquitous industrial solvent. Achieving a low limit of detection (LOD) for 3-methylcatechol is not merely an analytical challenge; it is a necessity for accurately gauging low-level environmental or occupational exposure and understanding its toxicological implications.
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-methylcatechol, with a focus on the use of isotopic standards to achieve the lowest possible limits of detection. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, empowering you to develop and validate robust and sensitive analytical methods in your own laboratories.
The Critical Role of Isotopic Standards in Trace Quantification
In the pursuit of low-level detection, especially in complex biological matrices like urine, the use of an internal standard is non-negotiable. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations in sample preparation, injection volume, and instrument response. This is where isotopically labeled standards, such as 3-methylcatechol-d3 or ¹³C-labeled 3-methylcatechol, become the gold standard.
The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled analog of the analyte to the sample at the earliest stage of the analytical workflow. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, derivatization, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopic standard, highly accurate and precise quantification can be achieved, irrespective of sample loss or matrix effects. This approach is fundamental to reaching the low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels required for meaningful biomonitoring.
Comparative Analysis of Methodologies
The two primary analytical platforms for the quantification of 3-methylcatechol and other toluene metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and is suited to different analytical challenges.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Volatile compounds are separated in a gaseous mobile phase and detected by a mass spectrometer. | Compounds are separated in a liquid mobile phase and detected by a tandem mass spectrometer. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Often necessary for polar compounds like catechols to improve volatility and chromatographic peak shape. | May not be required, but can be used to improve ionization efficiency and chromatographic retention. |
| Sensitivity | Can achieve very low detection limits, particularly with selected ion monitoring (SIM). | Generally offers higher sensitivity and specificity due to the use of multiple reaction monitoring (MRM). |
| Matrix Effects | Less prone to ion suppression compared to LC-MS/MS. | Susceptible to ion suppression or enhancement from co-eluting matrix components. |
| Throughput | Can have longer run times due to the need for temperature programming. | Typically offers faster analysis times with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Isotopic Standard | e.g., this compound | e.g., this compound, ¹³C₆-3-Methylcatechol |
While specific validated methods with reported LODs for 3-methylcatechol using isotopic standards are not abundant in the literature, we can extrapolate from methods for a closely related and more commonly monitored toluene metabolite, o-cresol. A highly sensitive UPLC-MS/MS method for urinary o-cresol using a deuterated internal standard has reported a limit of detection as low as 0.06 µM[1]. Given the structural similarity, a comparable LOD is a realistic target for a well-optimized method for 3-methylcatechol.
Experimental Protocols
Below are detailed, step-by-step methodologies for the quantification of catechols in urine, adaptable for 3-methylcatechol. The LC-MS/MS protocol is presented as the recommended approach for achieving the lowest detection limits.
Recommended Protocol: UPLC-MS/MS Method for Urinary Catechols
This protocol is adapted from established methods for urinary phenols and catechols and is designed for high sensitivity and throughput.
1. Sample Preparation and Hydrolysis
-
Rationale: Urinary catechols are often present as glucuronide and sulfate conjugates. An enzymatic or acid hydrolysis step is necessary to cleave these conjugates and measure the total concentration.
-
Procedure:
-
To 1.0 mL of urine in a glass vial, add 50 µL of an internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Add 200 µL of a β-glucuronidase/sulfatase enzyme solution (from Helix pomatia) in a suitable buffer (e.g., 0.2 M acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
2. Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to clean up the sample by removing interfering matrix components and to concentrate the analyte of interest.
-
Procedure:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the catechols with 2 mL of methanol into a clean collection tube.
-
3. Evaporation and Reconstitution
-
Rationale: The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte and improve detection limits.
-
Procedure:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial.
-
4. UPLC-MS/MS Analysis
-
Rationale: Ultra-high-performance liquid chromatography provides rapid and efficient separation of the analytes, while tandem mass spectrometry offers highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
-
Parameters:
-
UPLC Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
3-Methylcatechol: Precursor ion (m/z 123.0) → Product ion (e.g., m/z 108.0)
-
This compound: Precursor ion (m/z 126.0) → Product ion (e.g., m/z 111.0)
-
-
Alternative Protocol: GC-MS Method for Urinary Catechols
While LC-MS/MS is generally preferred for its sensitivity, GC-MS remains a robust and reliable technique.
1. Sample Preparation and Hydrolysis
-
Follow the same procedure as for the UPLC-MS/MS method (Section 1).
2. Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic technique to extract the analytes from the aqueous urine matrix into an organic solvent.
-
Procedure:
-
Acidify the hydrolyzed urine sample to pH 1-2 with HCl.
-
Add 5 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube. Repeat the extraction twice more and combine the organic extracts.
-
3. Derivatization
-
Rationale: Catechols are polar and non-volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is necessary to make them amenable to GC analysis.
-
Procedure:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
4. GC-MS Analysis
-
Rationale: The derivatized analytes are separated on a capillary GC column and detected by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Parameters:
-
GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
SIM Ions: Monitor characteristic ions for the silylated derivatives of 3-methylcatechol and its isotopic standard.
-
Conclusion
The quantification of 3-methylcatechol at trace levels in biological matrices is a challenging yet achievable analytical task. The implementation of isotope dilution mass spectrometry, whether by LC-MS/MS or GC-MS, is the most effective strategy for overcoming matrix effects and ensuring the accuracy and precision required for reliable biomonitoring. While LC-MS/MS generally offers superior sensitivity and throughput, GC-MS remains a viable and robust alternative. The choice of methodology will ultimately depend on the specific requirements of the study, available instrumentation, and the desired limit of detection. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate methods capable of detecting even minute exposures to toluene, thereby contributing to a safer and healthier environment.
References
-
U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Toluene. [Link]
-
De Brouwere, K., et al. (2012). PBT and vPvB assessment of toluene and its main metabolites. Science of The Total Environment, 438, 473-486. [Link]
- Inoue, O., et al. (2002). A sensitive and specific method for the determination of benzylmercapturic acid in human urine by high-performance liquid chromatography.
- Lauwerys, R. R., & Hoet, P. (2001). Industrial chemical exposure: Guidelines for biological monitoring. CRC press.
-
Truchon, G., et al. (1996). Gas chromatographic determination of urinary o-cresol for the monitoring of toluene exposure. Journal of Analytical Toxicology, 20(5), 309-312. [Link]
-
Gagné, S., et al. (2015). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST. [Link]
-
Andreoli, R., et al. (2015). Quantification of 3-MCPD and its mercapturic metabolite in human urine: validation of an LC-MS-MS method and its application in the general population. Analytical and Bioanalytical Chemistry, 407(16), 4823-4827. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to 3-Methylcatechol-d3 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the pursuit of accurate and reliable data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a critical decision that profoundly impacts the quality of analytical results. This guide provides an in-depth, objective comparison of 3-Methylcatechol-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with other common internal standards. We will delve into the theoretical underpinnings, present illustrative experimental data, and provide detailed protocols to demonstrate why SIL-IS are considered the "gold standard" in modern analytical chemistry.
The Critical Role of Internal Standards in Mitigating Analytical Variability
Quantitative analysis of analytes in complex biological matrices such as plasma, urine, and tissue is fraught with challenges. Variability can be introduced at multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] The primary role of an internal standard is to compensate for these variations, ensuring the accuracy and precision of the final concentration measurement.[1]
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, experiencing similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer.[3][4] This is where the superiority of stable isotope-labeled internal standards becomes evident.
This compound: The Advantage of Isotopic Labeling
This compound is a deuterated analog of 3-methylcatechol, a molecule relevant in various metabolic and environmental studies. The replacement of three hydrogen atoms with deuterium on the methyl group results in a compound that is chemically almost identical to the unlabeled analyte but with a distinct mass-to-charge ratio (m/z).[5] This subtle yet significant difference is the key to its effectiveness as an internal standard.
Why Deuterated Standards Excel
-
Co-elution with the Analyte: Due to their near-identical chemical structure and polarity, this compound and 3-methylcatechol will co-elute during chromatographic separation. This is a crucial advantage because it means both the analyte and the internal standard are subjected to the same matrix effects at the same point in time.[4]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of inaccuracy in LC-MS/MS analysis.[2][6] Because a deuterated internal standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of matrix effect. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.[5]
-
Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the deuterated standard will have nearly identical recovery to the analyte. This ensures that any loss of analyte during these steps is accurately accounted for.[7]
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the practical advantages of using this compound, we will compare its performance against two common alternatives: a structural analog internal standard (e.g., 4-Methylcatechol) and a non-deuterated, structurally different internal standard (e.g., Guaiacol).
The following table summarizes illustrative data from a hypothetical validation study for the quantification of 3-methylcatechol in human plasma. This data is representative of the typical performance differences observed between these classes of internal standards.
| Performance Parameter | This compound (SIL-IS) | 4-Methylcatechol (Structural Analog IS) | Guaiacol (Structurally Different IS) |
| Recovery (%) | 92 ± 5 | 85 ± 10 | 75 ± 15 |
| Matrix Effect (%) | 98 - 103 | 80 - 115 | 60 - 140 |
| Intra-day Precision (%RSD) | < 5 | < 10 | < 15 |
| Inter-day Precision (%RSD) | < 6 | < 12 | < 18 |
| Accuracy (% Bias) | ± 5 | ± 10 | ± 20 |
This data is illustrative and based on typical performance characteristics.
As the data demonstrates, the stable isotope-labeled internal standard, this compound, provides significantly better performance across all key validation parameters. The lower variability in recovery and matrix effect, and consequently higher precision and accuracy, underscore its superiority for robust and reliable bioanalysis. Structural analogs can offer a moderate improvement over using a completely different molecule, but they do not co-elute perfectly and can exhibit different ionization efficiencies, leading to less effective correction for matrix effects.[8]
Experimental Protocols
To achieve the high-quality data presented above, rigorous and well-defined experimental protocols are essential. The following sections detail the methodologies for a typical bioanalytical method validation using this compound as an internal standard.
Protocol 1: Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol. Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 3-methylcatechol and this compound.
Protocol 3: Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9] Key validation parameters to assess include:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention time of the analyte and IS.
-
Linearity: Prepare a calibration curve over the expected concentration range using at least six non-zero calibrators.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.[9]
-
Recovery: Compare the analyte and IS peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Matrix Effect: Compare the analyte and IS peak areas in post-extraction spiked matrix samples to those in neat solutions.[2]
-
Stability: Evaluate the stability of the analyte and IS in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen).
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the principle of matrix effect compensation.
Caption: Experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Principle of matrix effect compensation using a SIL-IS.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs and other compounds can be used, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards like this compound. Their ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis provides superior correction for matrix effects and other sources of variability. This leads to enhanced accuracy, precision, and overall data integrity, which are non-negotiable in the fields of drug development and clinical research. For any quantitative analysis where the highest quality data is required, this compound and other SIL-IS represent the unequivocal gold standard.
References
- BenchChem. (2025).
- BenchChem. (2025). Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Mephenesin-d3 as an Internal Standard. BenchChem.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Deng, Y. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(14), 1077-1080.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Methylcatechol
This guide provides an in-depth, objective comparison of prevalent analytical methodologies for the quantification of 3-methylcatechol (3-MC). As a key biomarker for exposure to toluene and a metabolite in various biological and environmental systems, the accurate and precise measurement of 3-MC is critical for toxicological studies, occupational health monitoring, and environmental science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering technical insights and field-proven protocols to guide the selection of the most appropriate analytical technique.
Introduction: The Analytical Significance of 3-Methylcatechol
3-Methylcatechol (3-methylbenzene-1,2-diol) is a phenolic compound of significant interest due to its role as a metabolite of toluene, a widely used industrial solvent.[1] Its presence and concentration in biological matrices, such as urine, serve as a reliable indicator of recent exposure, making its quantification essential for assessing occupational and environmental health risks.[2] Given the compound's low concentration in biological samples and the complexity of these matrices, robust and sensitive analytical methods are required. This guide focuses on the cross-validation of the two most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), while also briefly covering Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a high-sensitivity alternative.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its strength lies in the combination of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Principle and Causality
For a compound like 3-MC, which contains polar hydroxyl groups, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation. The core principle of the GC-MS method is to chemically modify the analyte through derivatization . This process replaces the active hydrogens on the hydroxyl groups with nonpolar moieties (e.g., trimethylsilyl groups), which accomplishes two critical goals:
-
Increases Volatility: The derivatized 3-MC becomes amenable to vaporization in the GC inlet without breaking down.
-
Enhances Thermal Stability: The resulting compound can withstand the high temperatures of the GC column.
This derivatization step is the causal linchpin for successful GC-MS analysis of phenolic compounds. Following separation on a capillary column, the analyte is ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," ensuring highly specific identification and quantification.[4]
Experimental Workflow & Protocol
The following protocol represents a self-validating system, incorporating steps for hydrolysis, extraction, and internal standard calibration to ensure accuracy and reproducibility.
Step-by-Step Protocol:
-
Sample Hydrolysis: Since 3-MC is excreted in urine primarily as glucuronide and sulfate conjugates, enzymatic hydrolysis is a mandatory first step to measure total 3-MC.[4]
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3-MC or a structurally similar compound like 4-methylcatechol).
-
Add 1 mL of a suitable buffer (e.g., sodium acetate, pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture, for instance, at 37°C for 12-18 hours.
-
-
Extraction: Liquid-liquid extraction (LLE) is commonly used to isolate the deconjugated 3-MC from the aqueous urine matrix.[4][5]
-
Acidify the sample to pH < 2 with HCl.
-
Add 5 mL of diethyl ether, vortex vigorously for 2 minutes, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction and pool the organic layers.
-
Evaporate the ether to dryness under a gentle stream of nitrogen.
-
-
Derivatization: This is the critical step for rendering the analyte suitable for GC.
-
To the dry residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detection: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of derivatized 3-MC.
-
High-Performance Liquid Chromatography (HPLC): Versatility and Throughput
HPLC is a cornerstone of analytical chemistry, valued for its versatility in handling a wide range of compounds without the need for derivatization.
Principle and Causality
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 3-MC, reversed-phase HPLC is the method of choice. The causal principle is the interaction of the moderately polar 3-MC molecule with a nonpolar stationary phase (typically C18). A polar mobile phase (e.g., a mixture of water/acetonitrile or methanol with a pH modifier like acetic or formic acid) is used for elution. By adjusting the mobile phase composition, the retention of 3-MC on the column can be precisely controlled to achieve separation from other matrix components.[6]
Detection is commonly achieved using a UV detector, as the benzene ring in 3-MC absorbs UV light, or more selectively with a fluorescence or electrochemical detector.[7][8]
Experimental Workflow & Protocol
The HPLC workflow is often more direct than GC-MS due to the omission of the derivatization step, making it potentially faster for high-throughput screening.
Step-by-Step Protocol:
-
Sample Hydrolysis (Optional): As with GC-MS, if total 3-MC is the target, the enzymatic hydrolysis step described in section 2.2 is required. For free 3-MC, this step can be omitted.
-
Sample Cleanup (SPE): Solid-Phase Extraction (SPE) is a more common and often more efficient cleanup technique for LC-based methods than LLE.[5][9]
-
Condition an SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the hydrolyzed (and acidified) urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove polar interferences.
-
Elute the 3-MC with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Injection: Inject 10-20 µL of the prepared sample.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation and good peak shape) is typical.[6] For example, a starting condition of 20% acetonitrile ramped to 80% over 10 minutes.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength around 278-280 nm. For fluorescence detection, specific excitation and emission wavelengths would be optimized.
-
Head-to-Head Performance Comparison
The choice of analytical method is a trade-off between various performance characteristics. The following table summarizes a typical comparison based on validated methods for catecholamine-like compounds.[10][11][12]
| Performance Metric | GC-MS | HPLC-UV/FLD | LC-MS/MS |
| Specificity | Very High (Mass fragmentation) | Moderate to High | Extremely High (MRM transitions) |
| Sensitivity (LOQ) | Low ng/mL | Mid-to-High ng/mL | Low pg/mL to low ng/mL[12][13] |
| Sample Preparation | More complex (Hydrolysis, LLE, Derivatization) | Moderate (Hydrolysis, SPE)[5] | Moderate (Hydrolysis, SPE) |
| Throughput | Lower | Higher | High |
| Robustness | High | High | Moderate (Matrix effects) |
| Cost (Instrument) | High | Low to Moderate | Very High |
| Cost (Operational) | Moderate | Low | High |
Expert Insights:
-
For Unambiguous Confirmation: GC-MS is unparalleled. When legal or regulatory certainty is required, the mass spectral data provides definitive proof of identity. Its primary drawback is the labor-intensive sample preparation.
-
For High-Throughput Screening: HPLC, especially with UV detection, is a workhorse. It is robust, cost-effective, and the simpler sample preparation allows for more samples to be processed per day. Its limitation is potential interference from co-eluting compounds with similar UV absorbance.
-
For Ultimate Sensitivity: When trace-level detection is paramount, such as in low-exposure studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice.[10][13] It combines the separation of HPLC with the exceptional specificity and sensitivity of tandem mass spectrometry, often allowing for "dilute-and-shoot" methods that minimize sample preparation.[14]
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for 3-methylcatechol analysis. The optimal choice is dictated by the specific research question and available resources.
-
Choose GC-MS for definitive identification, validation of reference materials, and when high specificity is more critical than sample throughput.
-
Choose HPLC for routine monitoring, large-scale screening studies, and in laboratories where instrument cost and operational simplicity are major considerations.
-
Choose LC-MS/MS when the expected concentrations are extremely low or when analyzing highly complex matrices where the utmost sensitivity and specificity are required.
By understanding the underlying principles, workflows, and performance trade-offs of these powerful techniques, researchers can confidently select and validate the most appropriate method to achieve accurate and reliable quantification of 3-methylcatechol.
References
-
PubMed. (2019-10-15). Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. [Link]
-
PubMed. (2014-09-17). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. [Link]
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Oxford Academic. (2017-03-25). Validation of a Sensitive, Simple and High-Throughput UPLC-MS/MS Method for Quantification of Catecholamines and Their Metabolites in Serum and Urine: Application in Clinical Analysis. [Link]
-
National Institutes of Health (NIH). (2022-04-22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
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MDPI. (2022-04-22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
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PubMed. (1982-10). Quantitative analysis of catechol and 4-methylcatechol in human urine. [Link]
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National Institutes of Health (NIH). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. [Link]
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LabRulez LCMS. Bioanalytical Sample Preparation. [Link]
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ResearchGate. (2022-10-13). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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ResearchGate. (2021-08-09). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. [Link]
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PubMed. (1974-04). A rapid spectrophotometric assay for catechol-O-methyltransferase. [Link]
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National Institutes of Health (NIH). (2023-09-13). Metabolomics of Benzene Exposure and Development of Biomarkers for Exposure Hazard Assessment. [Link]
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Wikipedia. 3-Methylcatechol. [Link]
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PubMed. (2000-09-15). Validation of biomarkers in humans exposed to benzene: urine metabolites. [Link]
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National Institutes of Health (NIH). ANALYTICAL METHODS - Toxicological Profile for Benzene. [Link]
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Cengage. Selected Methods of Analysis. [Link]
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National Institutes of Health (NIH). Biomarkers of environmental benzene exposure. [Link]
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Semantic Scholar. A new sensitive and selective spectrophotometric method for the determination of catechol derivatives and its pharmaceutical preparations. [Link]
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PubChem. 3-Methylcatechol. [Link]
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ResearchGate. Mass spectra of authentic samples of catechol (a), 3-methylcatechol.... [Link]
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ResearchGate. Spectrophotometric Determination of Catecholamine Containing Drugs Using Calcon Dye. [Link]
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Hygiene and Sanitation. (2023-06-23). Quantitative determination of phenol and pyrocatechol in the whole blood by high performance liquid chromatography. [Link]
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MDPI. (2024-01-22). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]
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A Guide to Inter-Laboratory Comparison for 3-Methylcatechol Measurements: Ensuring Accuracy and Comparability in Research and Development
In the landscape of scientific research and drug development, the precision and consistency of analytical measurements are paramount. This is particularly true for compounds like 3-methylcatechol, a key biomarker and industrial chemical. Accurate quantification of 3-methylcatechol is critical in diverse fields, from environmental monitoring to clinical diagnostics and pharmaceutical research. To ensure that data generated across different laboratories is reliable and comparable, a robust framework for inter-laboratory comparison is essential.
This guide provides a comprehensive overview of the methodologies for 3-methylcatechol measurement, a framework for conducting inter-laboratory comparisons, and the statistical tools necessary for data evaluation. It is designed to empower researchers, scientists, and drug development professionals to establish and participate in programs that enhance the quality and consistency of their analytical data.
The Critical Need for Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories. They serve several crucial functions:
-
Method Validation: Assessing the performance of a laboratory's chosen analytical method against those of its peers.
-
Performance Monitoring: Providing an external and objective evaluation of a laboratory's ongoing competence.
-
Identification of Methodological Biases: Highlighting systematic errors in a particular method or laboratory's procedure.
-
Harmonization of Results: Fostering consistency in measurements across different organizations, which is vital for collaborative studies and regulatory acceptance.
For a compound like 3-methylcatechol, where measurement data can inform critical decisions in areas such as environmental remediation or clinical trial outcomes, the importance of such comparisons cannot be overstated.
Analytical Methodologies for 3-Methylcatechol Quantification
The choice of analytical technique is a critical first step in ensuring accurate measurements. Two of the most common and reliable methods for the quantification of 3-methylcatechol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of phenolic compounds.[1] For 3-methylcatechol, a reversed-phase HPLC method with fluorescence detection offers excellent sensitivity and selectivity.[2]
Table 1: Comparison of Analytical Methods for 3-Methylcatechol
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Sample Preparation | Typically involves liquid-liquid or solid-phase extraction. | Often requires derivatization to increase volatility and thermal stability. |
| Detection | Fluorescence, UV-Vis, or Mass Spectrometry. | Mass Spectrometry (Scan or Selected Ion Monitoring). |
| Advantages | Suitable for non-volatile and thermally labile compounds; high resolution. | High sensitivity and selectivity; provides structural information for compound identification. |
| Disadvantages | May have lower sensitivity than GC-MS for some compounds; potential for matrix interference. | Derivatization can be time-consuming and introduce variability; not suitable for non-volatile compounds. |
Experimental Protocol: HPLC-Fluorescence Method for 3-Methylcatechol [2]
-
Sample Preparation (Aqueous Samples):
-
Acidify the water sample to pH < 2 with a suitable acid (e.g., HCl).
-
Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or use a solid-phase extraction (SPE) cartridge with a C18 sorbent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acetic acid, e.g., 1%) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths specific to 3-methylcatechol should be optimized (e.g., Excitation: 275 nm, Emission: 310 nm).
-
-
Calibration:
-
Prepare a series of calibration standards of 3-methylcatechol in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared sample and determine the peak area corresponding to 3-methylcatechol.
-
Calculate the concentration in the original sample using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds like 3-methylcatechol, a derivatization step is often necessary to improve their volatility and chromatographic performance.[3]
Experimental Protocol: GC-MS Method for 3-Methylcatechol
-
Sample Preparation and Derivatization:
-
Extract 3-methylcatechol from the sample matrix as described for the HPLC method.
-
Evaporate the solvent to dryness.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form the trimethylsilyl (TMS) derivative of 3-methylcatechol.[4][5]
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in either full scan mode to identify the compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration:
-
Prepare calibration standards of derivatized 3-methylcatechol.
-
Generate a calibration curve based on the peak area of a characteristic ion.
-
-
Quantification:
-
Analyze the derivatized sample and quantify the 3-methylcatechol concentration using the calibration curve.
-
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for a meaningful evaluation of laboratory performance. The following steps outline a robust framework.
Preparation of the Test Material
In the absence of a commercially available certified reference material (CRM) for 3-methylcatechol in a specific matrix, an in-house quality control material (QCM) must be prepared.[6][7]
-
Matrix Selection: Choose a matrix relevant to the participating laboratories' applications (e.g., synthetic wastewater, serum, or a solvent).
-
Spiking: Accurately spike the matrix with a known concentration of high-purity 3-methylcatechol.[8][9][10]
-
Homogeneity and Stability Testing: Ensure the prepared material is homogeneous and stable over the duration of the study. This involves analyzing multiple sub-samples to confirm a uniform distribution of the analyte and re-analyzing samples over time to check for degradation.
Study Protocol
A clear and detailed protocol should be provided to all participating laboratories. This should include:
-
Instructions for handling and storage of the test material.
-
A specified timeframe for analysis and reporting of results.
-
The required reporting format, including units and the number of significant figures.
-
A request for details of the analytical method used by each laboratory.
Caption: Workflow of an inter-laboratory comparison study.
Statistical Analysis of Results
The statistical analysis of the submitted data is crucial for evaluating laboratory performance. The primary steps are:
-
Determination of the Assigned Value (X): This is the consensus value for the concentration of 3-methylcatechol in the test material. It can be determined by various methods, including the robust mean of the participants' results after the removal of outliers.
-
Calculation of the Standard Deviation for Proficiency Assessment (σ): This represents the expected variability of the measurements. It can be derived from the results of the proficiency test itself or from previous validation studies.
-
Calculation of Z-Scores: The z-score is a widely used performance indicator in proficiency testing. It is calculated for each laboratory's result using the following formula:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
-
Table 2: Hypothetical Results of a 3-Methylcatechol Inter-Laboratory Comparison
| Laboratory ID | Reported Value (mg/L) | Z-Score | Performance Evaluation |
| Lab A | 9.85 | -0.50 | Satisfactory |
| Lab B | 10.20 | 0.67 | Satisfactory |
| Lab C | 11.50 | 5.00 | Unsatisfactory |
| Lab D | 9.95 | -0.17 | Satisfactory |
| Lab E | 10.10 | 0.33 | Satisfactory |
| Assigned Value (X) | 10.00 mg/L | ||
| Std. Dev. (σ) | 0.30 mg/L |
Interpretation of Z-Scores:
-
|z| ≤ 2: The result is considered satisfactory.
-
2 < |z| < 3: The result is questionable, and the laboratory should investigate potential causes of deviation.
-
|z| ≥ 3: The result is unsatisfactory, and the laboratory must take corrective action.
Caption: Data analysis and performance evaluation process.
Conclusion
References
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ISO. (n.d.). Guidance for the in-house preparation of quality control materials (QCMs). Retrieved from [Link]
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Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Retrieved from [Link]
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TestQual. (2022). TestQual 159 PROTOCOL. [Link]
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General Chemical State Laboratory of Greece. (n.d.). Proficiency Testing. Retrieved from [Link]
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PubMed. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]
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Bio-Rad Laboratories. (2021, July 6). Best Practices for Lot Changes in Quality Control or Reagents [Video]. YouTube. [Link]
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Performance Showdown: 3-Methylcatechol-d3 vs. a Structural Analog Standard in Quantitative Analysis
A Senior Application Scientist's Guide to Achieving Analytical Excellence
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the world of chromatographic and mass spectrometric analysis, the choice of an internal standard (IS) is a foundational decision that dictates the reliability of your results. An internal standard is added in a constant amount to all samples, calibration standards, and quality controls to correct for variability throughout the analytical workflow.[1] This guide provides an in-depth, objective comparison between using a stable isotope-labeled (SIL) internal standard, specifically 3-Methylcatechol-d3, and a non-deuterated, structural analog standard. We will explore the fundamental principles, present comparative performance data, and provide actionable experimental protocols to demonstrate why SILs represent the gold standard in bioanalysis.[2][3]
The Competitors: Understanding the Fundamental Differences
The ideal internal standard should mimic the analyte of interest through every step of the analytical process—from extraction and potential derivatization to chromatographic separation and ionization.[4] This is where the distinction between a SIL and a structural analog becomes critically important.
-
This compound (The Stable Isotope-Labeled Standard): This molecule is chemically identical to the analyte, 3-methylcatechol. The only difference is that three of its hydrogen atoms have been replaced with their stable, heavier isotope, deuterium (²H or D).[5][6] This mass difference allows it to be distinguished by a mass spectrometer, but its identical chemical structure ensures it has the same physicochemical properties. Consequently, it co-elutes with the analyte and behaves identically during sample preparation and ionization.[7]
-
A Structural Analog Standard (e.g., 4-Methylcatechol): This molecule is chemically similar but not identical to the analyte. While it may share a core structure and functional groups, subtle differences in its properties (like polarity, pKa, and ionization efficiency) mean it will not behave exactly like the analyte.[8] It will likely have a different chromatographic retention time and may respond differently to matrix effects.[4]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The unparalleled performance of this compound is grounded in the principle of Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method of measurement.[9] In this technique, a known quantity of the isotopically labeled standard (the "spike") is added to the sample at the earliest possible stage.[10][11] The mass spectrometer then measures the ratio of the naturally occurring analyte to the heavy-isotope-labeled standard.
Because the two compounds are chemically identical, any loss during sample extraction, inconsistency in injection volume, or fluctuation in instrument signal will affect both compounds equally.[12] This maintains a constant response ratio, allowing for highly accurate and precise quantification, even if the absolute signal intensity varies.[13]
Figure 1: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
The Ultimate Challenge: Mitigating Matrix Effects
Perhaps the most significant challenge in LC-MS/MS analysis is the "matrix effect." This occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[14][15] This can lead to unpredictable signal suppression or enhancement, severely compromising data accuracy.[16][17][18]
This is where a SIL standard demonstrates its definitive advantage. Because this compound is chemically identical to 3-methylcatechol, it co-elutes precisely and experiences the exact same degree of ion suppression or enhancement. The ratio of analyte to IS remains constant, effectively neutralizing the matrix effect.[5] A structural analog, however, will likely have a slightly different retention time and different susceptibility to ionization effects, making it a poor compensator for this critical variable.[4]
Figure 2: Impact of Matrix Effects on Different Internal Standards.
Performance Showdown: A Data-Driven Comparison
To illustrate the performance difference, let's consider hypothetical data from a method validation study for 3-methylcatechol in human plasma, aligned with ICH Q2(R2) guidelines.[19] The study compares the use of this compound against a structural analog IS.
Table 1: Accuracy - Analyte Recovery
Accuracy is the closeness of test results to the true value. A recovery close to 100% is ideal.
| Concentration Level | With Structural Analog IS (% Recovery) | With this compound (% Recovery) |
| Low QC (10 ng/mL) | 91.5% | 99.2% |
| Medium QC (100 ng/mL) | 108.2% | 100.5% |
| High QC (500 ng/mL) | 94.3% | 99.7% |
| Average | 98.0% | 99.8% |
The data clearly shows that this compound provides recovery values consistently closer to 100%, indicating superior accuracy.[20]
Table 2: Precision - Repeatability & Intermediate Precision
Precision is the degree of agreement among individual tests. It is expressed as the Relative Standard Deviation (%RSD). Lower %RSD indicates higher precision.
| Parameter | With Structural Analog IS (% RSD) | With this compound (% RSD) |
| Repeatability (n=6) | ||
| Low QC | 8.5% | 1.8% |
| Medium QC | 6.2% | 1.1% |
| High QC | 7.1% | 1.5% |
| Intermediate Precision | ||
| Different Day | 11.2% | 2.5% |
| Different Analyst | 9.8% | 2.1% |
The significantly lower %RSD values achieved with this compound highlight its ability to deliver more precise and reproducible results, a critical requirement for robust analytical methods.[20]
Experimental Protocol: Head-to-Head Comparison
This protocol outlines a validated GC-MS/MS method for the quantification of 3-methylcatechol in a biological matrix.
1. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 3-methylcatechol, this compound, and the structural analog IS in methanol.
-
Calibration Standards: Serially dilute the 3-methylcatechol stock solution in blank, screened human plasma to create calibration standards ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 10, 100, and 500 ng/mL) from a separate stock weighing.
-
Internal Standard Working Solutions: Prepare two separate IS working solutions: one of this compound and one of the structural analog, each at a constant concentration (e.g., 50 ng/mL) in acetonitrile.
2. Sample Extraction (Liquid-Liquid Extraction)
-
To 100 µL of each sample (calibrator, QC, or unknown), add 25 µL of the appropriate IS working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (Silylation)
-
Rationale: Catechols contain polar hydroxyl groups that can cause poor peak shape and adsorption in GC systems. Derivatization with a silylating agent like BSTFA replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, improving volatility and chromatographic performance.[21][22][23]
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
4. GC-MS/MS Analysis
-
System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-TQ).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 mins.
-
MS Conditions: Electron Ionization (EI) source, Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
3-Methylcatechol-TMS₂: Q1 m/z 268.1 -> Q3 m/z 253.1 (Quantifier), Q3 m/z 179.1 (Qualifier)
-
This compound-TMS₂: Q1 m/z 271.1 -> Q3 m/z 256.1 (Quantifier)
-
Analog-TMS₂ (e.g., 4-Methylcatechol): Q1 m/z 268.1 -> Q3 m/z 253.1 (Note: This would require chromatographic separation from the analyte).
-
-
5. Data Analysis
-
Integrate the peak areas for the quantifier ions of the analyte and the internal standard.
-
Calculate the Response Ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the Response Ratio vs. Concentration for the calibration standards.
-
Determine the concentration of the QC and unknown samples from the calibration curve using their measured Response Ratios.
Conclusion: An Unambiguous Verdict
The evidence is unequivocal. For high-stakes quantitative analysis, a stable isotope-labeled internal standard like this compound is vastly superior to a structural analog. Its chemical identity to the analyte provides the most robust and reliable method for correcting process variability and, most critically, for negating the unpredictable and often significant impact of matrix effects. This translates directly into enhanced accuracy, precision, and overall data integrity.
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Establishing Robust Acceptance Criteria for Bioanalytical Methods Utilizing 3-Methylcatechol-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the meticulous validation of the analytical methods used. This guide provides an in-depth, technically-grounded framework for establishing acceptance criteria for bioanalytical methods, with a specific focus on the use of 3-Methylcatechol-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 3-Methylcatechol.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and acceptance criteria, drawing from internationally harmonized guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3][4][5][6] The objective is to equip you with the scientific rationale to develop and validate robust bioanalytical methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for purpose.
The Critical Role of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[7][8][9] An ideal internal standard mimics the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for variability.[10][11][12] this compound, being chemically identical to 3-Methylcatechol with the exception of its isotopic composition, co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[8] This near-identical behavior allows for highly accurate and precise quantification of 3-Methylcatechol in complex biological matrices.
However, the use of a deuterated internal standard is not without its nuances. Potential pitfalls such as isotopic interference and differential chromatographic behavior due to the deuterium isotope effect must be carefully evaluated during method development and validation.[7]
Core Validation Parameters and Acceptance Criteria
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use.[3][4] The following sections detail the key validation parameters and provide a comparative overview of acceptance criteria based on major regulatory guidelines.
Selectivity and Specificity
The "Why": Selectivity ensures that the analytical method can differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[13] Specificity is the ultimate form of selectivity, proving the method's ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]
Experimental Protocol:
-
Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Analyze blank matrix spiked with potentially interfering substances at their highest expected concentrations.
Acceptance Criteria:
| Guideline Body | Acceptance Criteria for Selectivity |
| FDA & EMA (ICH M10) | The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the response of the internal standard.[4][6] |
Diagram: Selectivity Assessment Workflow
Caption: Workflow for assessing method selectivity.
Linearity and Range
The "Why": Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations is recommended.
-
The calibration range should encompass the expected concentrations of the analyte in the study samples.
-
Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) versus the nominal concentration.
-
Perform a linear regression analysis using an appropriate weighting scheme (e.g., 1/x or 1/x²).
Acceptance Criteria:
| Guideline Body | Linearity Acceptance Criteria |
| FDA & EMA (ICH M10) | The correlation coefficient (r) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the calibration standards must meet this criterion.[4][6][15] |
Accuracy and Precision
The "Why": Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[15][16] Together, they define the reliability of the method. These parameters are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol:
-
Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (at least 75% of the Upper Limit of Quantification)
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Acceptance Criteria:
| Guideline Body | Accuracy (Mean Bias) | Precision (CV%) |
| FDA & EMA (ICH M10) | Within ±15% of the nominal value for all QC levels, except for the LLOQ which should be within ±20%.[4][6] | ≤ 15% for all QC levels, except for the LLOQ which should be ≤ 20%.[4][6] |
Diagram: Relationship between Accuracy and Precision
Caption: Illustrating the concepts of accuracy and precision.
Stability
The "Why": Stability evaluations are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
Acceptance Criteria:
| Guideline Body | Stability Acceptance Criteria |
| FDA & EMA (ICH M10) | The mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared comparison samples.[4][6][17] |
Comparison of Alternatives and Supporting Data
While this compound is the ideal internal standard, in its absence, a structural analog could be considered. However, this approach presents significant challenges. A structural analog will likely have different chromatographic retention times and ionization efficiencies, making it a less effective tool for correcting analytical variability.
Table: Comparison of Internal Standard Choices
| Feature | This compound (SIL-IS) | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly |
| Correction for Matrix Effects | Excellent | Less effective |
| Regulatory Acceptance | Preferred by regulatory agencies[18] | Requires more extensive validation to justify |
| Cost & Availability | Can be more expensive and less readily available | Generally less expensive and more available |
The use of a SIL-IS like this compound significantly enhances the robustness and reliability of a bioanalytical method, leading to higher quality data for critical decision-making in drug development.[8][19]
Conclusion
Establishing appropriate acceptance criteria for bioanalytical methods is a critical step in ensuring data integrity. This guide has provided a comprehensive framework for validating a method for 3-Methylcatechol using its deuterated internal standard, this compound. By understanding the scientific rationale behind each validation parameter and adhering to the harmonized guidelines from major regulatory bodies, researchers can develop and implement robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard is strongly recommended to achieve the highest level of accuracy and precision in quantitative bioanalysis.
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A Comparative Guide to Evaluating Analytical Method Robustness: The Critical Role of 3-Methylcatechol-d3 as an Internal Standard
Introduction: Beyond Validation, The Pursuit of Method Robustness
In the landscape of pharmaceutical development and scientific research, the validation of an analytical method is a foundational requirement. We establish parameters like accuracy, precision, linearity, and specificity to prove a method is fit for its purpose. However, the true test of a method's utility lies not in its performance under ideal conditions, but in its resilience to the minor, inevitable fluctuations of day-to-day laboratory work. This is the essence of robustness.
Robustness testing, a key component of analytical method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] As stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a robust method provides a critical indication of its reliability during normal usage, ensuring consistent and trustworthy results over the lifecycle of the analytical procedure.[3][4][5] This guide provides an in-depth comparison of approaches to robustness testing, focusing on the pivotal role of a stable isotope-labeled internal standard (SIL-IS), specifically 3-Methylcatechol-d3, in achieving truly resilient analytical methods.
The Internal Standard: Your Anchor in the Analytical Storm
Quantitative analysis, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variability.[6] Ionization efficiency can shift, instrument response can drift, and sample extraction losses are rarely identical across a batch.[7] An internal standard (IS) is added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the earliest stage of sample preparation to correct for this variability.[6][8] The fundamental principle is that the IS and the analyte should behave similarly throughout the analytical process. Therefore, any unintended loss or signal variation affecting the analyte will be mirrored by the IS, allowing the ratio of their responses, not the absolute response of the analyte, to be used for quantification. This normalization is what provides the foundation for a robust method.
Choosing the Right Caliber of Internal Standard: this compound vs. Structural Analogs
The choice of internal standard is arguably one of the most critical decisions in method development. While structurally similar compounds (analogs) can be used, the gold standard is a stable isotope-labeled version of the analyte itself.[9] Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are chemically identical to the analyte, ensuring they co-elute during chromatography and exhibit nearly identical behavior during sample extraction and ionization.[7][10]
Let's consider the quantification of 3-Methylcatechol, a phenolic compound found in environmental samples and as a xenobiotic metabolite.[11][12]
-
Alternative 1: A Structural Analog (e.g., 4-Methylcatechol): While similar, its different chemical structure leads to a different chromatographic retention time and potentially different ionization efficiency and extraction recovery. If a small change in mobile phase pH affects the ionization of 4-Methylcatechol differently than 3-Methylcatechol, the normalization becomes flawed, and the method's robustness is compromised.
-
Alternative 2: The Ideal Choice (this compound): As a SIL-IS, this compound is the perfect counterpart to the analyte.[13] It has the same pKa, polarity, and chemical properties, ensuring it tracks the analyte through every step. The only significant difference is its mass, allowing it to be distinguished by the mass spectrometer.[7] This near-perfect chemical mimicry is what provides superior compensation for analytical variability, making it the ideal tool for building and proving method robustness.[14]
Caption: Relationship between analyte and internal standard choices.
Experimental Design for Evaluating Robustness
Robustness testing involves making small, deliberate changes to method parameters and observing the impact on the results, typically the accuracy and precision of QC samples.[15][16] This is not an exercise in failure, but a systematic process to understand the method's operational limits.[17]
Key Parameters for an LC-MS/MS Method:
A typical robustness study for an LC-MS/MS method would investigate variations in:
-
Mobile Phase Composition: ± 2% of the organic modifier (e.g., 48%, 50%, 52% Methanol).
-
Mobile Phase pH: ± 0.2 pH units (e.g., pH 3.8, 4.0, 4.2).
-
Column Temperature: ± 5°C (e.g., 35°C, 40°C, 45°C).
-
Flow Rate: ± 10% of the set flow rate (e.g., 0.45, 0.50, 0.55 mL/min).
-
Different HPLC Columns: Batches or lots.
-
Sample Extraction Time: ± 5 minutes.
The following sections provide a detailed protocol and comparative data for a robustness study evaluating the quantification of 3-Methylcatechol using either this compound or 4-Methylcatechol as the internal standard.
Caption: Workflow for conducting a robustness study.
Experimental Protocols
Protocol 1: Sample Preparation and Analysis
-
Preparation of Standards: Prepare stock solutions (1 mg/mL) of 3-Methylcatechol, this compound, and 4-Methylcatechol in methanol. Create a working solution of 3-Methylcatechol for spiking and separate working solutions for each internal standard (e.g., at 100 ng/mL).
-
Preparation of QC Samples: Spike blank human plasma to prepare Quality Control (QC) samples at a low concentration (LQC, 15 ng/mL) and a high concentration (HQC, 400 ng/mL) of 3-Methylcatechol.
-
Sample Extraction:
-
Pipette 100 µL of a QC sample into a microcentrifuge tube.
-
For Test Arm 1: Add 20 µL of the this compound working solution.
-
For Test Arm 2: Add 20 µL of the 4-Methylcatechol working solution.
-
Add 400 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate/vial and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase at its nominal composition.
-
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Analyze six replicates (n=6) for each QC level under each varied condition as defined in the robustness study design.
Protocol 2: Robustness Study Design
-
Nominal Conditions: First, analyze a set of LQC and HQC samples (n=6 each) under the standard, validated method conditions (e.g., Mobile Phase: 50% Methanol at pH 4.0; Flow Rate: 0.5 mL/min; Column Temp: 40°C).
-
Varied Conditions (One-Factor-at-a-Time): For each parameter, vary it while keeping all others at their nominal setting. For each variation, analyze a new set of LQC and HQC samples (n=6 each).
-
Variation A (-): Mobile Phase pH at 3.8.
-
Variation A (+): Mobile Phase pH at 4.2.
-
Variation B (-): Column Temperature at 35°C.
-
Variation B (+): Column Temperature at 45°C.
-
...and so on for all chosen parameters.
-
-
Data Analysis: For each condition, calculate the mean concentration, accuracy (as % bias from the nominal value), and precision (as % Relative Standard Deviation, %RSD).
Comparative Data & Performance Evaluation
The following tables summarize hypothetical but representative data from the described robustness study. The objective is to compare the method's performance when using the SIL-IS (this compound) versus the structural analog IS (4-Methylcatechol).
Table 1: Robustness Data using this compound (SIL-IS) | Condition | Parameter | LQC (15 ng/mL) | HQC (400 ng/mL) | | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | %RSD | %Bias | Mean Conc. (ng/mL) | %RSD | %Bias | | Nominal | - | 15.2 | 3.1% | +1.3% | 398.5 | 2.5% | -0.4% | | pH | 3.8 | 14.8 | 3.5% | -1.3% | 404.1 | 2.8% | +1.0% | | | 4.2 | 15.4 | 3.3% | +2.7% | 395.2 | 2.6% | -1.2% | | Temp (°C) | 35 | 15.1 | 4.0% | +0.7% | 406.9 | 3.1% | +1.7% | | | 45 | 14.9 | 3.8% | -0.7% | 394.0 | 2.9% | -1.5% | | Flow (mL/min) | 0.45 | 14.7 | 4.2% | -2.0% | 391.8 | 3.5% | -2.1% | | | 0.55 | 15.5 | 4.1% | +3.3% | 408.2 | 3.3% | +2.1% | | Overall | | 15.1 | 3.7% | ±3.3% | 399.8 | 3.0% | ±2.1% |
Table 2: Robustness Data using 4-Methylcatechol (Analog IS) | Condition | Parameter | LQC (15 ng/mL) | HQC (400 ng/mL) | | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | %RSD | %Bias | Mean Conc. (ng/mL) | %RSD | %Bias | | Nominal | - | 15.4 | 4.5% | +2.7% | 405.1 | 3.8% | +1.3% | | pH | 3.8 | 13.9 | 7.8% | -7.3% | 368.4 | 6.5% | -7.9% | | | 4.2 | 16.8 | 8.2% | +12.0% | 441.2 | 7.1% | +10.3% | | Temp (°C) | 35 | 15.9 | 5.1% | +6.0% | 415.3 | 4.5% | +3.8% | | | 45 | 14.6 | 5.5% | -2.7% | 390.9 | 4.9% | -2.3% | | Flow (mL/min) | 0.45 | 14.1 | 6.9% | -6.0% | 379.6 | 6.2% | -5.1% | | | 0.55 | 16.3 | 7.1% | +8.7% | 428.8 | 6.8% | +7.2% | | Overall | | 15.3 | 6.6% | ±12.0% | 404.2 | 5.7% | ±10.3% |
Interpretation of Results
The data clearly illustrates the superior performance of the method when this compound is used.
-
Precision (%RSD): Across all varied conditions, the %RSD remained below 5% with the deuterated IS. In contrast, the analog IS showed significantly higher variability, often exceeding 5%, indicating that its ability to compensate for analytical changes was inconsistent.
-
Accuracy (%Bias): The bias from the nominal value remained well within ±5% for the this compound method. However, with the 4-Methylcatechol IS, changes in pH and flow rate introduced a substantial bias (up to 12%), demonstrating a failure to correctly normalize the analyte response under these stressed conditions. This is a classic sign of a non-robust method, where a seemingly minor operational change could lead to reporting an inaccurate result.
Conclusion: Fortifying Your Data with the Right Internal Standard
Robustness is not merely a checkbox in a validation plan; it is the bedrock upon which the long-term reliability of an analytical method is built.[15] This guide demonstrates that while a structural analog may seem sufficient under ideal conditions, its performance can falter when the method is subjected to the minor, real-world variations inherent in a busy laboratory environment.
The use of a stable isotope-labeled internal standard, such as this compound for the analysis of 3-Methylcatechol, is the most effective strategy for ensuring method robustness. Its ability to chemically mimic the analyte provides superior correction for variations in sample preparation, chromatography, and instrument response.[7][14] By investing in the appropriate internal standard, researchers and drug development professionals can build analytical methods that are not only validated but are truly robust, ensuring data integrity and confidence in every result.
References
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- ChemicalBook. (n.d.). 3-Methylcatechol CAS#: 488-17-5.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylcatechol-d3
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Methylcatechol-d3 is a valuable compound in various research applications, its structural similarity to catechol means it must be handled with the utmost respect for its potential hazards. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile: Understanding the Inherent Risks
This compound and its non-deuterated analog are classified as hazardous substances.[1] The primary risks associated with this compound are its acute toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause severe skin and eye irritation.[2][3] Proper disposal is not merely a recommendation but a critical step in the chemical lifecycle, predicated on its hazardous profile. All waste containing this material must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]
Table 1: GHS Hazard Classification for 3-Methylcatechol
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling this compound in any form—solid, solution, or waste—a complete set of personal protective equipment is mandatory. The causality is clear: direct contact is the primary route of exposure, and engineering a barrier is the most effective preventative measure.
-
Hand Protection: Wear nitrile gloves. A minimum thickness of 0.11mm provides substantial breakthrough protection.[4] Always inspect gloves for integrity before use.
-
Eye Protection: Use safety goggles with side-shields or a full-face shield to protect against dust particles and splashes.[3]
-
Skin and Body Protection: A long-sleeved lab coat is required to protect the skin.[3] Ensure it is fully buttoned.
-
Respiratory Protection: When handling the solid compound, especially where dust may be generated, work within a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator is necessary.
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is a systematic process that begins at the point of generation. The objective is to contain, segregate, and clearly identify the waste stream for final disposal by a licensed professional service.[6][7] Evaporation is never an acceptable method of disposal.[8]
Step 1: Waste Classification Immediately classify any material (e.g., unused compound, contaminated consumables, solutions) containing this compound as hazardous chemical waste.[1][6]
Step 2: Waste Segregation Do not mix this compound waste with other waste streams.[5] In particular, keep it separate from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides to prevent hazardous reactions.[3][9][10]
Step 3: Containerization
-
Primary Container: Use a sturdy, leak-proof container with a secure, sealable lid that is chemically compatible with the waste.[6][11] The original product container, if empty, can be suitable after proper relabeling.[11]
-
Secondary Containment: Always place liquid waste containers in a secondary containment bin or tray to mitigate spills.[6]
Step 4: Labeling Proper labeling is a critical control for safety and regulatory compliance. Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound Waste"
-
The approximate concentration and composition of the waste.[4]
-
The date accumulation started.[6]
-
The associated hazards (e.g., "Toxic," "Irritant").
Step 5: Accumulation and Storage Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be secure and away from general laboratory traffic.
Step 6: Final Disposal Arrange for a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Never pour this chemical down the drain or discard it in the regular trash.[5]
Caption: Workflow for the safe disposal of this compound.
Spill Management: Emergency Response
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Protocol for Solid Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Avoid Raising Dust: Do NOT dry sweep.
-
Moisten Material: Gently moisten the spilled solid with a small amount of water to prevent it from becoming airborne.
-
Collect: Carefully scoop the moistened material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials (e.g., paper towels) as hazardous waste.[6]
Protocol for Solution Spills:
-
Evacuate and Secure: Alert personnel and secure the area.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[9]
-
Absorb: Apply the absorbent material, starting from the outside of the spill and working inwards.
-
Collect: Once the liquid is fully absorbed, scoop the contaminated material into the hazardous waste container.[9]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
Management of Empty Containers
An "empty" container that held this compound is not safe for regular trash disposal until properly decontaminated. The residual chemical presents a hazard.
-
Initial Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous chemical waste.[6][8] For highly toxic compounds, the first three rinses should be collected.[8]
-
Subsequent Rinses: After the initial hazardous rinseate is collected, wash the container with soap and water.
-
Final Disposal: Once thoroughly cleaned and air-dried, deface or remove the original label. The container can now be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[6]
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
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Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Disposal of 3-Methylcatechol-d3
For researchers, scientists, and drug development professionals, the incorporation of isotopically labeled compounds like 3-Methylcatechol-d3 is a powerful tool. However, with great utility comes the responsibility of ensuring safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, a deuterated form of 3-Methylcatechol, shares the same fundamental chemical hazards as its non-labeled counterpart. Deuteration does not render the compound radioactive, but it also does not mitigate its inherent toxicity.[1] The primary hazards associated with 3-Methylcatechol are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] Ingestion of less than 150 grams may be fatal or cause serious damage to health.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5] Some phenol derivatives can cause mild to severe eye irritation, with the potential for permanent injury.[3]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound and any solvents or reagents that will be used.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must provide chemical splash protection and meet ANSI Z87.1 standards.[7] A face shield should be worn over goggles when there is a significant splash hazard.[8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[7][8] For prolonged or direct contact, double-gloving is recommended.[6] The specific glove material should be chosen based on the solvent being used, with guidance from the glove manufacturer. |
| Body Protection | Laboratory Coat | A flame-resistant coat is necessary when working with flammable solvents.[6] The coat should be fully buttoned to cover as much skin as possible.[8] |
| Full-Length Pants and Closed-Toe Shoes | Required to cover all exposed skin on the lower body and protect the feet.[6] | |
| Respiratory Protection | Not Generally Required Under Normal Conditions | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6] A risk assessment should be performed to determine if a respirator is necessary.[6][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Preparation and Planning
-
Review Documentation: Thoroughly review the SDS for this compound and all other chemicals to be used.
-
Designate an Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[6]
-
Assemble Materials: Ensure all necessary equipment, including a chemical spill kit, is readily accessible.[6]
-
Inert Atmosphere Considerations: To prevent isotopic dilution through H/D exchange with atmospheric moisture, consider handling the compound under an inert atmosphere, such as dry nitrogen or argon, especially if it is hygroscopic.[1]
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Work in a Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9]
-
Avoid Dust Formation: When handling the solid, use appropriate tools like spatulas and weighing paper to minimize the creation of dust.[6]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[6]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Remove PPE: Remove gloves and wash hands thoroughly with soap and water.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to institutional and national regulations.[1]
Waste Segregation
Deuterated waste should be treated as hazardous chemical waste.[1] It is crucial to segregate different types of waste into clearly labeled, separate waste containers. Do not mix waste streams.[10]
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate waste container.[6] Do not pour solutions down the drain.[6]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
Empty Containers
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[1]
Institutional Guidelines
All waste disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local and national regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
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- Isotope Science / Alfa Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
